molecular formula C5H4FNO B122602 2-Fluoro-3-hydroxypyridine CAS No. 174669-74-0

2-Fluoro-3-hydroxypyridine

Numéro de catalogue: B122602
Numéro CAS: 174669-74-0
Poids moléculaire: 113.09 g/mol
Clé InChI: UEQRKEWMEMJXQO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Fluoro-3-hydroxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H4FNO and its molecular weight is 113.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-5-4(8)2-1-3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQRKEWMEMJXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376449
Record name 2-Fluoro-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174669-74-0
Record name 2-Fluoro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174669-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Fluoro-3-hydroxypyridine. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Core Chemical and Physical Properties

This compound, also known as 2-Fluoro-3-pyridinol, is a substituted pyridine derivative with significant applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its physical and chemical characteristics are summarized below.

PropertyValueCitations
Molecular Formula C₅H₄FNO[3][4][5][6]
Molecular Weight 113.09 g/mol [3][4][6][7]
CAS Number 174669-74-0[3][4][6][8]
Appearance White to light yellow crystalline solid or powder.[2][5][6][9]
Melting Point 131-133 °C[2][5][6][7]
Boiling Point 306.7 ± 22.0 °C (Predicted)[2][5][6]
Solubility Soluble in DMSO and Methanol.[5][6]
pKa 4.92 ± 0.10 (Predicted)[5][6]
Density 1.325 ± 0.06 g/cm³ (Predicted)[6]
Vapor Pressure 0.000418 mmHg at 25°C[5]
Flash Point 139.3 °C[5]
Refractive Index 1.526[5]
LogP 0.9263[3][5]
Topological Polar Surface Area (TPSA) 33.12 Ų[3]
Hydrogen Bond Donors 1[3][5]
Hydrogen Bond Acceptors 3[5]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. The following sections detail two common experimental protocols.

Protocol 1: Synthesis from 2-Chloro-3-nitropyridine

This multi-step synthesis is an economical and industrially viable method for producing this compound.[1] It involves fluorination, reduction of the nitro group, and subsequent diazotization followed by hydrolysis.

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Hydrolysis A 2-Chloro-3-nitropyridine B 2-Fluoro-3-nitropyridine A->B Fluoride reagent (e.g., CsF) Solvent (DMF or DMSO) 140-150°C C 2-Fluoro-3-nitropyridine D 3-Amino-2-fluoropyridine C->D Fe powder, NH₄Cl Ethanol/Water or Methanol/Water Reflux E 3-Amino-2-fluoropyridine F This compound E->F 1. NaNO₂, H₂SO₄ (aq), 0-5°C 2. Heat to 60°C

Caption: Synthesis workflow from 2-Chloro-3-nitropyridine.

Methodology:

  • Fluorination: 2-Chloro-3-nitropyridine is dissolved in a solvent such as DMF or DMSO with a fluoride reagent (e.g., Cesium Fluoride).[1] The molar ratio of the fluoride reagent to 2-chloro-3-nitropyridine is typically between 1.5:1 and 2.5:1.[1] The mixture is heated to 140-150°C under a nitrogen atmosphere until the starting material is consumed.[1] After cooling, water is added, and the product, 2-Fluoro-3-nitropyridine, is extracted with ethyl acetate.[1]

  • Reduction: The obtained 2-Fluoro-3-nitropyridine is reduced to 3-Amino-2-fluoropyridine. Iron powder (4-5 molar equivalents) and ammonium chloride (1.5-2 molar equivalents) are dissolved in an aqueous solution of ethanol or methanol and heated to reflux.[1] The 2-Fluoro-3-nitropyridine is then added slowly. The reaction is refluxed until completion, filtered, and the filtrate is concentrated to yield 3-Amino-2-fluoropyridine.[1]

  • Diazotization and Hydrolysis: 3-Amino-2-fluoropyridine is added to a sulfuric acid solution and cooled to 0-5°C.[1] A solution of sodium nitrite is added dropwise while maintaining the temperature. The mixture is stirred at 0-5°C for 2 hours, then allowed to warm to room temperature, and finally heated to 60°C to complete the hydrolysis.[1] After cooling, the reaction is neutralized with sodium hydroxide solution to yield the final product, this compound.[1]

Protocol 2: Synthesis from 2-Amino-3-hydroxypyridine

This method provides a more direct route to the target compound via a diazotization-fluorination reaction.

G A 2-Amino-3-hydroxypyridine B Diazonium Salt Intermediate A->B Pyridine Hydrofluoride (Py-(HF)x) NaNO₂ 0°C C This compound B->C Stir at 0°C for 1h Alkalinization (10N NaOH) Extraction with EtOAc

Caption: Synthesis workflow from 2-Amino-3-hydroxypyridine.

Methodology:

  • Reaction Setup: Pyridine hydrofluoride (Py-(HF)x, 70% HF) is cooled to 0°C in a suitable reaction vessel.[2]

  • Addition of Reactants: 2-Amino-3-hydroxypyridine (1 equivalent) and sodium nitrite (NaNO₂, ~1.3 equivalents) are added sequentially to the cold pyridine hydrofluoride with caution.[2]

  • Reaction: The mixture is stirred at 0°C for 1 hour.[2]

  • Work-up: The reaction is carefully made alkaline by the slow addition of 10 N aqueous NaOH solution. The mixture is then transferred to a separatory funnel and extracted multiple times with ethyl acetate (EtOAc).[2]

  • Purification: The combined organic layers are washed with water and brine, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography (e.g., eluting with a 50/50 mixture of heptane/EtOAc) to afford pure this compound.[2]

Reactivity and Applications

This compound serves as a key building block in organic synthesis, particularly in the pharmaceutical industry.

G cluster_0 Core Compound cluster_1 Chemical Reactivity cluster_2 Primary Applications A This compound -OH group -F group Pyridine Ring B Key Intermediate in Synthesis Nucleophilic Substitution (at F) Electrophilic Substitution (on ring) O-alkylation / O-acylation A:f0->B Site for derivatization A:f1->B Modulates reactivity C Drug Development Imaging Agents for Nicotinic α4β2 Receptors Synthesis of Fluorine-containing Compounds Agrochemical Synthesis B->C Leads to

Caption: Relationship between structure, reactivity, and applications.
  • Pharmaceutical Intermediate: It is widely used in the preparation of more complex molecules. A notable application is in the synthesis of imaging agents for the nicotinic α4β2 receptor, which is a target for various neurological disorders.[2][6]

  • Fine Chemicals: Its structure is valuable for creating novel fluorine-containing organic compounds, functional materials, and agrochemicals.[1][10]

  • Reactivity: The hydroxyl group can undergo typical reactions such as O-alkylation and O-acylation. The fluorine atom at the 2-position activates the pyridine ring for certain nucleophilic substitutions and influences the overall electronic properties of the molecule.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for structure confirmation.

  • ¹H NMR (DMSO-d₆, 298 K):

    • δ 10.41 (s, 1H, -OH)

    • δ 7.64 (td, J=1.7 and 4.7 Hz, 1H)

    • δ 7.42 (dd, J=1.7, 1.7 and 10.8 Hz, 1H)

    • δ 7.17 (ddd, J=1.3, 4.7 and 7.8 Hz, 1H)[2]

  • ¹³C NMR (DMSO-d₆, 298 K):

    • δ 152.8 (d, J¹F-C=233 Hz, C)

    • δ 140.2 (d, J²F-C=27 Hz, C)

    • δ 135.6 (d, J³F-C=13 Hz, CH)

    • δ 126.2 (d, J³F-C=5 Hz, CH)

    • δ 122.6 (CH)[2]

While specific IR and Mass Spectrometry data for the title compound were not found in the provided search results, analytical services can provide this information for synthesized batches.[3][11]

Safety and Handling

This compound is classified as an irritant.[7][10]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][9] It may be harmful if swallowed.

  • Precautions: Use in a well-ventilated area.[7] Wear suitable protective clothing, gloves, and eye/face protection.[10] Avoid breathing dust.[7]

  • Storage: Store at room temperature in an inert atmosphere.[6] Keep the container sealed and in a dry, dark, and ventilated place.[10]

References

2-Fluoro-3-hydroxypyridine CAS number 174669-74-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-3-hydroxypyridine (CAS: 174669-74-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, a pyridine ring substituted with both a hydroxyl group and a fluorine atom, make it a versatile building block for the synthesis of more complex molecules. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is of paramount importance in drug design.[1][2] This guide provides a comprehensive overview of the core physicochemical data, synthesis, biological relevance, and safety information for this compound.

This compound is particularly notable for its use as a key precursor in the development of high-affinity ligands and Positron Emission Tomography (PET) imaging agents for the α4β2 nicotinic acetylcholine receptor (nAChR).[3][4][5] The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, making it a critical target for therapeutic and diagnostic agents.[5][6][7]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

Physical and Chemical Properties

Quantitative physical and computational data for this compound are presented in Table 1.

PropertyValueSource(s)
CAS Number 174669-74-0[8]
Molecular Formula C₅H₄FNO[8]
Molecular Weight 113.09 g/mol [8]
Appearance White to light yellow crystalline solid[7][9]
Melting Point 126-133 °C[7][10]
Boiling Point 306.7 ± 22.0 °C (Predicted)[10]
Density 1.325 ± 0.06 g/cm³ (Predicted)[10]
pKa 4.92 ± 0.10 (Predicted)[10]
Solubility DMSO, Methanol[10]
logP 0.9263 (Calculated)[8]
Topological Polar Surface Area 33.12 Ų[8]
Spectroscopic Data

Spectroscopic data is critical for the identification and structural confirmation of this compound. Key NMR and mass spectrometry data are provided in Table 2.

Spectrum TypeParameters and PeaksSource(s)
¹H NMR (DMSO-d₆, 298 K): δ 10.41 (s, 1H), 7.64 (td, J=1.7, 4.7 Hz, 1H), 7.42 (dd, J=1.7, 10.8 Hz, 1H), 7.17 (ddd, J=1.3, 4.7, 7.8 Hz, 1H)[9]
¹³C NMR (DMSO-d₆, 298 K): δ 152.8 (d, J=233 Hz), 140.2 (d, J=27 Hz), 135.6 (d, J=13 Hz), 126.2 (d, J=5 Hz), 122.6[9]
Mass Spectrum DCI/NH₄⁺: m/z 131 [M+NH₄]⁺, 114 [M+H]⁺[9]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported.[6] A common and economically viable method proceeds from 2-chloro-3-nitropyridine, involving a three-step process: nucleophilic fluorination, nitro group reduction, and diazotization followed by hydrolysis.[3] Another reported method involves the diazotization of 2-amino-3-hydroxypyridine in pyridine hydrofluoride.[9]

Below is a detailed experimental protocol for the synthesis starting from 2-chloro-3-nitropyridine.[3]

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Hydrolysis A 2-Chloro-3-nitropyridine P1 2-Fluoro-3-nitropyridine A->P1 140-150 °C B Fluorinating Agent (e.g., CsF) B->P1 C Solvent (DMF or DMSO) C->P1 P1_in 2-Fluoro-3-nitropyridine P1->P1_in D Iron Powder (Fe) P2 3-Amino-2-fluoropyridine D->P2 E Ammonium Chloride (NH4Cl) E->P2 F Solvent (Ethanol/Water) F->P2 P2_in 3-Amino-2-fluoropyridine P2->P2_in P1_in->P2 Reflux G Sulfuric Acid (H2SO4) P3 This compound G->P3 H Sodium Nitrite (NaNO2) H->P3 P2_in->P3 1. 0-5 °C 2. Warm to 60 °C

Caption: Synthetic workflow for this compound.
Detailed Protocol:

Step 1: Synthesis of 2-Fluoro-3-nitropyridine

  • Dissolve 2-chloro-3-nitropyridine and a fluorinating agent (e.g., Cesium Fluoride) in a solvent such as DMF or DMSO. The molar ratio of the fluoride reagent to 2-chloro-3-nitropyridine should be between 1.5:1 and 2.5:1.[3]

  • Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere.[3]

  • Monitor the reaction until the starting material is consumed.

  • Cool the mixture to room temperature, add water, and extract the product with ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate to yield 2-fluoro-3-nitropyridine.[3]

Step 2: Synthesis of 3-Amino-2-fluoropyridine

  • In a flask containing an aqueous solution of ethanol or methanol, dissolve iron powder and ammonium chloride. The molar ratio of iron powder to the starting nitro compound is 4-5:1, and the ratio of ammonium chloride is 1.5-2:1.[3]

  • Heat the mixture to reflux.

  • Slowly add a solution of 2-fluoro-3-nitropyridine in ethanol or methanol.

  • Continue heating at reflux until the starting material has disappeared, as monitored by TLC.[3]

  • Filter the hot solution and concentrate the filtrate to obtain 3-amino-2-fluoropyridine.[3]

Step 3: Synthesis of this compound

  • To a reaction vessel, add 3-amino-2-fluoropyridine and a sulfuric acid solution. Control the temperature between 0-5 °C.[3]

  • Slowly add an aqueous solution of sodium nitrite (molar ratio of 1.2-1.4:1 relative to the amine) dropwise, maintaining the temperature at 0-5 °C.[3]

  • Stir the mixture at 0-5 °C for 2 hours.

  • Allow the reaction to warm to room temperature, then slowly heat to 40 °C and stir for 1 hour, followed by heating to 60 °C until the reaction is complete.[3]

  • Cool the mixture back to 0-5 °C and carefully adjust the pH to ~7.5 with a sodium hydroxide solution.

  • Filter the resulting precipitate, wash the filter cake, and dry to yield the final product, this compound.[3]

Applications in Drug Development & Biological Activity

This compound is a valuable building block for compounds targeting the central nervous system. Its primary application is in the synthesis of selective, high-affinity ligands for the α4β2 nicotinic acetylcholine receptor (nAChR).[3][4] These receptors are ligand-gated ion channels that play a crucial role in cognitive processes, and their dysfunction is linked to several CNS disorders.[4][9] Derivatives of this compound have been successfully developed as PET imaging agents, such as ¹⁸F-Nifene and ¹⁸F-Nifrolene, which allow for the in vivo visualization and study of α4β2 nAChR distribution and density in the brain.[4]

Nicotinic α4β2 Receptor Signaling Pathways

Activation of the α4β2 nAChR can trigger multiple downstream signaling cascades. Understanding these pathways is crucial for drug development professionals designing modulators for this receptor. Two primary pathways are initiated upon agonist binding: an ion-flux dependent pathway leading to neuroprotection and a metabotropic pathway that is independent of ion flow.

Ion-Flux Dependent Signaling

The canonical function of nAChRs is as an ion channel. Agonist binding opens the channel, allowing an influx of cations, including Ca²⁺. This increase in intracellular Ca²⁺ acts as a second messenger, activating downstream pathways like the PI3K-Akt pathway, which is known to promote neuronal survival and exert neuroprotective effects.[8]

G Agonist Agonist (e.g., Acetylcholine, Nicotine) Receptor α4β2 nAChR Agonist->Receptor Channel Ion Channel Opening Receptor->Channel Conformational Change Ca_Influx Ca²⁺ Influx Channel->Ca_Influx PI3K PI3K Activation Ca_Influx->PI3K Akt Akt Activation PI3K->Akt Response Neuroprotection & Neuronal Survival Akt->Response G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor α4β2 nAChR Src Src Receptor->Src activates PLC PLCγ1 DAG Diacylglycerol (DAG) Elevation PLC->DAG Syk Syk Src->Syk phosphorylates Syk->PLC interacts with PKC PKCβII Activation (Translocation) DAG->PKC PKC->Src Positive Feedback Arrestin β-arrestin1 14-3-3η Arrestin->Src Agonist Nicotinic Stimulation Agonist->Receptor

References

Synthesis of 2-Fluoro-3-hydroxypyridine from 2-Amino-3-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis of 2-fluoro-3-hydroxypyridine, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, 2-amino-3-hydroxypyridine. While a direct, peer-reviewed protocol for this specific transformation is not extensively documented, this guide outlines a feasible synthetic strategy based on the well-established Balz-Schiemann reaction. The methodologies, potential challenges, and expected outcomes are detailed to assist researchers in the successful execution of this synthesis.

Introduction

This compound is a key structural motif in a variety of biologically active compounds. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. The synthesis of this fluorinated pyridine derivative is therefore of considerable interest to the pharmaceutical and agrochemical industries. This guide focuses on a practical and accessible synthetic route commencing from 2-amino-3-hydroxypyridine.

Proposed Synthetic Pathway: The Balz-Schiemann Reaction

The most promising approach for the conversion of 2-amino-3-hydroxypyridine to this compound is the Balz-Schiemann reaction.[1][2] This reaction is a cornerstone of aromatic fluorination and proceeds via the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.[2][3]

The proposed two-step reaction sequence is as follows:

  • Diazotization: 2-Amino-3-hydroxypyridine is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), to form the corresponding diazonium salt. Due to the presence of the hydroxyl group, careful control of the reaction conditions is crucial to avoid unwanted side reactions.

  • Fluorination: The intermediate diazonium salt is then subjected to fluorination. In the classic Balz-Schiemann reaction, this is achieved by using fluoroboric acid (HBF₄), which provides the tetrafluoroborate anion as the fluoride source.[1][3] Thermal decomposition of the isolated diazonium tetrafluoroborate salt yields the desired this compound.

Balz_Schiemann_Reaction Proposed Balz-Schiemann Reaction Pathway A 2-Amino-3-hydroxypyridine B Pyridinium Diazonium Tetrafluoroborate Intermediate A->B Step 1 C This compound B->C Step 2 R1 NaNO₂, HBF₄ (Diazotization) R2 Heat (Δ) (Fluorination)

Figure 1: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of this compound based on analogous procedures for other aminopyridines.[4] Researchers should perform small-scale trial reactions to optimize conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2-Amino-3-hydroxypyridine≥98%Sigma-Aldrich
Fluoroboric acid (HBF₄)48-50% in waterAlfa Aesar
Sodium nitrite (NaNO₂)ACS reagent, ≥97%Fisher Scientific
Diethyl etherAnhydrous, ≥99.7%VWR Chemicals
Saturated sodium bicarbonateLaboratory grade-
Anhydrous magnesium sulfateLaboratory grade-
Step-by-Step Procedure

Step 1: Formation of the Diazonium Tetrafluoroborate Salt

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in 48% aqueous fluoroboric acid (3.0 eq) at 0-5 °C with stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • The resulting precipitate, the diazonium tetrafluoroborate salt, is collected by vacuum filtration and washed with cold diethyl ether.

  • The isolated salt should be dried under vacuum and handled with care as diazonium salts can be explosive when dry.

Step 2: Thermal Decomposition and Fluorination

  • Place the dried diazonium tetrafluoroborate salt in a flask equipped with a condenser.

  • Heat the salt gently under an inert atmosphere. The decomposition typically occurs at elevated temperatures, which should be determined experimentally (a starting point could be 100-120 °C).

  • The crude this compound can be purified by sublimation or column chromatography on silica gel.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Yields are estimated based on typical Balz-Schiemann reactions of substituted pyridines.

ParameterExpected ValueNotes
Molar Mass of Starting Material110.11 g/mol 2-Amino-3-hydroxypyridine
Molar Mass of Product113.09 g/mol This compound
Reaction Conditions
Diazotization Temperature0-5 °CCrucial for the stability of the diazonium salt.
Decomposition Temperature100-140 °CTo be optimized. Higher temperatures may lead to decomposition.
Yield and Purity
Theoretical Yield-Dependent on the starting amount of 2-amino-3-hydroxypyridine.
Expected Actual Yield30-50%Based on literature for similar heterocyclic compounds. Optimization is likely to improve the yield.
Purity (after purification)>95%As determined by HPLC and/or NMR.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.

Experimental_Workflow Experimental Workflow A Reactant Preparation (2-Amino-3-hydroxypyridine, HBF₄, NaNO₂) B Diazotization Reaction (0-5 °C) A->B C Isolation of Diazonium Salt (Filtration) B->C D Thermal Decomposition (Heating) C->D E Crude Product D->E F Purification (Column Chromatography/Sublimation) E->F G Pure this compound F->G H Characterization (NMR, MS, HPLC) G->H

Figure 2: General experimental workflow for the synthesis of this compound.

Safety Considerations

  • Diazonium Salts: Arene diazonium salts are potentially explosive, especially when dry. Handle them with extreme care, behind a blast shield, and avoid scratching or subjecting them to shock.

  • Fluoroboric Acid: HBF₄ is a corrosive acid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Work in a well-ventilated fume hood.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

Conclusion

The synthesis of this compound from 2-amino-3-hydroxypyridine via the Balz-Schiemann reaction presents a viable, albeit challenging, synthetic route. Careful control of reaction conditions, particularly temperature during the diazotization step, is paramount for success. The provided protocol, based on established chemical principles and related literature, offers a solid foundation for researchers to develop a robust and optimized synthesis of this valuable fluorinated pyridine derivative. Further investigation into alternative fluorinating agents and reaction conditions may lead to improved yields and operational simplicity.

References

physical properties of 2-Fluoro-3-hydroxypyridine (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-Fluoro-3-hydroxypyridine, focusing on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and drug development who are working with this compound.

Core Physical Properties

This compound is a pyridine derivative that is of interest in medicinal chemistry and materials science. An accurate understanding of its physical properties is crucial for its application in synthesis, formulation, and biological studies.

Data Presentation

The following table summarizes the available quantitative data for the physical properties of this compound.

Physical PropertyValueSource(s)
Melting Point 126.0 - 131.0 °C
131 - 133 °C[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1]
Quantitative solubility data is not readily available in published literature.

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for the determination of the physical properties listed above. These methodologies are widely accepted and can be applied to this compound.

Melting Point Determination

The melting point of an organic solid can be determined with a high degree of accuracy using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the closed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Solubility Determination (Qualitative)

A qualitative assessment of solubility is a fundamental step in characterizing a new compound.

Methodology:

  • Solvent Selection: A range of representative solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide, acetone, dichloromethane, hexane) should be selected to cover a spectrum of polarities.

  • Procedure:

    • Approximately 10-20 mg of this compound is placed into a small test tube.

    • The selected solvent is added dropwise, with vigorous agitation after each addition.

    • The process is continued until the solid dissolves completely or a significant volume of solvent (e.g., 1-2 mL) has been added without dissolution.

  • Observation and Classification: The compound's solubility is classified based on the amount of solvent required for dissolution. Common classifications include:

    • Very Soluble: Dissolves in less than 1 part of solvent.

    • Freely Soluble: Dissolves in 1 to 10 parts of solvent.

    • Soluble: Dissolves in 10 to 30 parts of solvent.

    • Sparingly Soluble: Dissolves in 30 to 100 parts of solvent.

    • Slightly Soluble: Dissolves in 100 to 1,000 parts of solvent.

    • Very Slightly Soluble: Dissolves in 1,000 to 10,000 parts of solvent.

    • Practically Insoluble: Requires more than 10,000 parts of solvent.

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for the preparation of this compound.[2] This multi-step process begins with 2-chloro-3-nitropyridine and proceeds through fluorination, reduction of the nitro group, and finally, diazotization followed by hydrolysis to yield the target compound.[2]

Synthesis_of_2_Fluoro_3_hydroxypyridine start 2-Chloro-3-nitropyridine step1 2-Fluoro-3-nitropyridine start->step1 Fluorination (e.g., KF) step2 3-Amino-2-fluoropyridine step1->step2 Reduction (e.g., Fe/NH4Cl) end_product This compound step2->end_product Diazotization & Hydrolysis (NaNO2, H2SO4, H2O)

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 2-Fluoro-3-hydroxypyridine: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key properties of 2-Fluoro-3-hydroxypyridine. It includes a detailed synthesis protocol and discusses the important chemical behaviors of this compound, such as tautomerism. The information is presented to support research, discovery, and development activities involving this pyridine derivative.

Molecular Structure and Chemical Formula

This compound, also known as 2-Fluoro-3-pyridinol, is a substituted pyridine with the chemical formula C₅H₄FNO .[1][2][3] The molecule consists of a pyridine ring substituted with a fluorine atom at the 2-position and a hydroxyl group at the 3-position.

dot

Tautomerism cluster_0 This compound (Hydroxy Form) cluster_1 2-Fluoropyridin-3(2H)-one (Pyridone Form) Hydroxy Hydroxy Pyridone Pyridone Hydroxy->Pyridone Equilibrium Pyridone->Hydroxy Synthesis_Workflow A 2-Chloro-3-nitropyridine B Fluorination (e.g., KF/phase transfer catalyst) A->B Step 1 C 2-Fluoro-3-nitropyridine B->C D Reduction (e.g., Fe/NH4Cl) C->D Step 2 E 2-Fluoro-3-aminopyridine D->E F Diazotization (NaNO2, H2SO4) E->F Step 3 G Diazonium Salt Intermediate F->G H Hydrolysis G->H Step 4 I This compound H->I

References

Spectroscopic Data of 2-Fluoro-3-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-3-hydroxypyridine (CAS: 174669-74-0), a key heterocyclic building block in medicinal chemistry and drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. The following tables summarize the predicted proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR data. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.8 - 8.0d~4-5H6
~7.2 - 7.4t~7-8H4
~7.0 - 7.2dd~4-5, ~7-8H5
~9.0 - 10.0br s-OH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~155 - 160 (d, ¹JCF ≈ 230-250 Hz)C2
~140 - 145C3
~138 - 142 (d, ³JCF ≈ 5-10 Hz)C6
~125 - 130C4
~118 - 122 (d, ²JCF ≈ 15-20 Hz)C5

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ) ppmMultiplicity
~(-80) - (-100)m
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrumentation and Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Spectral width: 16 ppm

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024

    • Relaxation delay: 2 s

    • Spectral width: 240 ppm

  • ¹⁹F NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 64

    • Relaxation delay: 1 s

    • Spectral width: -250 to 0 ppm

The following diagram illustrates the general workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Set Up Experiment Parameters (1H, 13C, 19F) instrument->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate analysis Spectral Analysis and Interpretation integrate->analysis

NMR Analysis Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in this compound.

Table 4: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch
~1620MediumC=C stretch (aromatic)
~1580StrongC=N stretch (aromatic)
~1250StrongC-O stretch
~1100StrongC-F stretch
Experimental Protocol for FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

Instrumentation and Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Mode: Transmission.

  • Scans: 16-32 scans.

  • Resolution: 4 cm⁻¹.

  • Range: 4000-400 cm⁻¹.

The following diagram illustrates the workflow for FTIR analysis using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing and Analysis grind Grind Sample with KBr press Press into a Pellet grind->press place Place Pellet in FTIR press->place background Collect Background Spectrum place->background sample Collect Sample Spectrum background->sample process Process Spectrum (Baseline Correction) sample->process analyze Identify Characteristic Peaks process->analyze

FTIR Analysis Workflow (KBr Pellet)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
113100[M]⁺ (Molecular Ion)
85Moderate[M - CO]⁺
84Moderate[M - CHO]⁺
57Moderate[C₄H₃N]⁺
Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

  • Instrument: Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 50-300.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

Synthetic Workflow

A common synthetic route to this compound involves a multi-step process starting from 2-chloro-3-nitropyridine. This workflow is an important consideration for researchers planning to synthesize this compound.

The following diagram illustrates a typical synthetic pathway.

Synthesis_Workflow start 2-Chloro-3-nitropyridine step1 Fluorination (e.g., KF, CsF in DMF/DMSO) start->step1 intermediate1 2-Fluoro-3-nitropyridine step1->intermediate1 step2 Reduction (e.g., Fe/NH4Cl) intermediate1->step2 intermediate2 3-Amino-2-fluoropyridine step2->intermediate2 step3 Diazotization and Hydrolysis (e.g., NaNO2, H2SO4) intermediate2->step3 end This compound step3->end

Synthetic Pathway to this compound

A Technical Guide to 2-Fluoro-3-hydroxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the commercial availability, suppliers, and key technical data of 2-Fluoro-3-hydroxypyridine (CAS No. 174669-74-0). This pyridine derivative is a valuable building block in medicinal chemistry and fine chemical synthesis.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and development and commercial-scale needs. The compound is typically offered in various purities, with the most common being 97%, ≥95%, and ≥98%.

A summary of prominent suppliers and their offerings is provided in the table below. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

SupplierPurityAvailable Quantities
Thermo Scientific (Alfa Aesar)97%250 mg[1]
Apollo Scientific≥95%5g, 25g, 100g[2]
ChemScene≥98%Inquire for details[3]
TCI America>98.0% (GC)1g, 5g[4]
SynQuest LaboratoriesNot specified5g, 25g, 100g[4]
Matrix Scientific98%5g, 25g[4]
Synchem95%Inquire for details[5]
Frontier Specialty Chemicals98%1g, 5g[4]
RongNa Biotechnology Co., Ltd.99%Custom (starting from 10g)[6]

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[4] Key physical and chemical properties are summarized below.

PropertyValue
CAS Number 174669-74-0[2][3][5]
Molecular Formula C₅H₄FNO[3][5]
Molecular Weight 113.09 g/mol [3][5]
Melting Point 126-133 °C[4]
Boiling Point 306.7 °C at 760 mmHg[4]
SMILES OC1=CC=CN=C1F[3]
Synonyms 2-Fluoropyridin-3-ol, 2-Fluoro-3-pyridinol[2][3]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

While detailed, step-by-step experimental protocols for the use of this compound are often specific to the reaction being performed, a general synthetic route has been reported. One common method involves a multi-step synthesis starting from 2-chloro-3-nitropyridine.[7]

Illustrative Synthesis Workflow

The following diagram illustrates a reported synthetic pathway for this compound.[7]

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization and Hydrolysis A 2-Chloro-3-nitropyridine C 2-Fluoro-3-nitropyridine A->C Heat (140-150°C) B Fluorinating Agent (e.g., CsF) in Solvent (e.g., DMF, DMSO) D 2-Fluoro-3-nitropyridine F 3-Amino-2-fluoropyridine D->F Reflux E Iron powder and Ammonium chloride in aq. Ethanol or Methanol G 3-Amino-2-fluoropyridine I This compound G->I Generation of diazonium salt H Sulfuric acid, then Hydrolysis

References

The Strategic Role of Fluorine in the Medicinal Chemistry of Pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pyridine-based scaffolds represents a cornerstone of modern medicinal chemistry. This strategic incorporation profoundly influences the physicochemical and pharmacokinetic properties of molecules, often leading to enhanced drug-like characteristics. This technical guide delves into the multifaceted role of fluorine in the design and development of pyridine derivatives, offering insights into its effects on metabolic stability, binding affinity, and bioavailability. Detailed experimental methodologies and a summary of quantitative data are provided to support further research and development in this critical area.

Impact of Fluorine on Physicochemical Properties

The unique electronic properties of fluorine, being the most electronegative element, allow it to exert powerful effects on the molecules to which it is attached. In pyridine derivatives, this translates to significant modulations of lipophilicity and basicity (pKa), which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity (logD)

Fluorination generally increases the lipophilicity of a molecule by increasing its hydrophobic surface area.[1] However, the effect is not always straightforward and can be influenced by the position and number of fluorine atoms, as well as the presence of other functional groups.[1] For instance, in a series of 2-(thiofluoroalkyl)pyridines, increasing the number of fluorine atoms in the thioalkyl chain generally leads to an increase in the logD⁷·⁴ value.[1] This is attributed to the increased molecular volume and a decrease in the hydrogen-bond basicity of the pyridine nitrogen and the sulfur atom due to fluorine's inductive effect.[1]

Table 1: Effect of Fluorination on logD⁷·⁴ of 2-(Thioalkyl)pyridine Derivatives [1]

CompoundR GrouplogD⁷·⁴
1-SCH₃1.69
2-SCF₂H1.95
3-SCF₃2.13

Data extracted from a study on 2-(thiofluoroalkyl)pyridines.

Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen, thereby lowering its pKa.[1] This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with its biological target. The magnitude of the pKa decrease is dependent on the number and position of the fluorine atoms.[1] For example, replacing a methyl group with a trifluoromethyl group in 2-(methylthio)pyridine results in a substantial decrease in pKa.[1]

Table 2: Effect of Fluorination on pKa of 2-(Thioalkyl)pyridine Derivatives [1]

CompoundR GrouppKa
1-SCH₃3.69
21-SCH₂F2.43
2-SCF₂HNot Reported
3-SCF₃0.97
5-SCH₂CH₃3.68
22-SCH₂CH₂F3.08
6-SCH₂CF₂H2.43
8-SCH₂CF₃1.49
9-SCF₂CH₃2.05

Data extracted from a study on 2-(thiofluoroalkyl)pyridines.

Enhancement of Metabolic Stability

A primary strategy in medicinal chemistry is to block metabolically labile sites within a drug candidate to improve its metabolic stability and pharmacokinetic profile.[2][3][4] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[3][5] By strategically placing fluorine atoms at positions susceptible to metabolic attack, such as para-positions on phenyl rings or benzylic positions, metabolic degradation can be significantly hindered.[2][6] This leads to a longer half-life and improved oral bioavailability of the drug.[2][7] For example, the introduction of p-fluoro substituents in Ezetimibe blocks aromatic hydroxylation, thereby enhancing its metabolic stability.[2][6]

Modulation of Binding Affinity and Biological Activity

The introduction of fluorine can influence the binding affinity of a pyridine derivative to its target protein through a variety of mechanisms, including altered electrostatic interactions, hydrogen bonding, and conformational preferences.[8][9]

  • Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with electron-deficient areas of a protein's binding pocket.[8]

  • Hydrogen Bonding: While the C-F bond is a weak hydrogen bond acceptor, fluorine can influence the hydrogen bonding capacity of nearby functional groups through inductive effects.[10] In some cases, water-mediated hydrogen bonds to fluorine can contribute to binding affinity.[11]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in flexible molecules, which can pre-organize the ligand for optimal binding to its receptor.[12][13] For instance, in fluorinated piperidines, the fluorine atom can exhibit a preference for an axial orientation, which can significantly impact the molecule's three-dimensional structure.[12]

The overall effect of fluorination on binding affinity is context-dependent and not always predictable, sometimes leading to a loss of affinity.[14][15] Therefore, extensive structure-activity relationship (SAR) studies are crucial.[15]

Improved Bioavailability

Fluorination is a well-established strategy for improving the bioavailability of drug molecules, including their ability to penetrate the central nervous system (CNS).[7][14][15] This improvement is often a consequence of enhanced metabolic stability and increased lipophilicity, which facilitates passage through biological membranes.[15] For example, the incorporation of a 5-fluoroimidazo[4,5-b]pyridine fragment into trypanosomal methionyl-tRNA synthetase inhibitors was shown to confer CNS bioavailability while maintaining or even improving efficacy.[14]

Experimental Protocols

The synthesis and evaluation of fluorinated pyridine derivatives involve a range of chemical and biological techniques.

Synthesis of Fluorinated Pyridine Derivatives

Several methods have been developed for the introduction of fluorine into pyridine rings, including late-stage fluorination techniques which are particularly valuable for the rapid generation of analogs for SAR studies.[16]

Protocol 1: Late-Stage C-H Fluorination using Silver(II) Fluoride (AgF₂) [16][17]

This method allows for the direct and site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines.

  • Materials: Pyridine derivative, Silver(II) Fluoride (AgF₂), suitable solvent (e.g., acetonitrile).

  • Procedure:

    • To a solution of the pyridine derivative in the chosen solvent, add AgF₂.

    • Stir the reaction mixture at or near ambient temperature. The reaction is typically complete within an hour.

    • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

    • Upon completion, perform a standard aqueous workup.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Electrophilic Fluorination using Selectfluor® [16][18]

Selectfluor® is a common electrophilic fluorinating agent used for the synthesis of fluorinated pyridines.

  • Materials: Pyridine derivative, Selectfluor®, suitable solvent (e.g., chloroform, water).

  • Procedure:

    • Dissolve the pyridine derivative in the chosen solvent system.

    • Add Selectfluor® (typically 1.1-1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction with water.

    • Perform a standard aqueous workup and purify the product by column chromatography.

Determination of Physicochemical Properties

Protocol 3: Determination of logD⁷·⁴ [1]

Lipophilicity is a critical parameter and is often determined by measuring the distribution coefficient (logD) at a physiological pH of 7.4.

  • Method: Shake-flask method or potentiometric titration are common methods. For fluorinated compounds, ¹⁹F NMR can also be utilized.[19]

  • General Procedure (Shake-flask):

    • Prepare a buffered aqueous solution at pH 7.4.

    • Prepare a solution of the compound in a water-immiscible organic solvent (e.g., n-octanol).

    • Mix known volumes of the aqueous and organic solutions in a vial.

    • Shake the vial vigorously for a set period to allow for partitioning equilibrium to be reached.

    • Centrifuge the vial to separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).

    • Calculate the logD⁷·⁴ as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Signaling Pathways and Experimental Workflows

The strategic use of fluorinated pyridine derivatives has led to the development of potent inhibitors for various signaling pathways implicated in diseases such as cancer. For example, Alpelisib, a phosphatidylinositol 3-kinase (PI3K) inhibitor, contains a trifluoro-t-butyl group on the pyridine ring which contributes to its high affinity and metabolic stability.[7]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Alpelisib Alpelisib (Fluorinated Pyridine Derivative) Alpelisib->PI3K inhibits

Caption: PI3K signaling pathway inhibited by Alpelisib.

The workflow for the discovery and development of fluorinated pyridine derivatives typically involves iterative cycles of design, synthesis, and biological evaluation.

Drug_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Design Computational Design & SAR Analysis Synthesis Synthesis of Fluorinated Pyridine Derivatives Design->Synthesis Biochemical Biochemical Assays (e.g., Enzyme Inhibition) Synthesis->Biochemical Cellular Cell-based Assays (e.g., Cytotoxicity) Biochemical->Cellular ADME ADME Profiling (Metabolic Stability, Permeability) Cellular->ADME ADME->Design Feedback for Optimization InVivo In Vivo Efficacy (Animal Models) PK Pharmacokinetics (PK) Studies InVivo->PK Tox Toxicology Studies PK->Tox Tox->Design Feedback for Optimization Fluorine_Effects_Relationship cluster_Physicochemical Physicochemical Properties cluster_Pharmacokinetic Pharmacokinetic Properties (ADME) cluster_Pharmacodynamic Pharmacodynamic Properties Fluorine Fluorine Incorporation into Pyridine Ring Lipophilicity Altered Lipophilicity (logD) Fluorine->Lipophilicity Basicity Reduced Basicity (pKa) Fluorine->Basicity Conformation Conformational Preference Fluorine->Conformation MetabolicStability Increased Metabolic Stability Fluorine->MetabolicStability Permeability Modulated Membrane Permeability Lipophilicity->Permeability BindingAffinity Altered Binding Affinity Lipophilicity->BindingAffinity Basicity->Permeability Basicity->BindingAffinity Conformation->BindingAffinity Bioavailability Improved Bioavailability MetabolicStability->Bioavailability Permeability->Bioavailability BindingAffinity->Bioavailability

References

The Ascendant Role of Fluorinated Hydroxypyridines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide delves into the burgeoning biological significance of fluorinated hydroxypyridines, a chemical class poised at the intersection of unique physicochemical properties and diverse therapeutic potential. By combining the advantageous attributes of fluorine with the inherent biological activities of the hydroxypyridine core, these compounds are emerging as promising candidates in the development of novel therapeutics for a spectrum of diseases, including cancer, neurodegenerative disorders, and viral infections. This guide provides an in-depth analysis of their multifaceted roles, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental workflows.

The Synergistic Advantage: Why Fluorinate Hydroxypyridines?

The hydroxypyridine motif, particularly the 3-hydroxy-4-pyridinone (HP) scaffold, is renowned for its exceptional metal chelation properties, forming stable complexes with biologically relevant metal ions such as iron, zinc, and copper.[1][2][3] This characteristic has been exploited in the development of treatments for metal overload diseases and as a strategy to modulate the activity of metalloenzymes.[1] The introduction of fluorine into this privileged structure imparts a range of benefits that can significantly enhance its therapeutic profile.

Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen, yet it can profoundly alter the electronic properties of a molecule.[3] This strategic substitution can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[4][5]

  • Increased Lipophilicity and Membrane Permeability: Fluorination can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is a critical attribute for drugs targeting the central nervous system.[6][7]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target binding.

  • Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[6][7]

Therapeutic Applications and Quantitative Insights

Fluorinated hydroxypyridine derivatives and their structural analogs are being actively investigated across multiple therapeutic areas. The following sections summarize their biological activities, supported by quantitative data where available.

Anticancer Activity

The antiproliferative effects of fluorinated pyridine and related heterocyclic derivatives have been demonstrated in various cancer cell lines. The introduction of fluorine can enhance cytotoxic activity and selectivity.

Compound ClassCell LineIC50 (µM)Reference
Fluorinated Imidazo[1,2-a]pyrimidine derivative 3dMCF-7 (Breast Cancer)43.4[8]
MDA-MB-231 (Breast Cancer)35.9[8]
Fluorinated Imidazo[1,2-a]pyrimidine derivative 4dMCF-7 (Breast Cancer)39.0[8]
MDA-MB-231 (Breast Cancer)35.1[8]
Fluorinated Aminophenylhydrazine derivative 6A549 (Lung Cancer)0.64[9]
3-Hydroxypyridin-4-one derivative 4e (butyl substituted)HeLa (Cervical Cancer)30[6]
3-Hydroxypyridin-4-one derivative 4f (hydrophilic substituent)HeLa (Cervical Cancer)700[6]
Fluorinated Isatin derivative 3bM-HeLa (Cervical Cancer)Lower than 5-FU[7]
HuTu-80 (Duodenal Cancer)Lower than 5-FU[7]
Antiviral Activity

Fluorinated nucleoside analogs are a well-established class of antiviral agents. While direct examples of fluorinated hydroxypyridines as antivirals are less common in the literature, the principles of using fluorine to enhance antiviral potency are applicable. For instance, Favipiravir, a fluorinated pyrazine carboxamide, is a broad-spectrum antiviral.[5] The data below is for fluorinated nucleoside analogs, illustrating the potential of fluorination in this therapeutic area.

CompoundVirusCell LineEC50 (µM)Reference
4′-Fluorouridine (4′-FlU)Respiratory Syncytial Virus (RSV)HEp-20.61 - 1.2[4]
Emtricitabine (FTC)Human Immunodeficiency Virus (HIV-1)Various T-cell lines0.009 - 1.5[10]
Clevudine (L-FMAU)Hepatitis B Virus (HBV)HepAD380.11[10]
Epstein-Barr Virus (EBV)P3HR15.0[10]
Neuroprotective Effects and Enzyme Inhibition

The ability of hydroxypyridinones to chelate metal ions is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's, where metal dyshomeostasis is implicated in pathology.[11] Fluorination can enhance the neuroprotective potential of these compounds. Furthermore, fluorinated compounds can act as potent enzyme inhibitors.

Compound Class/DerivativeTarget/ActivityIC50/EC50 (µM)Reference
3-Hydroxypyridin-4-one derivativesCatechol-O-methyltransferase (COMT)4.55 - 19.8[2]
3-Hydroxypyridin-4-one hybrid 12hP. aeruginosa biofilm formation10.59[12]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of fluorinated hydroxypyridines and related compounds.

Synthesis of 2-Fluoro-3-hydroxypyridine

A representative synthesis of a fluorinated hydroxypyridine is the preparation of this compound.[13]

Step 1: Fluorination of 2-chloro-3-nitropyridine

  • 2-chloro-3-nitropyridine is dissolved in a solvent such as DMF or DMSO.

  • A fluorinating agent, for example, cesium fluoride (CsF), is added in a molar ratio of 1.5-2.5:1 relative to the starting material.

  • The reaction mixture is heated to 140-150 °C under a nitrogen atmosphere until the starting material is consumed.

  • After cooling, water is added, and the product, 2-fluoro-3-nitropyridine, is extracted with ethyl acetate.

Step 2: Reduction of 2-fluoro-3-nitropyridine

  • Iron powder (4-5 molar equivalents) and ammonium chloride (1.5-2 molar equivalents) are dissolved in an aqueous solution of ethanol or methanol and heated to reflux.

  • A solution of 2-fluoro-3-nitropyridine in ethanol or methanol is added slowly.

  • The reaction is refluxed until the starting material disappears.

  • The reaction mixture is filtered, and the filtrate is concentrated to yield 3-amino-2-fluoropyridine.

Step 3: Diazotization and Hydrolysis

  • 3-amino-2-fluoropyridine is added to a sulfuric acid solution and cooled to 0-5 °C.

  • A solution of sodium nitrite is added dropwise, and the mixture is stirred for 2 hours at 0-5 °C.

  • The reaction is then warmed to room temperature, and further to 40 °C and 60 °C with stirring.

  • After cooling, the pH is adjusted to 7.5 with sodium hydroxide solution.

  • The product, this compound, is isolated by filtration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[6][14]

  • Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., fluorinated hydroxypyridines) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours to allow the formazan crystals to form.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Enzyme Inhibition Assay

The inhibitory activity of fluorinated hydroxypyridines against specific enzymes can be determined using various in vitro assays. The following is a general protocol for a colorimetric enzyme inhibition assay.[2]

  • Enzyme and Substrate Preparation: Solutions of the target enzyme and its corresponding substrate are prepared in an appropriate buffer.

  • Inhibitor Preparation: Solutions of the test compounds (inhibitors) are prepared at various concentrations.

  • Assay Procedure:

    • The enzyme solution is pre-incubated with different concentrations of the inhibitor for a specific time.

    • The enzymatic reaction is initiated by adding the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of product formed is quantified using a colorimetric method (e.g., measuring the absorbance of a colored product).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined from a dose-response curve.

Visualizing Biological and Experimental Processes

Diagrams created using the DOT language provide a clear visual representation of complex relationships and workflows.

Experimental_Workflow_for_Anticancer_Activity cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-chloro-3-nitropyridine) Fluorination Fluorination Start->Fluorination Reduction Reduction Fluorination->Reduction Hydrolysis Diazotization & Hydrolysis Reduction->Hydrolysis Product Fluorinated Hydroxypyridine Hydrolysis->Product Treatment Compound Treatment Product->Treatment CellCulture Cancer Cell Culture CellCulture->Treatment MTT MTT Assay Treatment->MTT DataAnalysis Data Analysis (IC50 Determination) MTT->DataAnalysis

Caption: Workflow for Synthesis and Anticancer Evaluation.

Enzyme_Inhibition_Mechanism cluster_reaction Enzymatic Reaction cluster_inhibition Enzyme Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI S Substrate (S) S->ES I Fluorinated Hydroxypyridine Inhibitor (I) I->EI P Product (P) E_P Enzyme + Product ES->E_P k_cat E_P->E E_P->P EI->E EI->I

Caption: Competitive Enzyme Inhibition Mechanism.

Future Directions

The field of fluorinated hydroxypyridines is ripe for further exploration. While the foundational principles of fluorine's impact on drug design are well-established, the specific application to the hydroxypyridine scaffold warrants more focused investigation. Future research should aim to:

  • Synthesize and screen diverse libraries of fluorinated hydroxypyridines to establish robust structure-activity relationships.

  • Elucidate the precise mechanisms of action of these compounds, including their interactions with specific biological targets and their influence on cellular signaling pathways.

  • Conduct in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of promising lead compounds.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

2-Fluoro-3-hydroxypyridine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-3-hydroxypyridine is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a hydroxyl group on the pyridine ring, offers multiple avenues for functionalization and derivatization. The presence of the fluorine atom can significantly influence the physicochemical properties of resulting molecules, such as metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design.[2] The hydroxyl group provides a convenient handle for various chemical transformations, including O-alkylation, O-arylation, and can direct ortho-metalation. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 174669-74-0
Molecular Formula C₅H₄FNO
Molecular Weight 113.09 g/mol
Appearance White to light yellow crystalline solid
Melting Point 131-133 °C
Boiling Point 306.7 °C at 760 mmHg
Solubility Soluble in DMSO and Methanol

Synthesis of this compound

A common and economically viable synthesis of this compound starts from 2-chloro-3-nitropyridine.[1] The synthetic pathway involves three key steps: fluorination, reduction of the nitro group, and diazotization followed by hydrolysis.

Synthesis_of_2_Fluoro_3_hydroxypyridine cluster_0 Synthesis Pathway 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine 2-Fluoro-3-nitropyridine 2-Fluoro-3-nitropyridine 2-Chloro-3-nitropyridine->2-Fluoro-3-nitropyridine Fluorination (e.g., KF, 140-150 °C, DMSO) 3-Amino-2-fluoropyridine 3-Amino-2-fluoropyridine 2-Fluoro-3-nitropyridine->3-Amino-2-fluoropyridine Reduction (e.g., Fe, NH4Cl, EtOH/H2O) This compound This compound 3-Amino-2-fluoropyridine->this compound Diazotization & Hydrolysis (1. NaNO2, H2SO4, 0-5 °C 2. H2O, heat) Cross_Coupling_Workflow cluster_1 Cross-Coupling Strategy This compound This compound Protected Pyridine Protected Pyridine This compound->Protected Pyridine Protection (e.g., MOMCl, BnBr) Functionalized Pyridine Functionalized Pyridine Protected Pyridine->Functionalized Pyridine Halogenation or Borylation Cross-Coupled Product Cross-Coupled Product Functionalized Pyridine->Cross-Coupled Product Suzuki, Sonogashira, etc. Final Product Final Product Cross-Coupled Product->Final Product Deprotection DoM_Pathway cluster_2 Directed ortho-Metalation Protected Pyridine 2-Fluoro-3-(OR)pyridine Lithiate Intermediate 4-Lithio-2-fluoro-3-(OR)pyridine Protected Pyridine->Lithiate Intermediate n-BuLi or LDA, THF, -78 °C C4-Functionalized Pyridine 4-E-2-fluoro-3-(OR)pyridine Lithiate Intermediate->C4-Functionalized Pyridine Electrophile (E+)

References

The Versatility of 2-Fluoro-3-hydroxypyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-3-hydroxypyridine, a fluorinated pyridine derivative, is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural and electronic properties, conferred by the presence of a fluorine atom and a hydroxyl group on the pyridine ring, make it an attractive starting material for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the hydroxyl group provides a convenient handle for further chemical modifications. These characteristics have led to its incorporation into a variety of scaffolds targeting a range of diseases, including cancer and bacterial infections. This document provides detailed application notes, experimental protocols, and data summaries for the use of this compound in drug discovery and development.

Application Notes

As a Scaffold for Kinase Inhibitors

The pyridine ring is a well-established "privileged scaffold" in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The introduction of a fluorine atom at the 2-position of 3-hydroxypyridine can further enhance these interactions and improve the overall pharmacological profile of the inhibitor. The hydroxyl group at the 3-position serves as a crucial point for derivatization, allowing for the introduction of various side chains to explore the chemical space around the ATP-binding pocket and achieve selectivity for specific kinases.

Derivatives of this compound have been explored as inhibitors of various kinases, including Aurora kinases, which are critical regulators of mitosis and are often overexpressed in cancer cells. The general strategy involves using the this compound core to anchor the molecule in the kinase hinge region, while modifications at the hydroxyl group and other positions of the pyridine ring are used to target specific pockets within the active site, thereby achieving potency and selectivity.

In the Development of Novel Antimicrobial Agents

The emergence of multidrug-resistant bacteria necessitates the development of new classes of antimicrobial agents. Fluorinated pyridine derivatives have shown promise in this area. The this compound scaffold can be utilized to synthesize novel compounds with potent antibacterial activity. The fluorine atom can increase the cell permeability of the compounds, allowing them to reach their intracellular targets more effectively. The hydroxyl group can be functionalized to introduce pharmacophores known to interact with bacterial enzymes or other essential cellular components. For instance, the scaffold can be incorporated into larger molecules that mimic the natural substrates of bacterial enzymes, leading to their inhibition and ultimately, bacterial cell death.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds derived from or structurally related to this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyridine-Based Inhibitors

Compound IDTarget KinaseIC50 (µM)
4 CDK2/cyclin A20.24
11 CDK2/cyclin A20.50
1 CDK2/cyclin A20.57
8 CDK2/cyclin A20.65
14 CDK2/cyclin A20.93
Roscovitine (Ref.)CDK2/cyclin A20.39

Data is illustrative of pyridine-based kinase inhibitors and provides a benchmark for compounds synthesized using a this compound scaffold.

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Fluoropyridine-Containing Antimicrobial Compounds

Compound IDS. aureus (μg/mL)B. subtilis (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)
Compound A 841632
Compound B 42816
Ciprofloxacin (Ref.) 0.50.250.1250.5

This table presents hypothetical data for illustrative purposes, based on the activities of related fluoropyridine antimicrobial agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common synthetic route to this compound starting from 2-chloro-3-nitropyridine.[1]

Materials:

  • 2-Chloro-3-nitropyridine

  • Fluorinating agent (e.g., Cesium fluoride)

  • Solvent (e.g., DMF, DMSO)

  • Iron powder

  • Ammonium chloride

  • Ethanol or Methanol

  • Sulfuric acid

  • Sodium nitrite

  • Sodium hydroxide

Procedure:

  • Fluorination: Dissolve 2-chloro-3-nitropyridine and the fluorinating agent in a suitable solvent. Heat the mixture to 140-150 °C until the starting material is consumed. After cooling, add water and extract the product, 2-fluoro-3-nitropyridine, with ethyl acetate.

  • Reduction: In a solution of ethanol or methanol and water, dissolve iron powder and ammonium chloride and heat to reflux. Slowly add the 2-fluoro-3-nitropyridine. Continue heating until the reaction is complete. Filter the reaction mixture and concentrate the filtrate to obtain 3-amino-2-fluoropyridine.

  • Diazotization and Hydrolysis: Dissolve 3-amino-2-fluoropyridine in a sulfuric acid solution and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature. Stir for 2 hours, then allow the reaction to warm to room temperature and then heat to 40 °C and subsequently to 60 °C. After cooling, neutralize the reaction with a sodium hydroxide solution to precipitate the product. Filter, wash, and dry the solid to yield this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

This protocol outlines a general method for the derivatization of a 2-fluoro-3-O-protected-pyridine scaffold via a Suzuki-Miyaura cross-coupling reaction, a common strategy in the synthesis of kinase inhibitors.

Materials:

  • Protected this compound derivative (e.g., 5-bromo-2-fluoro-3-(methoxymethoxy)pyridine)

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

Procedure:

  • In a reaction vessel, combine the protected this compound derivative, the boronic acid/ester, the palladium catalyst, and the base.

  • Add the degassed solvent to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting materials are consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

  • Deprotect the hydroxyl group to yield the final kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general workflow for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_testing Biological Testing Start This compound Protect Protection of -OH group Start->Protect e.g., MOMCl Couple Suzuki-Miyaura Coupling Protect->Couple with Arylboronic acid Pd catalyst, base Deprotect Deprotection Couple->Deprotect e.g., HCl Inhibitor Final Kinase Inhibitor Deprotect->Inhibitor Assay In Vitro Kinase Inhibition Assay Inhibitor->Assay IC50 IC50 Determination Assay->IC50

Caption: General workflow for the synthesis and testing of kinase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Derivative Inhibitor->RTK Inhibition

References

Application Notes and Protocols for the Use of 2-Fluoro-3-hydroxypyridine in Nicotinic α4β2 Receptor Imaging Agent Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-fluoro-3-hydroxypyridine and its derivatives in the synthesis of high-affinity imaging agents for the nicotinic α4β2 receptor. The protocols outlined below are intended to serve as a guide for researchers in the development and application of these radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging in preclinical and clinical research.

Introduction

The α4β2 nicotinic acetylcholine receptor (nAChR) is the most abundant subtype of nicotinic receptors in the human brain and is a key player in cognitive functions, learning, and memory. Dysfunction of this receptor is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The development of specific imaging agents for the α4β2 nAChR is crucial for understanding the pathophysiology of these diseases and for the development of novel therapeutics.

Derivatives of this compound have emerged as a promising class of precursors for the synthesis of potent and selective α4β2 nAChR imaging agents. The fluorine atom at the 2-position of the pyridine ring allows for efficient radiolabeling with fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with ideal properties for PET imaging. This document details the synthesis of key precursors, automated radiosynthesis of the final radiotracers, and protocols for their in vitro and in vivo evaluation.

Signaling Pathways and Experimental Workflows

To provide a clear understanding of the biological context and experimental procedures, the following diagrams illustrate the key pathways and workflows involved in the use of these imaging agents.

Nicotinic α4β2 Receptor Signaling Pathway cluster_membrane Cell Membrane nAChR Nicotinic α4β2 Receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Acetylcholine Acetylcholine / Nicotine Acetylcholine->nAChR Binds to Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows PI3K PI3K Ca_Influx->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effects (e.g., Neuroprotection, Synaptic Plasticity) Akt->Downstream Promotes

Caption: Nicotinic α4β2 receptor signaling cascade.

Workflow for Precursor and Radiotracer Synthesis Start This compound Derivative Precursor_Synth Multi-step Organic Synthesis Start->Precursor_Synth Purification1 Purification (e.g., Chromatography) Precursor_Synth->Purification1 Precursor Tosyl- or Nitro-Precursor Purification1->Precursor Radiolabeling Automated [¹⁸F]Fluorination Precursor->Radiolabeling Purification2 HPLC Purification Radiolabeling->Purification2 QC Quality Control (TLC, GC, etc.) Purification2->QC Final_Product [¹⁸F]-Labeled Imaging Agent QC->Final_Product

Caption: General workflow for synthesis.

In Vivo PET Imaging and Data Analysis Workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Tracer_Inject Radiotracer Injection (e.g., [¹⁸F]Nifene) Animal_Prep->Tracer_Inject PET_Scan Dynamic PET Scan (e.g., 90 min) Tracer_Inject->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Kinetic_Modeling Kinetic Modeling (e.g., SRTM) ROI_Analysis->Kinetic_Modeling BP_Calc Calculation of Binding Potential (BP_ND) Kinetic_Modeling->BP_Calc

Caption: Workflow for in vivo PET imaging.

Quantitative Data Summary

The following table summarizes key quantitative data for several prominent α4β2 nAChR imaging agents derived from or related to this compound.

Imaging AgentBinding Affinity (Kᵢ, nM)Radiochemical Yield (RCY, %)Molar Activity (GBq/µmol)
[¹⁸F]Flubatine ~0.04 - 0.0725 - 40> 150
[¹⁸F]Nifene 0.5010 - 30> 100
[¹⁸F]Nifrolene 0.3610 - 20> 74
[¹⁸F]Nifzetidine 0.6720 - 40> 74

Data are compiled from various literature sources and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Key Precursor (N-Boc-2-hydroxymethyl-3-pyrroline)

This protocol describes the synthesis of a common building block used in the preparation of several α4β2 nAChR imaging agents.

Materials:

  • (Z)-1,4-dichloro-2-butene

  • Hexamethylenetetramine

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of Quaternary Salt:

    • In a round-bottomed flask, dissolve hexamethylenetetramine in chloroform.

    • Add (Z)-1,4-dichloro-2-butene and reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and collect the resulting white solid by filtration. Wash the solid with chloroform and dry under vacuum to yield the quaternary salt.

  • Synthesis of 3-Pyrroline Hydrochloride:

    • In a round-bottomed flask, prepare a solution of 95% ethanol and slowly add concentrated hydrochloric acid.

    • Add the quaternary salt to the warm solution in one portion.

    • Stir the reaction mixture at room temperature for 18 hours. A precipitate will form.

    • Cool the mixture to 0°C and collect the precipitate (ammonium chloride) by filtration.

    • Concentrate the filtrate under reduced pressure to obtain 3-pyrroline hydrochloride as a solid.

  • Synthesis of 3-Pyrroline:

    • In a round-bottomed flask equipped with a reflux condenser, cool DBU to 0°C.

    • Add the 3-pyrroline hydrochloride in portions. The reaction is exothermic and will begin to reflux.

    • Once the addition is complete and the reflux subsides, replace the condenser with a short-path distillation head.

    • Distill the 3-pyrroline at atmospheric pressure (boiling point ~85-92°C) to obtain a clear oil.

  • Synthesis of N-Boc-3-pyrroline:

    • Dissolve 3-pyrroline in dichloromethane and cool to 0°C.

    • Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain N-Boc-3-pyrroline.

Protocol 2: Automated Radiosynthesis of [¹⁸F]Nifene

This protocol provides a general procedure for the automated synthesis of [¹⁸F]Nifene on a commercial synthesis module (e.g., GE TRACERlab FXFN or similar).

Materials and Reagents:

  • No-carrier-added [¹⁸F]fluoride in [¹⁸O]water

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • N-Boc-nitronifene precursor (2-nitro-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrroline)methoxy]pyridine)

  • Trifluoroacetic acid (TFA) solution (e.g., 20% in DCM)

  • HPLC mobile phase (e.g., 20% acetonitrile in 0.1 M ammonium formate)

  • Sterile water for injection

  • Ethanol for formulation

  • Sep-Pak C18 cartridge

Automated Synthesis Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water onto a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Perform azeotropic drying of the [¹⁸F]fluoride complex by heating under a stream of nitrogen and adding anhydrous acetonitrile.

  • ¹⁸F-Labeling Reaction:

    • Dissolve the N-Boc-nitronifene precursor in a suitable anhydrous solvent (e.g., DMSO or acetonitrile) and add it to the dried [¹⁸F]fluoride complex in the reaction vessel.

    • Heat the reaction mixture at a specified temperature (e.g., 120-130°C) for a set time (e.g., 10-15 minutes) to effect the nucleophilic aromatic substitution.

  • Deprotection:

    • After cooling the reaction mixture, add the trifluoroacetic acid solution to the reaction vessel.

    • Heat the mixture (e.g., at 80°C for 5 minutes) to remove the Boc protecting group.

  • Purification:

    • Neutralize the reaction mixture and dilute it with the HPLC mobile phase.

    • Inject the crude product onto a semi-preparative HPLC column (e.g., C18).

    • Elute the [¹⁸F]Nifene using the specified mobile phase and collect the radioactive peak corresponding to the product.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Trap the [¹⁸F]Nifene on a C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water to remove any remaining HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

Protocol 3: Quality Control of [¹⁸F]-Labeled Imaging Agents

This protocol outlines the standard quality control procedures to be performed before the release of the radiotracer for in vivo studies.

1. Visual Inspection:

  • Inspect the final product solution for clarity, color, and the absence of particulate matter.

2. pH Measurement:

  • Using a calibrated pH meter or pH strips, measure the pH of the final formulation. The pH should be within the acceptable range for intravenous injection (typically 4.5-7.5).

3. Radiochemical Purity (RCP):

  • High-Performance Liquid Chromatography (HPLC):

    • Inject a small aliquot of the final product onto an analytical HPLC system equipped with a radioactivity detector.

    • Use a suitable column (e.g., C18) and mobile phase to separate the radiolabeled product from any radioactive impurities.

    • Calculate the RCP by integrating the peak areas in the radio-chromatogram. The RCP should typically be ≥95%.

  • Thin-Layer Chromatography (TLC):

    • Spot a small amount of the final product on a TLC plate (e.g., silica gel).

    • Develop the plate in an appropriate solvent system.

    • Analyze the distribution of radioactivity on the plate using a radio-TLC scanner.

    • Calculate the percentage of activity at the Rf corresponding to the product.

4. Radionuclidic Purity:

  • Allow the sample to decay for at least 24 hours.

  • Measure the gamma-ray spectrum using a multichannel analyzer to identify and quantify any long-lived radionuclidic impurities.

5. Residual Solvents:

  • Analyze a sample of the final product by gas chromatography (GC) to quantify the amount of residual solvents (e.g., ethanol, acetonitrile, DMSO) from the synthesis. The levels must be below the limits specified by pharmacopeial standards.

6. Sterility and Endotoxin Testing:

  • Perform sterility testing according to standard pharmacopeial methods to ensure the absence of microbial contamination.

  • Conduct a Limulus Amebocyte Lysate (LAL) test to quantify bacterial endotoxin levels, which must be below the established limits for parenteral drugs.

Protocol 4: In Vivo PET Imaging in Rodents

This protocol provides a general guideline for performing dynamic brain PET imaging in rodents using an α4β2 nAChR radiotracer.

Materials and Equipment:

  • Small animal PET/CT scanner

  • Anesthesia system (e.g., isoflurane vaporizer)

  • Heating pad or lamp to maintain body temperature

  • Tail vein catheter

  • [¹⁸F]-labeled imaging agent (e.g., [¹⁸F]Nifene)

  • Saline solution

Procedure:

  • Animal Preparation:

    • Anesthetize the rodent (e.g., mouse or rat) using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in oxygen.

    • Place a catheter in the lateral tail vein for radiotracer injection.

    • Position the animal on the scanner bed, ensuring the head is centered in the field of view. Secure the head to minimize motion artifacts.

    • Monitor the animal's vital signs (respiration, temperature) throughout the procedure and maintain body temperature using a heating pad.

  • Radiotracer Injection and PET Scan:

    • Administer a bolus injection of the radiotracer (e.g., 5-10 MBq for a mouse) via the tail vein catheter, followed by a saline flush.

    • Start the dynamic PET scan simultaneously with the injection.

    • Acquire data for a total of 60-90 minutes, typically using a framing sequence with shorter frames at the beginning to capture the initial kinetics (e.g., 12 x 10s, 6 x 30s, 5 x 2min, 7 x 5min, 4 x 10min).

  • CT Scan:

    • Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with the CT or a standard brain atlas.

    • Draw regions of interest (ROIs) on the co-registered images for key brain regions, including the thalamus (high receptor density) and cerebellum (low receptor density, often used as a reference region).

    • Generate time-activity curves (TACs) for each ROI.

  • Kinetic Modeling:

    • Use the TACs to perform kinetic modeling to estimate the binding potential (BP_ND). A simplified reference tissue model (SRTM) is often employed, which does not require arterial blood sampling.[1]

    • The SRTM uses the cerebellum TAC as an input function to model the kinetics in the target regions (e.g., thalamus).[1] The model estimates parameters that can be used to calculate BP_ND, which is a measure of the density of available receptors.[2]

Conclusion

The use of this compound derivatives has enabled the development of a new generation of high-affinity PET and SPECT imaging agents for the nicotinic α4β2 receptor. The protocols provided in these application notes offer a framework for the synthesis, radiolabeling, and evaluation of these valuable research tools. The continued application and refinement of these methods will undoubtedly contribute to a deeper understanding of the role of the α4β2 nAChR in health and disease, and aid in the development of novel therapeutic interventions.

References

The Versatility of 2-Fluoropyridines in Nucleophilic Aromatic Substitution: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative insights into the applications and methodologies of nucleophilic aromatic substitution (SNAr) reactions involving 2-fluoropyridines, a critical tool for researchers, scientists, and professionals in drug development.

Nucleophilic aromatic substitution (SNAr) on 2-fluoropyridines is a fundamental and powerful transformation in modern organic synthesis, particularly within the realm of medicinal chemistry. The unique electronic properties of the pyridine ring, coupled with the high electronegativity of the fluorine atom, render the 2-position highly susceptible to nucleophilic attack. This reactivity profile makes 2-fluoropyridines valuable substrates for the construction of a diverse array of substituted pyridine derivatives, which are common motifs in pharmaceuticals and agrochemicals.

The enhanced reactivity of 2-fluoropyridines compared to their chloro- or bromo- counterparts often allows for milder reaction conditions, leading to improved functional group tolerance and broader substrate scope. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1][2] This heightened reactivity is attributed to the rate-determining step being the initial nucleophilic attack to form a stabilized Meisenheimer intermediate, a process favored by the strong electron-withdrawing nature of fluorine.[1]

These application notes provide a comprehensive overview of SNAr reactions on 2-fluoropyridines, including tabulated quantitative data for various nucleophile classes and detailed experimental protocols to facilitate their implementation in a laboratory setting.

Data Presentation: Optimized Reaction Conditions for SNAr of 2-Fluoropyridines

The following tables summarize optimized reaction conditions for the nucleophilic aromatic substitution on unsubstituted 2-fluoropyridine with a variety of nucleophiles. These conditions are designed to achieve high conversion and yield.[1][3]

Table 1: SNAr with Oxygen- and Sulfur-Based Nucleophiles [1]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Conversion (%)
1°, 2°, or 3° AlcoholCyclohexanolKOtBuTHF503>95
PhenolPhenolK₃PO₄tAmyl-OH11012>95
ThiolThiophenolK₃PO₄tAmyl-OH1103>95

Table 2: SNAr with Nitrogen-Based Nucleophiles [1]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Conversion (%)
1° or 2° AmineMorpholineK₃PO₄tAmyl-OH1103>95
AmideBenzamideK₂CO₃DMSO13012>95
N-HeterocycleIndoleK₂CO₃DMSO13012>95

Table 3: SNAr with Carbon-Based Nucleophiles [1]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Yield (%)
CyanideKCN-DMSO13012~80

Visualizations

The SNAr reaction of 2-fluoropyridine proceeds through a well-established two-step addition-elimination mechanism.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Fluoropyridine 2-Fluoropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) 2-Fluoropyridine->Meisenheimer Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Substituted_Pyridine 2-Substituted Pyridine Meisenheimer->Substituted_Pyridine Elimination Fluoride Fluoride (F⁻) Meisenheimer->Fluoride

Caption: General mechanism of SNAr on 2-fluoropyridine.

A typical experimental workflow for performing SNAr reactions is outlined below.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Base, 2-Fluoropyridine, and Nucleophile Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: Typical experimental workflow for SNAr reactions.

Experimental Protocols

General Considerations:

  • Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon), particularly when using strong bases, to prevent quenching by atmospheric moisture.[1]

  • Anhydrous solvents are recommended to ensure optimal reaction conditions.[1]

  • Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

Protocol 1: Synthesis of 2-Morpholinopyridine

This protocol provides a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.[1]

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • tert-Amyl alcohol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen line)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).[1]

  • Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).[1]

  • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).[1]

  • Stir the reaction mixture and heat to 110 °C.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3 hours).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.[1]

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.[1]

Protocol 2: Synthesis of 2-Cyclohexoxypyridine

This protocol outlines a general procedure for the reaction of 2-fluoropyridine with an alcohol nucleophile.

Materials:

  • 2-Fluoropyridine

  • Cyclohexanol

  • Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen line)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add cyclohexanol (1.2 equivalents) and anhydrous THF.

  • Cool the solution to 0 °C and slowly add KOtBu (1.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 2-fluoropyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 50 °C and monitor its progress by TLC or LC-MS (typically 3 hours).[1]

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The nucleophilic aromatic substitution on 2-fluoropyridines is a highly reliable and versatile method for the synthesis of a wide range of substituted pyridines. The enhanced reactivity of the C-F bond in this context allows for broad applicability and the use of relatively mild conditions, making it an invaluable tool in drug discovery and the late-stage functionalization of complex molecules.[1][3] The provided data and protocols serve as a practical guide for researchers to effectively utilize these important reactions in their synthetic endeavors.

References

Application Notes: Fluorination Using Pyridine Hydrofluoride (Olah's Reagent)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for conducting fluorination reactions using pyridine hydrofluoride, commonly known as Olah's Reagent. This reagent, a complex of hydrogen fluoride and pyridine (typically ~70% HF and ~30% pyridine), serves as a versatile and more manageable alternative to anhydrous hydrogen fluoride for introducing fluorine into organic molecules.[1][2][3] The incorporation of fluorine can significantly enhance the biological activity, metabolic stability, and other physicochemical properties of drug candidates.[2] These protocols cover the conversion of alcohols to alkyl fluorides and the deoxyfluorination of acyl fluorides, with an emphasis on safety, experimental setup, and data interpretation.

Introduction

Pyridine hydrofluoride is a nucleophilic fluorinating agent widely used in organic synthesis.[3] Its liquid form and lower volatility compared to anhydrous hydrogen fluoride (AHF) make it a more convenient choice for standard laboratory settings, though it requires stringent safety measures.[1][2] Key applications include the synthesis of alkyl fluorides from alcohols, the preparation of β-fluoroamines from amino alcohols, halofluorination of alkenes, and the ring-opening of epoxides.[2][4][5] Its role is crucial in medicinal chemistry and drug development, where fluorinated compounds are of high interest.[6][7]

Critical Safety Precautions

Pyridine hydrofluoride is highly corrosive, toxic, and reacts violently with water.[8][9] It can cause severe burns to the skin, eyes, and respiratory tract.[10][11] All manipulations must be performed in a chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear heavy-duty neoprene or nitrile gloves. Always inspect gloves before use and use proper removal technique.[11]

    • Eye/Face Protection: Chemical safety goggles and a full-face shield are required.[8]

    • Lab Coat: A chemically resistant lab coat or apron is necessary.

    • Respiratory Protection: For spills or poor ventilation, a full-facepiece airline respirator may be required.[8]

  • Handling and Storage:

    • Use only in a well-ventilated chemical fume hood.[12]

    • All apparatus must be made of plastic (e.g., polyolefin, Teflon) as the reagent reacts with glass and metal.

    • Store in a tightly closed, compatible container in a cool, dry, corrosives-designated area, away from water, strong bases, and metals.[9][12]

    • The reagent is moisture-sensitive.[9]

  • Emergency Procedures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Continuously rub a 2.5% calcium gluconate gel into the affected area for at least 1.5 hours or until medical attention is available. Seek immediate medical attention.[12]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10]

    • Spills: Absorb spills with an inert, HF-compatible material (e.g., Chemizorb® HF). Do not use water.[11] Evacuate the area and ensure adequate ventilation.[8]

Experimental Protocols

Protocol 1: General Procedure for the Conversion of Alcohols to Alkyl Fluorides

This protocol is adapted from the synthesis of 1-Fluoroadamantane and is generally applicable to secondary and tertiary alcohols.[13] The reaction proceeds via an SN1-like mechanism, particularly for tertiary alcohols.

Materials:

  • Substrate (alcohol)

  • Pyridine Hydrofluoride (~70% HF)

  • Petroleum ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Polyolefin or Teflon labware (beakers, stirring bars, separatory funnel)

Procedure:

  • In a chemical fume hood, place a Teflon-coated magnetic stirring bar into a 250 mL polyolefin bottle.

  • Add the alcohol substrate (e.g., 0.033 mol) to the bottle.

  • Carefully add pyridine hydrofluoride (e.g., 50 mL) to the bottle. The amount may vary depending on the scale and substrate.

  • Seal the bottle (e.g., with a cap fitted with a drying tube) and stir the mixture at ambient temperature. Reaction times can range from a few hours to overnight, depending on the substrate's reactivity.[13] Monitor the reaction by TLC or GC-MS if possible (derivatization may be required).

  • Upon completion, carefully transfer the reaction mixture to a larger polyolefin beaker and slowly add 150 mL of petroleum ether while stirring. Continue stirring for 15 minutes.

  • Transfer the two-phase solution to a polyolefin separatory funnel. Carefully separate the layers and discard the lower (reagent) layer.

  • Wash the organic layer successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: gas evolution), and finally 50 mL of water.[13]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alkyl fluoride.

  • Purify the product as necessary by distillation, sublimation, or column chromatography.

Protocol 2: Deoxyfluorination of Acyl Fluorides to Trifluoromethyl Compounds

This protocol describes the conversion of an acyl fluoride to a trifluoromethyl (CF₃) group using a combination of FLUOLEAD® and Olah's reagent under solvent-free conditions.[14]

Materials:

  • Substrate (acyl fluoride)

  • FLUOLEAD® (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride)

  • Pyridine Hydrofluoride (~70% HF)

  • Plastic vial or reaction tube

Procedure:

  • In a chemical fume hood, charge a plastic reaction vial with the acyl fluoride substrate (1.0 eq., e.g., 0.3 mmol).

  • Add FLUOLEAD® (3.0 eq., e.g., 0.9 mmol).

  • Carefully add pyridine hydrofluoride (5.0 eq., e.g., 1.5 mmol) to the vial.

  • Seal the vial and heat the mixture at 70 °C for 24 hours.

  • Monitor the reaction progress by ¹⁹F NMR spectroscopy.[14]

  • After cooling to room temperature, carefully quench the reaction mixture and proceed with a standard aqueous workup and purification by column chromatography to isolate the trifluoromethyl product.

Data Presentation

Table 1: Fluorination of Alcohols with Pyridine Hydrofluoride

(Data sourced from Organic Syntheses, Vol. 58, p. 75)[13]

Starting AlcoholTemperature (°C)Reaction Time (hours)ProductYield (%)
1-AdamantanolAmbient31-Fluoroadamantane88-90
2-Methyl-2-butanol00.52-Fluoro-2-methylbutane70
Cyclohexanol202Fluorocyclohexane75
2-Octanol2022-Fluorooctane80
Geraniol-400.53,7-Dimethyl-1,8-difluoro-2,6-octadiene70
Table 2: Deoxyfluorination of Acyl Fluorides with FLUOLEAD®/Pyridine Hydrofluoride

(Data sourced from Beilstein J. Org. Chem. 2020, 16, 3015–3022)[14]

Acyl Fluoride SubstrateProductYield (%)
Benzoyl fluoride(Trifluoromethyl)benzene99
4-Methoxybenzoyl fluoride1-Methoxy-4-(trifluoromethyl)benzene99
4-Nitrobenzoyl fluoride1-Nitro-4-(trifluoromethyl)benzene99
Thiophene-2-carbonyl fluoride2-(Trifluoromethyl)thiophene82
Hexanoyl fluoride1,1,1-Trifluorohexane71

Visualized Workflows and Mechanisms

ReactionMechanism Figure 1. General S_N1 Mechanism for Tertiary Alcohol Fluorination cluster_0 Step 1: Protonation of Alcohol cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Nucleophilic Attack by Fluoride ROH R₃C-OH Oxonium R₃C-OH₂⁺ + F⁻ ROH->Oxonium + H⁺ (from HF) Oxonium_ref R₃C-OH₂⁺ HF H-F Carbocation R₃C⁺ + H₂O Oxonium_ref->Carbocation Loss of H₂O (rate-determining) Carbocation_ref R₃C⁺ Product R₃C-F Carbocation_ref->Product Nucleophilic attack Fluoride F⁻ Fluoride->Product Nucleophilic attack ExperimentalWorkflow Figure 2. Experimental Workflow for Alcohol Fluorination start Start setup 1. Reaction Setup (Plasticware, Alcohol, Stir Bar) start->setup add_reagent 2. Add Pyridine Hydrofluoride setup->add_reagent reaction 3. Stir at Ambient Temp (Monitor Progress) add_reagent->reaction quench 4. Quench with Organic Solvent (e.g., Petroleum Ether) reaction->quench extraction 5. Phase Separation (Discard Aqueous Layer) quench->extraction wash 6. Wash Organic Layer (H₂O, NaHCO₃, H₂O) extraction->wash dry 7. Dry with MgSO₄ wash->dry evaporate 8. Solvent Evaporation dry->evaporate purify 9. Purify Product (Distillation/Chromatography) evaporate->purify end End (Isolated Product) purify->end

References

Application Notes and Protocols for the Synthesis of Fluorinated 3,6-Dihydropyridines with Selectfluor®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Fluorination can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity for biological targets. This document provides detailed application notes and a validated protocol for the synthesis of fluorinated 3,6-dihydropyridines via electrophilic fluorination of 1,2-dihydropyridine precursors using Selectfluor®.

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a versatile and easy-to-handle electrophilic fluorinating agent. The following protocols are based on the successful synthesis of a range of 3-fluoro-3,6-dihydropyridines, demonstrating a reliable method for accessing these valuable fluorinated building blocks.

Reaction Principle and Workflow

The synthesis proceeds via an electrophilic attack of Selectfluor® on the electron-rich double bond of a 1,2-dihydropyridine substrate. This is proposed to form an intermediate ammonium salt, which then undergoes decomposition under mild conditions to yield the desired 3-fluoro-3,6-dihydropyridine product. The optimal reaction conditions involve the slow addition of Selectfluor® to a solution of the 1,2-dihydropyridine in acetonitrile at 0 °C.

G cluster_workflow Experimental Workflow prep Prepare 1,2-Dihydropyridine Solution in Acetonitrile cool Cool to 0 °C under Argon Atmosphere prep->cool add Slowly Add Selectfluor® Solution in Acetonitrile cool->add stir Stir for 10 min at 0 °C, then Warm to Room Temp. add->stir workup Workup: Concentrate, Dilute with Ether, Filter stir->workup product Fluorinated 3,6-Dihydropyridine (Used without further purification) workup->product

Caption: General experimental workflow for the synthesis of 3-fluoro-3,6-dihydropyridines.

Quantitative Data Summary

The described protocol has been successfully applied to a variety of 1,2-dihydropyridine substrates, affording the corresponding 3-fluoro-3,6-dihydropyridines in good yields. The reaction often produces a mixture of diastereomers. The results for a selection of substrates are summarized below.

EntryStarting Material (1)Product (2)Yield (%)Diastereomeric Ratio (cis:trans)
1Methyl 2-methyl-5-nitro-6-phenyl-1,2-dihydropyridine-3-carboxylateMethyl 3-fluoro-2-methyl-5-nitro-6-phenyl-3,6-dihydropyridine-3-carboxylate851:1.1
2Methyl 6-(4-fluorophenyl)-2-methyl-5-nitro-1,2-dihydropyridine-3-carboxylateMethyl 3-fluoro-6-(4-fluorophenyl)-2-methyl-5-nitro-3,6-dihydropyridine-3-carboxylate881:1.2
3Methyl 6-(4-chlorophenyl)-2-methyl-5-nitro-1,2-dihydropyridine-3-carboxylateMethyl 6-(4-chlorophenyl)-3-fluoro-2-methyl-5-nitro-3,6-dihydropyridine-3-carboxylate911:1.2
4Methyl 6-(4-bromophenyl)-2-methyl-5-nitro-1,2-dihydropyridine-3-carboxylateMethyl 6-(4-bromophenyl)-3-fluoro-2-methyl-5-nitro-3,6-dihydropyridine-3-carboxylate891:1.2
5Methyl 2-methyl-5-nitro-6-(p-tolyl)-1,2-dihydropyridine-3-carboxylateMethyl 3-fluoro-2-methyl-5-nitro-6-(p-tolyl)-3,6-dihydropyridine-3-carboxylate841:1.1

Yields are for the isolated product mixture after workup. Diastereomeric ratios were determined by ¹H and ¹⁹F NMR spectroscopy.

Detailed Experimental Protocol

General Procedure for the Synthesis of 3-Fluoro-3,6-dihydropyridines

Materials:

  • 1,2-Dihydropyridine substrate (1a-k)

  • Selectfluor®

  • Dry Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

  • 3 Å Molecular Sieves

  • Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a solution of the 1,2-dihydropyridine (0.5 mmol) in dry acetonitrile (5 mL) in a round-bottom flask, add 3 Å molecular sieves.

  • Place the flask under an argon atmosphere and cool the mixture to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of Selectfluor® (0.170 g, 0.5 mmol) in dry acetonitrile (5 mL).

  • Slowly add the Selectfluor® solution dropwise to the stirred solution of the 1,2-dihydropyridine at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for 10 minutes after the addition is complete.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Once at room temperature, concentrate the reaction mixture in vacuo to dryness.

  • Dilute the resulting residue with diethyl ether (15 mL) and filter the mixture to remove insoluble byproducts.

  • The filtrate contains the desired 3-fluoro-3,6-dihydropyridine product, which can be used for subsequent steps without additional purification.

Note: It has been observed that the resulting 3-fluoro-3,6-dihydropyridines may eliminate hydrogen fluoride upon standing in solution (e.g., deuterochloroform) over 2-4 days to form the corresponding substituted pyridines.

Proposed Reaction Mechanism

The reaction is believed to proceed through an electrophilic addition of Selectfluor® to the double bond of the 1,2-dihydropyridine, forming a transient ammonium salt intermediate. This intermediate then decomposes to furnish the 3-fluoro-3,6-dihydropyridine product.

G sub_1 1,2-Dihydropyridine intermediate Ammonium Salt Intermediate sub_1->intermediate + selectfluor Selectfluor® (F-TEDA⁺ BF₄⁻) selectfluor->intermediate prod_1 3-Fluoro-3,6-dihydropyridine intermediate->prod_1 Decomposition byprod_1 TEDA-CH₂Cl⁺ BF₄⁻ intermediate->byprod_1

Caption: Proposed mechanism for the electrophilic fluorination of 1,2-dihydropyridines.

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Fluoro-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-fluoro-3-hydroxypyridine as a versatile starting material in the synthesis of various bioactive molecules. The following sections outline the synthesis of antibacterial oxazolidinones and a proposed pathway for the synthesis of MEK kinase inhibitors, complete with experimental procedures, quantitative biological data, and workflow visualizations.

Application Note 1: Synthesis of 3-(Pyridin-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents

This compound is a key building block for the synthesis of a novel class of 3-(pyridin-3-yl)-2-oxazolidinone derivatives exhibiting potent antibacterial activity. The synthesis involves a multi-step sequence, culminating in compounds with significant minimum inhibitory concentrations (MICs) against various Gram-positive bacteria.

Biological Activity

A series of synthesized 3-(fluoro-substituted-pyridin-3-yl)-2-oxazolidinone derivatives were evaluated for their in vitro antibacterial activity against a panel of Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) were determined using the standard serial dilution method, with Linezolid serving as a positive control. Several compounds demonstrated strong antibacterial activity, comparable to that of Linezolid.

Compound IDR GroupS. aureus (ATCC25923) MIC (µg/mL)S. pneumonia (ATCC49619) MIC (µg/mL)E. faecalis (ATCC29212) MIC (µg/mL)B. subtilis (ATCC6633) MIC (µg/mL)S. xylosus (ATCC35924) MIC (µg/mL)
21b 4-fluorobenzyl10.5211
21d 4-chlorobenzyl11211
21e 4-bromobenzyl1120.51
21f 4-iodobenzyl0.50.510.50.5
Linezolid -11211
Data sourced from Frontiers in Chemistry, 2022.[1][2]
Experimental Protocols

The synthesis of the target 3-(pyridin-3-yl)-2-oxazolidinone derivatives is outlined in the following multi-step protocol.

Step 1: Synthesis of 2-Fluoro-5-nitro-3-hydroxypyridine (19)

To a solution of this compound (18) in concentrated sulfuric acid, concentrated nitric acid is added dropwise at 0°C. The reaction mixture is stirred at this temperature to yield the nitrated product.

Step 2: Synthesis of 3-Chloro-2-fluoro-5-nitropyridine (20)

Compound 19 is treated with phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) at 60°C to afford the chlorinated intermediate.

Step 3: General Procedure for the Synthesis of 3-(2-Fluoro-5-nitropyridin-3-yloxy)propan-1-amine Derivatives

The hydroxyl group of a suitable propan-1-amine derivative is deprotonated using a strong base like sodium hydride (NaH) in an appropriate solvent such as dimethylformamide (DMF). To this alkoxide solution, 3-chloro-2-fluoro-5-nitropyridine (20) is added, and the reaction proceeds via nucleophilic aromatic substitution.

Step 4: General Procedure for the Synthesis of N-((3-(2-fluoro-5-nitropyridin-3-yloxy)propyl)carbamoyl) R-substituted Derivatives

The amino group of the product from the previous step is reacted with an appropriate isocyanate or carbamoyl chloride derivative to introduce the desired R-substituted side chain.

Step 5: General Procedure for the Synthesis of 3-(2-Fluoro-5-aminopyridin-3-yl)-2-oxazolidinone Derivatives

The nitro group of the intermediate is reduced to an amine, typically using a reducing agent like iron powder in the presence of ammonium chloride or catalytic hydrogenation.

Step 6: General Procedure for the Synthesis of Final 3-(Pyridin-3-yl)-2-Oxazolidinone Derivatives (21a-f)

The final compounds are obtained by reacting the amino-oxazolidinone intermediate with the corresponding substituted benzyl halides.

G cluster_synthesis Synthesis of Antibacterial Oxazolidinones This compound This compound Nitration Nitration This compound->Nitration H2SO4, HNO3 2-Fluoro-5-nitro-3-hydroxypyridine 2-Fluoro-5-nitro-3-hydroxypyridine Nitration->2-Fluoro-5-nitro-3-hydroxypyridine Intermediate 19 Chlorination Chlorination 2-Fluoro-5-nitro-3-hydroxypyridine->Chlorination POCl3, PCl5 3-Chloro-2-fluoro-5-nitropyridine 3-Chloro-2-fluoro-5-nitropyridine Chlorination->3-Chloro-2-fluoro-5-nitropyridine Intermediate 20 Nucleophilic Substitution Nucleophilic Substitution 3-Chloro-2-fluoro-5-nitropyridine->Nucleophilic Substitution + R-OH, Base Ether Intermediate Ether Intermediate Nucleophilic Substitution->Ether Intermediate Cyclization & Reduction Cyclization & Reduction Ether Intermediate->Cyclization & Reduction 1. Isocyanate 2. Fe/NH4Cl Amino-oxazolidinone Amino-oxazolidinone Cyclization & Reduction->Amino-oxazolidinone Final Product (21a-f) Final Product (21a-f) Amino-oxazolidinone->Final Product (21a-f) + R'-X

Caption: Synthetic workflow for 3-(pyridin-3-yl)-2-oxazolidinone derivatives.

Application Note 2: Proposed Synthesis of MEK Inhibitor Analogues via Ether Linkage

This compound can serve as a valuable precursor for the synthesis of analogues of potent MEK inhibitors, such as Trametinib. The key synthetic strategies would involve the formation of a diaryl ether linkage through either a Williamson ether synthesis or an Ullmann condensation. These reactions would couple the this compound core with a suitable aryl halide, a common fragment in many kinase inhibitors.

Proposed Signaling Pathway Inhibition

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in various cancers. MEK inhibitors, like Trametinib, block the phosphorylation of ERK by MEK, thereby inhibiting downstream signaling and reducing tumor cell growth. The synthesized analogues would be designed to target and inhibit the MEK1/2 kinases within this pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Trametinib Analogue Trametinib Analogue Trametinib Analogue->MEK1/2 Inhibition

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by a MEK inhibitor.

Proposed Experimental Protocols

Two primary retrosynthetic approaches are proposed for the synthesis of MEK inhibitor analogues.

Method A: Williamson Ether Synthesis

This method involves the deprotonation of this compound to form a potent nucleophile, which then displaces a halide on an activated aryl or heteroaryl system.

Step 1: Formation of the Pyridinoxide Nucleophile

This compound is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (MeCN) to generate the corresponding sodium or potassium 2-fluoro-3-pyridinoxide.

Step 2: Nucleophilic Aromatic Substitution

The pyridinoxide is reacted with a suitable aryl halide (e.g., a substituted 2-fluoro-4-iodoaniline derivative, a key fragment in Trametinib). The reaction mixture is typically heated to facilitate the SNAr reaction, resulting in the formation of the desired diaryl ether.

Method B: Ullmann Condensation

The Ullmann condensation provides an alternative, copper-catalyzed route to form the diaryl ether bond, which can be advantageous for less reactive aryl halides.

Step 1: Preparation of Reactants and Catalyst

This compound, the chosen aryl halide (e.g., 2-fluoro-4-iodoaniline), a copper(I) catalyst (e.g., CuI), a ligand (e.g., a phenanthroline or diamine derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a high-boiling point polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

Step 2: Copper-Catalyzed Cross-Coupling

The reaction mixture is heated to a high temperature (often >150°C) under an inert atmosphere. The copper catalyst facilitates the coupling of the pyridinol and the aryl halide to form the diaryl ether linkage.

G cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann Condensation This compound This compound Deprotonation Deprotonation This compound->Deprotonation Base (e.g., NaH) Pyridinoxide Pyridinoxide Deprotonation->Pyridinoxide SNAr Reaction SNAr Reaction Pyridinoxide->SNAr Reaction + Aryl Halide Aryl Halide Aryl Halide Aryl Halide->SNAr Reaction Diaryl Ether Product Diaryl Ether Product SNAr Reaction->Diaryl Ether Product 2-Fluoro-3-hydroxypyridine_U This compound Cu-Catalyzed Coupling Cu-Catalyzed Coupling 2-Fluoro-3-hydroxypyridine_U->Cu-Catalyzed Coupling Cu(I), Ligand, Base Aryl Halide_U Aryl Halide Aryl Halide_U->Cu-Catalyzed Coupling Diaryl Ether Product_U Diaryl Ether Product_U Cu-Catalyzed Coupling->Diaryl Ether Product_U Diaryl Ether Product

Caption: Proposed synthetic routes to diaryl ether-based MEK inhibitor analogues.

Note: The specific reaction conditions, including temperature, reaction time, and choice of catalyst and base, would require optimization for specific substrates to achieve optimal yields and purity of the final bioactive molecules. The biological activity of any newly synthesized analogues would need to be determined through appropriate in vitro and in vivo assays.

References

Chemoenzymatic Synthesis of Hydroxypyridine Derivatives: Applications and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxypyridine derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their versatile chemical properties make them valuable intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including antiviral, antibiotic, and cardiovascular drugs.[1][2] Traditional chemical synthesis of these compounds can be complex, often requiring harsh reaction conditions and resulting in low yields and the formation of undesirable byproducts.[3] Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative, harnessing the high selectivity and efficiency of enzymes to produce hydroxypyridine derivatives with high purity and stereoselectivity under mild conditions.[4]

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of various hydroxypyridine derivatives, tailored for researchers, scientists, and professionals in drug development.

Application 1: Lipase-Catalyzed Synthesis of Acyloxyalkyl Hydroxypyridine Derivatives

Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity.[5] A two-step chemoenzymatic approach can be employed to synthesize a series of acyloxyalkyl derivatives of 2- and 3-hydroxypyridine. These compounds are of interest for their potential biological activities, including as inhibitors of parasitic protozoa like Leishmania mexicana.[4][6]

The first step involves a chemical synthesis to introduce a hydroxyalkyl chain onto the pyridine ring via a nucleophilic substitution reaction. The subsequent enzymatic step utilizes a lipase to acylate the terminal hydroxyl group of the alkyl chain, yielding the desired acyloxyalkyl hydroxypyridine derivative.[6]

Experimental Protocol: Two-Step Chemoenzymatic Synthesis

Step 1: Synthesis of Pyridinyloxyalkanols (Chemical Step)

  • In a round-bottom flask, suspend potassium hydroxide in dimethyl sulfoxide (DMSO).

  • Add the corresponding hydroxypyridine (2- or 3-hydroxypyridine) to the suspension.

  • To this mixture, add the appropriate linear haloalkanol (e.g., 6-chlorohexanol, 8-bromooctanol). The alkyl chain can typically range from six to twelve carbons.[6]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyridinyloxyalkanol.[6]

Step 2: Lipase-Catalyzed Acylation (Enzymatic Step)

  • Dissolve the pyridinyloxyalkanol obtained from Step 1 in a suitable organic solvent (e.g., acetonitrile).[5]

  • Add an acyl donor, such as a vinyl ester (e.g., vinyl acetate, vinyl decanoate).[5]

  • Add the lipase catalyst. Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) is a highly effective catalyst for this transformation.[5][7]

  • Incubate the reaction mixture at a controlled temperature (e.g., 20-40°C) with gentle shaking.[5]

  • Monitor the reaction progress by TLC or HPLC until maximum conversion is achieved.

  • After the reaction, filter off the immobilized enzyme (which can often be reused).

  • Evaporate the solvent and purify the resulting acyloxyalkyl hydroxypyridine derivative by column chromatography.

Quantitative Data Summary
SubstrateEnzymeAcyl DonorSolventTemperature (°C)Yield (%)Reference
2-(6-hydroxyhexyloxy)pyridineCAL-BVinyl acetateAcetonitrile20>99 (conversion)[5]
3-(8-hydroxyoctyloxy)pyridineLipase PS-DVinyl acetate1,4-DioxaneRoom Temp>99 (ee)[5]
(-)-ThiamphenicolCAL-BVinyl decanoateAcetonitrile2094-98 (isolated)[5]

Application 2: Microbial Hydroxylation for Regioselective Synthesis

Whole-cell biocatalysis offers a green and efficient method for the regioselective hydroxylation of pyridine rings, a challenging transformation in traditional organic synthesis. Certain microorganisms possess monooxygenase enzymes capable of introducing hydroxyl groups at specific positions on the pyridine nucleus.

Pseudomonas putida S16, a bacterium known for its ability to degrade nicotine, contains a flavoprotein monooxygenase, 6-hydroxy-3-succinoyl-pyridine (HSP) monooxygenase (HspB), which catalyzes the hydroxylation and subsequent C-C bond cleavage of the pyridine ring in nicotine metabolites.[8][9] This enzymatic machinery can be harnessed for the production of dihydroxypyridine derivatives.

Another example is the bacterium Ralstonia/Burkholderia sp. strain DSM 6920, which can regioselectively hydroxylate pyridine carboxylic acids at the C2 position.[10]

Experimental Protocol: Whole-Cell Biotransformation
  • Cultivation of Microorganism:

    • Prepare a suitable culture medium for the selected bacterial strain (e.g., Pseudomonas putida S16 or Ralstonia/Burkholderia sp. DSM 6920).

    • Inoculate the medium with a starter culture and grow the cells under optimal conditions (temperature, pH, aeration) until they reach the desired growth phase (typically late exponential or early stationary phase).

  • Preparation of Resting Cells:

    • Harvest the bacterial cells from the culture medium by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual medium components.

    • Resuspend the washed cells in the same buffer to a desired cell density.

  • Biotransformation Reaction:

    • To the resting cell suspension, add the pyridine derivative substrate (e.g., a pyridine carboxylic acid or a nicotine-related intermediate). The substrate is typically dissolved in a minimal amount of a water-miscible organic solvent before being added to the cell suspension.

    • Incubate the reaction mixture under controlled conditions (temperature, agitation).

    • Monitor the formation of the hydroxylated product over time using analytical techniques such as HPLC or LC-MS.

  • Product Isolation and Purification:

    • Once the reaction has reached completion or optimal conversion, remove the bacterial cells by centrifugation or filtration.

    • Extract the hydroxylated pyridine derivative from the supernatant using an appropriate organic solvent.

    • Purify the product by column chromatography, recrystallization, or other suitable techniques.

Quantitative Data Summary
SubstrateBiocatalystProductMolar Conversion Yield (%)Reference
Quinolinic acidAlcaligenes sp. UK216-Hydroxypicolinic acid96[11]
6-MethylnicotinateRalstonia/Burkholderia sp. DSM 69202-Hydroxy-6-methylnicotinate-[10]
6-ChloronicotinateRalstonia/Burkholderia sp. DSM 69202-Hydroxy-6-chloronicotinate-[10]

Application 3: Transaminase-Mediated Synthesis of Hydroxystyryl Pyridine Derivatives

Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[12] Interestingly, some transaminases exhibit promiscuous reactivity, such as catalyzing aldol-type reactions. The ω-transaminase from Chromobacterium violaceum (CvTAm) can catalyze the aldol addition between aryl acetaldehydes and pyridine carboxaldehydes to produce hydroxystyryl pyridines.[4] This reaction can be part of a one-pot, multi-step enzyme cascade, offering an elegant route to these compounds which are of interest as potential inhibitors for type II diabetes.[4]

Experimental Protocol: One-Pot Transaminase Cascade
  • Reaction Setup:

    • Prepare a reaction buffer (e.g., HEPES buffer, pH 7.5) containing the coenzyme pyridoxal 5'-phosphate (PLP).

    • Add the starting materials: an amino acid (as the amine donor for the initial transamination step to generate an aldehyde in situ) and a pyridine carboxaldehyde.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the purified transaminase from Chromobacterium violaceum (CvTAm).

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for a specified period (e.g., 16 hours).[4]

    • Monitor the formation of the hydroxystyryl pyridine product by HPLC.

  • Work-up and Purification:

    • Terminate the reaction by adding a quenching agent or by protein precipitation.

    • Extract the product with an organic solvent.

    • Purify the desired hydroxystyryl pyridine derivative using chromatographic methods.

Quantitative Data Summary
Aldehyde Substrate 1Aldehyde Substrate 2EnzymeProductConversion (%)Reference
4-ChlorophenylacetaldehydePyridine-3-carboxaldehydeCvTAmHalogenated hydroxystyryl pyridine-[13]
PhenylacetaldehydePyridine-4-carboxaldehydeCvTAmStyryl pyridine-[4]

Visualizations

Chemoenzymatic_Synthesis_Workflow cluster_step1 Step 1: Chemical Synthesis cluster_step2 Step 2: Enzymatic Acylation HP Hydroxypyridine PA Pyridinyloxyalkanol HP->PA KOH, DMSO HA Haloalkanol HA->PA Lipase Lipase (e.g., CAL-B) AHP Acyloxyalkyl Hydroxypyridine PA->AHP Lipase VE Vinyl Ester VE->AHP Microbial_Hydroxylation_Workflow Cultivation Microorganism Cultivation (e.g., P. putida) Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting RestingCells Preparation of Resting Cells Harvesting->RestingCells Biotransformation Biotransformation RestingCells->Biotransformation ProductIsolation Product Isolation & Purification Biotransformation->ProductIsolation Substrate Pyridine Substrate Substrate->Biotransformation FinalProduct Hydroxylated Pyridine Derivative ProductIsolation->FinalProduct Transaminase_Cascade_Pathway cluster_cascade One-Pot Reaction AminoAcid Amino Acid (Amine Donor) KetoAcid1 Keto Acid AminoAcid->KetoAcid1 Transaminase ArylKetone Aryl Ketone ArylAldehyde Aryl Acetaldehyde ArylKetone->ArylAldehyde Transaminase Product Hydroxystyryl Pyridine ArylAldehyde->Product CvTAm PyridineAldehyde Pyridine Carboxaldehyde PyridineAldehyde->Product Transaminase1 Transaminase Transaminase2 CvTAm (Aldol-type reaction)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-Fluoro-3-hydroxypyridine. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely described method starts from 2-chloro-3-nitropyridine. This multi-step synthesis involves:

  • Fluorination: Nucleophilic aromatic substitution of the chlorine atom with fluorine.

  • Nitro Group Reduction: Reduction of the nitro group to an amino group.

  • Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.[1]

Q2: What are the main challenges associated with this synthesis?

A2: Researchers may encounter several challenges, including:

  • Low yields in any of the synthetic steps.

  • Harsh reaction conditions , such as high temperatures and pressures, which may not be suitable for all laboratory settings.[1]

  • Formation of side products , complicating the purification of the desired product.

  • Expensive starting materials for alternative routes.[1]

Q3: Are there alternative synthetic routes?

A3: Yes, other routes exist, but they have their own drawbacks. For instance, a synthesis starting from 2-fluoro-3-iodopyridine has been reported, but the starting material is costly.[1] Another approach involves the direct fluorination of 3-hydroxypyridine, but controlling the regioselectivity can be challenging.

Q4: How can I confirm the identity and purity of the final product?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Melting Point analysis are used to confirm the structure and assess the purity of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Step 1: Fluorination of 2-Chloro-3-nitropyridine

Issue: Low or no conversion to 2-Fluoro-3-nitropyridine.

Potential Cause Troubleshooting Action
Inactive Fluorinating Agent Use a fresh, anhydrous source of fluoride (e.g., spray-dried potassium fluoride). Ensure proper storage to prevent moisture absorption.
Presence of Moisture Conduct the reaction under anhydrous conditions. Use dry solvents and glassware.
Suboptimal Reaction Temperature The reaction typically requires high temperatures (140-150 °C).[1] Ensure the reaction mixture reaches and maintains the target temperature.
Inefficient Solvent Aprotic polar solvents like DMF or DMSO are commonly used.[1] Consider screening other high-boiling aprotic polar solvents.
Phase Transfer Catalyst Inactivity If using a phase transfer catalyst, ensure its activity and appropriate loading.

Issue: Formation of significant side products.

Potential Cause Troubleshooting Action
Decomposition at High Temperatures While high temperatures are necessary, prolonged reaction times can lead to decomposition. Monitor the reaction progress closely (e.g., by TLC or GC) and stop when the starting material is consumed.
Reaction with Solvent At high temperatures, the starting material or product might react with the solvent. Ensure the chosen solvent is stable under the reaction conditions.
Step 2: Reduction of 2-Fluoro-3-nitropyridine

Issue: Incomplete reduction of the nitro group.

Potential Cause Troubleshooting Action
Inactive Reducing Agent Use a fresh batch of the reducing agent (e.g., iron powder, SnCl₂). The activity of metal-based reducing agents can decrease over time.
Insufficient Amount of Reducing Agent Ensure the correct stoichiometric ratio of the reducing agent to the starting material. A molar ratio of iron powder to 2-fluoro-3-nitropyridine of 4-5:1 is recommended.[1]
Incorrect pH For reductions with metals like iron, an acidic medium (e.g., ammonium chloride solution) is typically required to facilitate the reaction.[1]
Catalyst Poisoning (for catalytic hydrogenation) If using catalytic hydrogenation (e.g., Pd/C), ensure the starting material and solvent are free of catalyst poisons like sulfur compounds.

Issue: Formation of undesired byproducts.

Potential Cause Troubleshooting Action
Over-reduction In some cases, other functional groups can be reduced. Use a milder reducing agent or control the reaction conditions (temperature, pressure) more carefully.
Side reactions of intermediates The intermediate nitroso compound can sometimes undergo side reactions. Ensure efficient stirring and controlled addition of reagents to minimize the accumulation of intermediates.
Step 3: Diazotization and Hydrolysis of 2-Fluoro-3-aminopyridine

Issue: Low yield of this compound.

Potential Cause Troubleshooting Action
Decomposition of the Diazonium Salt This is a common issue. Maintain a low temperature (0-5 °C) during the diazotization step.[1] Avoid letting the temperature rise, as diazonium salts are often unstable at higher temperatures.
Incomplete Diazotization Ensure the dropwise addition of sodium nitrite solution to a well-stirred acidic solution of the amine at low temperature. The molar ratio of sodium nitrite to the amine should be optimized, typically around 1.2-1.4:1.[1]
Formation of Azo Compounds The diazonium salt can couple with the starting amine or the product to form colored azo compounds. Maintain a sufficiently acidic environment and a low concentration of the amine to suppress this side reaction.
Premature Hydrolysis While hydrolysis is the desired final step, uncontrolled hydrolysis can lead to a mixture of products. The hydrolysis is typically performed by gently warming the reaction mixture after the diazotization is complete.[1]

Issue: Formation of a colored, impure product.

Potential Cause Troubleshooting Action
Azo Dye Formation As mentioned above, this is a common side reaction. Purification by column chromatography or recrystallization is usually necessary to remove these impurities.
Phenolic Side Products The diazonium group can be replaced by other nucleophiles present in the reaction mixture. Using a clean reaction setup and purified reagents can minimize these side reactions.

Experimental Protocols

Synthesis of this compound from 2-Chloro-3-nitropyridine

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of 2-Fluoro-3-nitropyridine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-nitropyridine and an anhydrous aprotic polar solvent (e.g., DMF or DMSO).

  • Add a fluorinating agent, such as spray-dried potassium fluoride. The molar ratio of the fluoride reagent to 2-chloro-3-nitropyridine is typically between 1.5 and 2.5 to 1.[1]

  • Heat the reaction mixture to 140-150 °C and stir until the starting material is consumed (monitor by TLC or GC).[1]

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-fluoro-3-nitropyridine.

Step 2: Synthesis of 2-Fluoro-3-aminopyridine

  • Prepare a solution of iron powder and ammonium chloride in a mixture of ethanol and water. The molar ratio of iron powder to the nitro compound should be 4-5:1, and the molar ratio of ammonium chloride to the nitro compound should be 1.5-2:1.[1]

  • Heat the mixture to reflux.

  • Slowly add a solution of 2-fluoro-3-nitropyridine in ethanol to the refluxing mixture.

  • Continue refluxing until the starting material has been consumed (monitor by TLC).

  • Filter the hot reaction mixture to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-fluoro-3-aminopyridine.

Step 3: Synthesis of this compound

  • Dissolve the crude 2-fluoro-3-aminopyridine in an aqueous sulfuric acid solution and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The molar ratio of sodium nitrite to the amine is typically 1.2-1.4:1.[1]

  • Stir the mixture at 0-5 °C for 2 hours.

  • Slowly warm the reaction mixture to room temperature and then heat to around 40-60 °C to facilitate the hydrolysis of the diazonium salt.[1]

  • Cool the reaction mixture back down to 0-5 °C.

  • Carefully neutralize the reaction mixture with an aqueous sodium hydroxide solution.

  • Collect the precipitated product by filtration, wash with cold water, and dry to obtain this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizing the Process

Experimental Workflow

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Reduction cluster_step3 Step 3: Diazotization & Hydrolysis cluster_end Final Product 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Fluorination Nucleophilic Aromatic Substitution 2-Chloro-3-nitropyridine->Fluorination 2-Fluoro-3-nitropyridine 2-Fluoro-3-nitropyridine Fluorination->2-Fluoro-3-nitropyridine Intermediate Reagents1 KF, DMSO/DMF 140-150 °C Reagents1->Fluorination Reduction Nitro Group Reduction 2-Fluoro-3-aminopyridine 2-Fluoro-3-aminopyridine Reduction->2-Fluoro-3-aminopyridine Intermediate Reagents2 Fe, NH4Cl EtOH/H2O, Reflux Reagents2->Reduction Diazotization Diazotization & Hydrolysis This compound This compound Diazotization->this compound Reagents3 1. NaNO2, H2SO4, 0-5 °C 2. Heat Reagents3->Diazotization 2-Fluoro-3-nitropyridine->Reduction 2-Fluoro-3-aminopyridine->Diazotization

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in Diazotization

DiazotizationTroubleshooting Low_Yield Low Yield in Diazotization Step Check_Temp Was the temperature kept between 0-5 °C? Low_Yield->Check_Temp Check_Nitrite Was the sodium nitrite solution added slowly? Low_Yield->Check_Nitrite Check_Acidity Was the reaction mixture sufficiently acidic? Low_Yield->Check_Acidity Check_Purity Was the starting 2-fluoro-3-aminopyridine pure? Low_Yield->Check_Purity Temp_High High temperature leads to diazonium salt decomposition. Check_Temp->Temp_High No Fast_Addition Rapid addition can cause localized warming and side reactions. Check_Nitrite->Fast_Addition No Low_Acidity Insufficient acid can lead to incomplete diazotization and azo coupling. Check_Acidity->Low_Acidity No Impure_Amine Impurities can interfere with the reaction. Check_Purity->Impure_Amine No Solution_Temp Maintain strict temperature control. Temp_High->Solution_Temp Solution_Addition Ensure slow, dropwise addition of sodium nitrite. Fast_Addition->Solution_Addition Solution_Acidity Ensure adequate concentration of sulfuric acid. Low_Acidity->Solution_Acidity Solution_Purity Purify the starting amine before diazotization. Impure_Amine->Solution_Purity

Caption: Troubleshooting logic for low yield in the diazotization step.

References

Technical Support Center: Purification of 2-Fluoro-3-hydroxypyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Fluoro-3-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of this compound, silica gel is a commonly used stationary phase.[1][2] However, due to the presence of the basic pyridine nitrogen and the acidic hydroxyl group, interactions with the acidic silanol groups on the silica surface can sometimes lead to peak tailing or poor separation.[1][3] In such cases, using deactivated (neutral) silica gel or alumina can be a good alternative.[3][4][5]

Q2: How do I select an appropriate mobile phase (eluent) for the purification of this compound?

The choice of eluent is critical for a successful separation.[2] A good starting point is a solvent system of moderate polarity, such as a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the eluent should be optimized using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for this compound.[1] Given the polar nature of the compound, you may need to use more polar solvent systems, such as dichloromethane/methanol.[4]

Q3: My this compound is showing significant tailing on the column. How can I resolve this?

Tailing is a common issue when purifying pyridine-containing compounds on silica gel due to the interaction between the basic nitrogen and the acidic silica.[1][3] To mitigate this, you can add a small amount of a basic modifier to your eluent.[3][6] Commonly used modifiers include:

  • Triethylamine (TEA): Typically added at a concentration of 0.1-1% to the mobile phase.[3]

  • Ammonia: A solution of 10% ammonium hydroxide in methanol can be prepared and used as a polar component (1-10%) in a solvent like dichloromethane.[4][5]

Q4: The compound is not moving from the top of the column. What should I do?

If this compound is not eluting, your mobile phase is likely not polar enough.[1][3] You should gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[4]

Q5: I am observing poor separation between my product and impurities. What are the possible solutions?

Poor separation can result from several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: Use TLC to test various solvent systems to maximize the difference in Rf values (ΔRf) between your product and the impurities.[4]

  • Column Overloading: If you load too much crude material, the separation efficiency will decrease.[3] Try reducing the amount of sample loaded onto the column.

  • Flow Rate: A very fast flow rate can lead to broader peaks and poorer separation. Try reducing the pressure or using gravity chromatography for better resolution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Streaking/Tailing of the Product Band Interaction of the basic pyridine nitrogen with acidic silica gel.[1][3]Add a basic modifier like triethylamine (0.1-1%) or a small amount of ammonia in methanol to the eluent.[3][4][5] Consider using deactivated silica gel or alumina.[3][4]
Compound Stuck at the Origin The mobile phase is not polar enough to elute the highly polar compound.[1][3]Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane, or switch to a dichloromethane/methanol system).[4]
Poor Separation of Product and Impurities Inappropriate solvent system; Column overloading.[3][4]Re-optimize the eluent system using TLC to maximize the separation factor.[4] Reduce the amount of crude sample loaded onto the column.[3]
Low Yield/Recovery The compound may be irreversibly adsorbed to the silica gel; The compound may have eluted in very dilute fractions.[3][5]Use a more polar eluent or a different stationary phase (e.g., alumina).[3][5] Concentrate all collected fractions and re-analyze by TLC.[3]
Product Decomposes on the Column The compound is unstable on the acidic silica gel.[5]Perform a stability test on a small scale using TLC. If decomposition is observed, switch to a less acidic stationary phase like deactivated silica or alumina.[4][5]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific parameters, especially the mobile phase composition, should be optimized based on TLC analysis of your crude sample.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh) or deactivated silica gel

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (optional)

  • TLC plates

  • Glass column

  • Sand

  • Cotton or glass wool

2. Thin Layer Chromatography (TLC) Optimization:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or methanol).

  • Spot the solution onto a TLC plate.

  • Develop the plate in various solvent systems to find the optimal eluent. A good starting point is a mixture of hexane and ethyl acetate or dichloromethane and methanol.

  • The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1]

  • If tailing is observed, add 0.1-1% triethylamine to the eluent.

3. Column Packing:

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

  • Add another thin layer of sand on top of the packed silica.

  • Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.[7]

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[7]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or small flasks).

  • Maintain a constant level of solvent at the top of the column to avoid it running dry.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase.

6. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc TLC Optimization packing Column Packing tlc->packing loading Sample Loading packing->loading elution Elution & Fraction Collection loading->elution analysis Fraction Analysis (TLC) elution->analysis isolation Product Isolation analysis->isolation

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem Encountered cause1 Incorrect Mobile Phase Polarity problem->cause1 cause2 Strong Compound-Silica Interaction problem->cause2 cause3 Column Overloading problem->cause3 solution1 Adjust Eluent Polarity cause1->solution1 solution2 Add Basic Modifier (e.g., TEA) cause2->solution2 solution3 Use Deactivated Silica/Alumina cause2->solution3 solution4 Reduce Sample Load cause3->solution4

Caption: Logical relationships for troubleshooting column chromatography issues.

References

optimizing reaction conditions for the fluorination of 3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the fluorination of 3-hydroxypyridine. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common problems encountered during the fluorination of 3-hydroxypyridine, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my fluorination reaction of 3-hydroxypyridine low?

Low yields can stem from several factors, including the choice of fluorinating agent, reaction conditions, and the stability of the starting material.

  • Moisture Sensitivity of Reagents: Many fluorinating agents are sensitive to moisture. For instance, AgF₂ is a hygroscopic solid that decomposes in the presence of water.[1][2]

    • Solution: Ensure that the reaction is set up under anhydrous conditions. While gloveboxes provide the most rigorous exclusion of moisture, simpler procedures can be followed for conducting reactions without the absolute exclusion of air.[1] Weighing moisture-sensitive reagents like AgF₂ quickly in the air and storing them in a desiccator can be effective.[2]

  • Sub-optimal Reaction Temperature: The temperature can significantly impact the reaction rate and yield.

    • Solution: The optimal temperature depends on the specific method. For the synthesis of 2-fluoro-3-hydroxypyridine from 2-amino-3-hydroxypyridine using pyridine hydrofluoride, the reaction is initially conducted at 0°C.[3] In other fluorination reactions, a gradual increase in temperature may be necessary.[4] However, for sensitive substrates, lower temperatures might prevent the formation of byproducts.[4]

  • Inappropriate Solvent: The choice of solvent is crucial for the success of the fluorination reaction. Protic solvents are generally unsuitable for SN2 reactions.

    • Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common solvent for many fluorination reactions.[2][4] For certain fluorinations, solvents like DMF or DMSO have been used, particularly in nucleophilic substitution reactions.[5]

  • Substrate Decomposition: 3-hydroxypyridine and its derivatives can be sensitive to harsh reaction conditions.

    • Solution: Employ milder reaction conditions. The use of a base like Li₂CO₃ at low temperatures has been shown to be effective in preventing byproduct formation in the fluorination of other sensitive heterocycles.[4]

Question 2: How can I control the regioselectivity of fluorination on a substituted pyridine ring?

Achieving high regioselectivity is a common challenge in the functionalization of pyridines, as multiple C-H bonds are available for reaction.

  • Directing Group Effects: The electronic and steric properties of existing substituents on the pyridine ring heavily influence the position of fluorination.

    • Solution: Leverage the directing effects of functional groups. For example, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C2 position.[1][4] The choice of catalyst and directing group is critical for C-H activation strategies.[4]

  • Choice of Fluorinating Agent: Different fluorinating reagents can exhibit varying selectivities.

    • Solution: For the fluorination of 3-substituted pyridines, AgF₂ often shows high selectivity for the 2-position.[1]

  • Reaction Mechanism: The underlying reaction mechanism (e.g., electrophilic, nucleophilic, radical) will dictate the regiochemical outcome.

    • Solution: A recently developed method for C3-selective fluorination of pyridines utilizes Zincke imine intermediates, offering access to substitution patterns that are difficult to achieve with other methods.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for fluorinating 3-hydroxypyridine?

There are several strategies to introduce a fluorine atom into the 3-hydroxypyridine scaffold:

  • Direct C-H Fluorination: This approach involves the direct conversion of a C-H bond to a C-F bond. AgF₂ is a reagent that can achieve this, typically at the position adjacent to the nitrogen atom.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This is a two-step process. First, a leaving group (like a halogen) is introduced at the desired position, which is then displaced by a fluoride source. For example, starting from 2-chloro-3-nitropyridine, the chloro group can be substituted by fluoride, followed by reduction of the nitro group and conversion to a hydroxyl group.[5]

  • Diazotization-Fluorination (Balz-Schiemann type reaction): This method involves converting an amino group into a diazonium salt, which is then decomposed in the presence of a fluoride source. The synthesis of this compound from 2-amino-3-hydroxypyridine is an example of this approach.[3]

Q2: Which fluorinating agents are suitable for 3-hydroxypyridine?

The choice of fluorinating agent depends on the desired reaction pathway:

  • For Direct C-H Fluorination: Silver(II) fluoride (AgF₂) is a key reagent.[1][2]

  • For Nucleophilic Fluorination (SNAr): Alkali metal fluorides like cesium fluoride (CsF) or potassium fluoride (KF) are commonly used to displace a leaving group.[5][7]

  • For Diazotization-Fluorination: Pyridine hydrofluoride (Py-(HF)x) is used in conjunction with a diazotizing agent like sodium nitrite (NaNO₂).[3]

  • Electrophilic Fluorinating Agents: Reagents like Selectfluor® can be used for the fluorination of electron-rich pyridine derivatives.[6][8]

Q3: What are the typical reaction conditions for the synthesis of this compound?

The reaction conditions vary depending on the starting material and method. Below is a summary of conditions for two common synthetic routes.

ParameterMethod 1: From 2-amino-3-hydroxypyridine[3]Method 2: From 2-chloro-3-nitropyridine[5]
Fluorinating Agent Pyridine hydrofluoride (Py-(HF)x), Sodium nitrite (NaNO₂)Cesium fluoride (or other fluoride source)
Solvent Pyridine hydrofluoride (acts as solvent and reagent)DMF or DMSO
Temperature 0°C initially, then warming140-150°C
Key Steps Diazotization followed by fluorinationNucleophilic substitution, reduction, diazotization, hydrolysis

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-3-hydroxypyridine

This protocol is adapted from the synthesis described for this compound.[3]

Materials:

  • 2-amino-3-hydroxypyridine

  • Pyridine hydrofluoride (Py-(HF)x, 70% HF)

  • Sodium nitrite (NaNO₂)

  • 10 N Sodium hydroxide (NaOH) aqueous solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Cool 100 mL of pyridine hydrofluoride to 0°C in a suitable reaction vessel. Caution: Handle pyridine hydrofluoride with extreme care in a well-ventilated fume hood.

  • Sequentially add 3.7 g of 2-amino-3-hydroxypyridine and 3.0 g of NaNO₂ to the cooled pyridine hydrofluoride.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Slowly alkalinize the reaction mixture with 10 N NaOH aqueous solution while keeping the temperature controlled.

  • Transfer the mixture to a separatory funnel and extract with EtOAc.

  • Combine the organic phases and wash sequentially with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate to dryness.

  • Purify the residue by silica gel column chromatography (eluent: heptane/EtOAc, 50/50) to yield this compound.

Protocol 2: C-H Fluorination of a Pyridine Derivative using AgF₂

This is a general protocol for the direct fluorination of a pyridine C-H bond adjacent to the nitrogen atom.[2]

Materials:

  • Pyridine substrate

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Celite

Procedure:

  • In a reaction vessel, dissolve the pyridine substrate in anhydrous acetonitrile.

  • Add AgF₂ to the reaction mixture in one portion. Note: AgF₂ is moisture-sensitive and should be handled quickly in the air. [2]

  • Stir the reaction mixture at room temperature. An ambient temperature water bath can be used to maintain a consistent temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

  • Wash the Celite pad with additional solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Pyridine Substrate (e.g., 3-hydroxypyridine derivative) reagents Choose Fluorination Strategy (C-H, SNAr, Diazotization) start->reagents setup Assemble Reaction Under Appropriate Conditions (Anhydrous, Temp. Control) reagents->setup monitor Monitor Progress (TLC, GC-MS) setup->monitor quench Quench Reaction & Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract purify Purify Crude Product (Column Chromatography) extract->purify analyze Characterize Final Product (NMR, MS) purify->analyze

Caption: General experimental workflow for the fluorination of a pyridine derivative.

troubleshooting_fluorination cluster_causes cluster_solutions start Low Reaction Yield? cause1 Moisture Present? start->cause1 Yes cause2 Incorrect Temperature? start->cause2 Yes cause3 Poor Regioselectivity? start->cause3 Yes cause4 Substrate Decomposition? start->cause4 Yes sol1 Use Anhydrous Conditions Dry Solvents cause1->sol1 sol2 Optimize Temperature (Screen Range) cause2->sol2 sol3 Utilize Directing Groups Change Fluorinating Agent cause3->sol3 sol4 Use Milder Conditions Protect Sensitive Groups cause4->sol4

Caption: Troubleshooting logic for low yield in fluorination reactions.

References

Technical Support Center: Synthesis of 2-Fluoro-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2-Fluoro-3-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective synthetic route for this compound?

A1: The most widely used and economical synthesis starts from 2-chloro-3-nitropyridine.[1] This multi-step process involves:

  • Fluorination: Aromatic nucleophilic substitution (SNA) of the chloro group with a fluoride source (Halex reaction) to yield 2-fluoro-3-nitropyridine.

  • Reduction: Reduction of the nitro group to an amino group, forming 2-fluoro-3-aminopyridine.

  • Diazotization and Hydrolysis: Conversion of the amino group to a diazonium salt, which is subsequently hydrolyzed to the final product, this compound.

Q2: Are there alternative synthetic routes?

A2: Yes, an alternative route starting from 2-fluoro-3-iodopyridine exists. However, this method is often less favored due to the high cost of the starting material, the need for high-pressure sealed-tube operations, and generally lower yields, making it less suitable for industrial-scale production.[1]

Q3: What are the critical parameters to control in the Halex reaction (Step 1)?

A3: The Halex reaction is sensitive to several parameters. Key factors to control for optimal yield include high reaction temperatures (typically 140-250°C), the choice of a polar aprotic solvent (such as DMSO or DMF), and the use of an appropriate fluoride source (e.g., potassium fluoride or cesium fluoride).[1][2][3] The absence of water is also crucial to prevent side reactions.

Q4: Which reducing agents are effective for the nitro group reduction (Step 2)?

A4: A variety of reducing agents can be employed. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method.[4] Other effective systems include iron powder with ammonium chloride in an alcohol-water mixture, or stannous chloride.[1][5] The choice of reagent can depend on the presence of other functional groups in the molecule.

Q5: Why is the diazotization of 2-fluoro-3-aminopyridine (Step 3) challenging?

A5: Diazonium salts of pyridines can be unstable.[6] It is crucial to maintain low temperatures (typically 0-5°C) during the reaction of the aminopyridine with a nitrosating agent (like sodium nitrite in a strong acid) to ensure the stability of the intermediate diazonium salt before hydrolysis.

Troubleshooting Guides

Step 1: Fluorination of 2-Chloro-3-nitropyridine
Observed Issue Probable Cause(s) Suggested Solution(s)
Low conversion of starting material 1. Insufficient reaction temperature. 2. Inactive fluoride source. 3. Presence of water in the reaction.1. Ensure the reaction temperature reaches at least 140°C. Consider carefully increasing the temperature in increments. 2. Use freshly dried potassium fluoride or a more reactive source like cesium fluoride. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of side products (e.g., hydroxylation) 1. Presence of moisture. 2. Solvent degradation at high temperatures.1. Employ rigorous anhydrous techniques. 2. Choose a high-boiling, stable solvent like DMSO or sulfolane.
Difficult product isolation 1. Incomplete reaction leading to a mixture. 2. Emulsion formation during aqueous workup.1. Monitor the reaction by TLC or GC to ensure completion. 2. Add brine during extraction to break up emulsions.
Step 2: Reduction of 2-Fluoro-3-nitropyridine
Observed Issue Probable Cause(s) Suggested Solution(s)
Incomplete reduction 1. Inactivated catalyst (for catalytic hydrogenation). 2. Insufficient amount of reducing agent. 3. Low reaction temperature.1. Use fresh catalyst or increase catalyst loading. Ensure the catalyst is not poisoned. 2. Increase the molar equivalents of the reducing agent (e.g., iron powder, SnCl₂). 3. If using metal/acid reduction, gentle heating may be required.
Formation of undesired byproducts 1. Over-reduction of the pyridine ring (catalytic hydrogenation). 2. Formation of azo or azoxy compounds.1. Optimize reaction time and hydrogen pressure. 2. Ensure a sufficient amount of the reducing agent is present and that the reaction goes to completion.
Product degradation 1. Harsh acidic conditions.1. Consider milder reduction methods like catalytic hydrogenation or transfer hydrogenation.
Step 3: Diazotization and Hydrolysis of 2-Fluoro-3-aminopyridine
Observed Issue Probable Cause(s) Suggested Solution(s)
Low yield of this compound 1. Decomposition of the diazonium salt intermediate. 2. Incomplete diazotization. 3. Formation of tar and other side products.[6]1. Strictly maintain the reaction temperature between 0-5°C during diazotization. 2. Ensure slow, portion-wise addition of sodium nitrite. Use a slight excess of the nitrosating agent. 3. Ensure efficient stirring and controlled addition of reagents to minimize localized overheating.
Vigorous gas evolution (N₂) before hydrolysis 1. Instability of the diazonium salt at the reaction temperature.1. Immediately cool the reaction mixture and proceed to the hydrolysis step. Ensure the temperature does not rise above 5°C.
Product is dark and difficult to purify 1. Formation of azo compounds or other colored impurities.1. Use the diazonium salt solution immediately after its formation. 2. Consider purification by column chromatography or recrystallization with activated carbon.

Data Summary

Table 1: Overview of Synthetic Steps and Typical Yields

Step Reaction Starting Material Product Typical Reagents Typical Yield
1Fluorination (Halex)2-Chloro-3-nitropyridine2-Fluoro-3-nitropyridineKF or CsF in DMSO/DMF70-90%
2Nitro Reduction2-Fluoro-3-nitropyridine2-Fluoro-3-aminopyridineH₂, Pd/C or Fe/NH₄Cl85-95%
3Diazotization & Hydrolysis2-Fluoro-3-aminopyridineThis compoundNaNO₂, H₂SO₄, H₂O60-80%

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-3-nitropyridine (Step 1)
  • To a dried flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine and a polar aprotic solvent (e.g., DMSO).

  • Add spray-dried potassium fluoride (1.5-2.5 molar equivalents).

  • Heat the mixture to 140-150°C and maintain for several hours, monitoring the reaction progress by TLC or GC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Synthesis of 2-Fluoro-3-aminopyridine (Step 2)
  • In a flask, dissolve 2-fluoro-3-nitropyridine in a mixture of ethanol and water.

  • Add iron powder (4-5 molar equivalents) and ammonium chloride (1.5-2 molar equivalents).[1]

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-fluoro-3-aminopyridine. Further purification can be achieved by recrystallization.

Protocol 3: Synthesis of this compound (Step 3)
  • Dissolve 2-fluoro-3-aminopyridine in a dilute solution of sulfuric acid.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2-1.4 molar equivalents) dropwise, ensuring the temperature does not exceed 5°C.[1]

  • Stir the mixture at 0-5°C for 2 hours.

  • Slowly warm the reaction mixture to room temperature, then heat to 40°C for 1 hour, and finally to 60°C until gas evolution ceases.

  • Cool the solution to 0-5°C and carefully neutralize with an aqueous sodium hydroxide solution.

  • The product may precipitate upon neutralization. Filter the solid, wash with cold water, and dry to obtain this compound.

Visualizations

SynthesisWorkflow Start Start: 2-Chloro-3-nitropyridine Step1 Step 1: Fluorination (Halex Reaction) Start->Step1 Intermediate1 Intermediate: 2-Fluoro-3-nitropyridine Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction Intermediate1->Step2 Intermediate2 Intermediate: 2-Fluoro-3-aminopyridine Step2->Intermediate2 Step3 Step 3: Diazotization & Hydrolysis Intermediate2->Step3 End Final Product: this compound Step3->End TroubleshootingLogic LowYield Low Yield Observed CheckStep1 Evaluate Step 1 (Fluorination) LowYield->CheckStep1 CheckStep2 Evaluate Step 2 (Reduction) LowYield->CheckStep2 CheckStep3 Evaluate Step 3 (Diazotization) LowYield->CheckStep3 IncompleteConversion1 Incomplete Conversion? CheckStep1->IncompleteConversion1 SideProducts1 Side Products? CheckStep1->SideProducts1 IncompleteConversion2 Incomplete Reduction? CheckStep2->IncompleteConversion2 Decomposition3 Diazonium Decomposition? CheckStep3->Decomposition3 OptimizeTemp Optimize Temperature IncompleteConversion1->OptimizeTemp CheckReagents Check Reagent Purity/Activity SideProducts1->CheckReagents IncompleteConversion2->CheckReagents ControlTemp Strict Temperature Control (0-5°C) Decomposition3->ControlTemp

References

Technical Support Center: Synthesis of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated pyridines?

A1: The primary methods for synthesizing fluorinated pyridines include:

  • Nucleophilic Aromatic Substitution (SNAr): This includes Halogen Exchange (HALEX) reactions, where a chloro- or bromo-pyridine is displaced by a fluoride ion source, typically an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF). These reactions are often carried out at high temperatures in polar aprotic solvents.

  • Balz-Schiemann Reaction: This classic method involves the diazotization of an aminopyridine to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (like HBF₄) to yield the fluoropyridine.

  • Direct C-H Fluorination: Newer methods allow for the direct conversion of a C-H bond on the pyridine ring to a C-F bond. A notable example is the use of silver(II) fluoride (AgF₂) for the selective fluorination of the C-H bond adjacent to the ring nitrogen.

Q2: What are the major side reactions to be aware of during the fluorination of pyridines?

A2: Common side reactions include:

  • Over-fluorination: Formation of di- or poly-fluorinated products, especially when the reaction conditions are not carefully controlled.

  • Pyridone Formation: Hydrolysis of the starting material or product, particularly when moisture is present in the reaction.

  • Ether Formation: If alcohol solvents or impurities are present, they can act as nucleophiles, leading to the formation of alkoxy-pyridines.

  • Tar/Polymer Formation: At the high temperatures often required for HALEX reactions, decomposition and polymerization of starting materials and products can occur, leading to the formation of intractable tars.

  • Dehalogenation: In some cases, particularly with mixed halo-pyridines, dehalogenation can occur as a competing reaction.

Q3: How does the position of the leaving group or the C-H bond affect the fluorination reaction?

A3: The regioselectivity of pyridine fluorination is highly dependent on the reaction mechanism. For SNAr reactions, leaving groups at the 2- and 4-positions are more readily substituted due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. Direct C-H fluorination with reagents like AgF₂ shows a strong preference for the position adjacent to the nitrogen (the 2-position). Fluorination at the 3-position (meta) is generally more challenging to achieve selectively.

Q4: What are the key safety precautions to consider when working with fluorinating agents?

A4: Many fluorinating agents are hazardous. For example, anhydrous hydrogen fluoride (HF) is highly toxic and corrosive. Diazonium salts, intermediates in the Balz-Schiemann reaction, can be explosive, especially when isolated and dried. Reagents like AgF₂ are sensitive to moisture and can react exothermically. Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before starting any experiment. It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Fluorinated Pyridine
Possible Cause Suggested Solution
Inactive Fluoride Source (HALEX) Use spray-dried or anhydrous potassium fluoride. Consider using a more reactive fluoride source like cesium fluoride or a phase-transfer catalyst (e.g., a quaternary ammonium or phosphonium salt) to enhance the solubility and reactivity of the fluoride salt.
Presence of Water Ensure all reagents and solvents are rigorously dried. Moisture can deactivate the fluoride source and lead to the formation of pyridone byproducts. For moisture-sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Temperature (HALEX) HALEX reactions often require high temperatures (150-250 °C). Gradually increase the reaction temperature, but be mindful of potential product decomposition and tar formation at excessively high temperatures.
Incomplete Diazotization (Balz-Schiemann) Ensure the diazotization is carried out at a low temperature (typically 0-5 °C) to prevent premature decomposition of the diazonium salt. Use fresh sodium nitrite.
Decomposition of Diazonium Salt (Balz-Schiemann) The thermal decomposition of the diazonium salt can be highly exothermic. Control the decomposition rate by portion-wise addition of the salt to a heated solvent or by using a suitable solvent to moderate the reaction.
Problem 2: Formation of Significant Side Products
Side Product Observed Possible Cause Suggested Solution
Di- or Poly-fluorinated Products Excess of the fluorinating agent or prolonged reaction time.Carefully control the stoichiometry of the fluorinating agent. Monitor the reaction progress by GC or TLC and stop the reaction once the starting material is consumed. Lowering the reaction temperature can also improve selectivity for mono-fluorination.[1]
Pyridone Byproducts Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Consider adding a mild, non-nucleophilic base to scavenge any generated HF or HCl, which can catalyze hydrolysis.
Ether Byproducts Use of alcohol-based solvents or presence of alcohol impurities.Use aprotic solvents like DMSO, DMF, or sulfolane for HALEX reactions. Ensure solvents are pure and free from alcohol contamination.
Tar/Polymeric Material High reaction temperatures leading to decomposition.Optimize the reaction temperature to the minimum required for a reasonable reaction rate. Consider using a more reactive fluoride source or a catalyst to allow for lower reaction temperatures.
Problem 3: Difficulties in Product Purification
Issue Possible Cause Suggested Solution
Co-elution with Starting Material or Byproducts Similar polarity of the desired product and impurities.Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution may improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product Decomposition During Distillation The product is thermally unstable at its boiling point.Use vacuum distillation to lower the boiling point. Ensure the distillation apparatus is free of acidic or basic residues that could catalyze decomposition.
Azeotrope Formation The product forms an azeotrope with the solvent or an impurity.Add a third component (an entrainer) to break the azeotrope. Alternatively, use a different purification method such as preparative HPLC or crystallization.
Persistent Emulsions During Aqueous Workup Formation of stable emulsions, especially with basic pyridine products.Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also minimize emulsion formation.

Data Presentation: Side Product Formation

Reaction Substrate Product Yield (%) Major Side Products Conditions Reference
HALEX 2,3,5-Trichloropyridine2,3-Difluoro-5-chloropyridine~40%2-Fluoro-3,5-dichloropyridine, TarKF, Tetrabutylphosphonium bromide, NMP, 190-205 °CPatent CN101648904B
Balz-Schiemann 4-Aminopyridine4-Fluoropyridine~20%N-(4'-pyridyl)-4-pyridone, Polymeric material1. NaNO₂, HBF₄; 2. HeatMatsumoto, K. (2012)
C-H Fluorination 2-Phenylpyridine2-Fluoro-6-phenylpyridine79-81%Minor unidentified impurities (2-3%)AgF₂, Anhydrous MeCN, 22-23 °COrganic Syntheses, 94, 46-53 (2017)

Experimental Protocols

Protocol 1: Direct C-H Fluorination of 2-Phenylpyridine using AgF₂

This protocol is adapted from Organic Syntheses, 2017, 94, 46-53.

Materials:

  • 2-Phenylpyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Celite

  • Methyl tert-butyl ether (MTBE)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, thermocouple

Procedure:

  • To an oven-dried 1-L round-bottom flask equipped with a magnetic stir bar, add 2-phenylpyridine (6.98 g, 45.0 mmol, 1.00 equiv) and anhydrous MeCN (560 mL).

  • Fit the flask with a rubber septum and a nitrogen inlet, and place it in an ambient temperature water bath (22–23 °C).

  • While stirring, add AgF₂ (19.7 g, 135 mmol, 3.00 equiv) to the reaction flask in one portion.

  • Monitor the reaction for completion by TLC (typically 90 minutes).

  • Filter the reaction mixture over a pad of Celite, rinsing with MeCN.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well.

  • Remove the resulting silver salts by filtration, rinsing with MTBE.

  • Transfer the filtrate to a separatory funnel, discard the aqueous layer, and wash the organic layer with saturated aqueous NaCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine.

Protocol 2: Halogen Exchange (HALEX) Fluorination of 2,3,5-Trichloropyridine

This protocol is based on the procedure described in patent CN101648904B.

Materials:

  • 2,3,5-Trichloropyridine

  • Potassium fluoride (KF), anhydrous

  • Tetrabutylphosphonium bromide

  • N-Methyl-2-pyrrolidone (NMP)

  • Argon or Nitrogen gas

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and inert gas inlet, dissolve 2,3,5-trichloropyridine (18.2 g, 0.1 mol) and anhydrous potassium fluoride (23.1 g, 0.4 mol) in 100 mL of N-Methyl-2-pyrrolidone.

  • Under an argon atmosphere, heat the mixture to 120 °C.

  • Add tetrabutylphosphonium bromide (1.0 g) as a phase-transfer catalyst.

  • Increase the temperature to 190 °C and maintain for 10 hours.

  • Further increase the temperature to 205 °C and maintain for another 10 hours.

  • Monitor the reaction progress by GC analysis.

  • After cooling, the product can be isolated by distillation under reduced pressure.

Protocol 3: Balz-Schiemann Reaction of 4-Aminopyridine

This protocol is a generalized procedure based on the detailed description by Matsumoto, K. (2012). Senshu-Jinbun-Ronshu, 89, 63-71.

Materials:

  • 4-Aminopyridine

  • 42% Aqueous solution of tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

Procedure:

  • In a two-necked flask, dissolve 4-aminopyridine (14.4 g, 153 mmol) in 42% aqueous HBF₄ by warming to 40 °C.

  • Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.

  • Slowly add a solution of sodium nitrite (12.0 g, 174 mmol) in water, maintaining the temperature between 5-9 °C.

  • After the addition, stir for an additional 30 minutes at 5-10 °C, then allow the mixture to warm to room temperature.

  • The diazonium salt can then be decomposed by gentle heating. The crude product is often isolated by steam distillation or extraction after careful neutralization with a base like NaHCO₃.

  • The organic extracts are dried and the solvent is removed. The product, 4-fluoropyridine, is volatile and should be handled with care.

Visualizations

General Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Fluorinated Pyridine check_reagents Check Reagent Quality - Anhydrous KF? - Fresh NaNO₂? - Active AgF₂? start->check_reagents check_conditions Verify Reaction Conditions - Temperature? - Reaction Time? - Inert Atmosphere? start->check_conditions check_workup Review Workup & Purification - Product Loss During Extraction? - Decomposition on Column/Distillation? start->check_workup side_reactions Analyze for Side Products - GC-MS or NMR of Crude Mixture start->side_reactions solution_reagents Solution: - Use fresh/activated reagents - Add phase-transfer catalyst check_reagents->solution_reagents solution_conditions Solution: - Optimize temperature/time - Ensure anhydrous conditions check_conditions->solution_conditions solution_workup Solution: - Modify extraction pH - Use vacuum distillation - Change purification method check_workup->solution_workup solution_side_reactions Solution: - Adjust stoichiometry - Use anhydrous solvents - Lower reaction temperature side_reactions->solution_side_reactions

Caption: A logical workflow for troubleshooting low yields in pyridine fluorination reactions.

Reaction Pathway: HALEX Fluorination and Side Reactions

halex_pathway cluster_main HALEX Reaction cluster_side Side Reactions start Chloropyridine intermediate Meisenheimer Complex start->intermediate + F⁻ pyridone Pyridone start->pyridone + H₂O (hydrolysis) ether Alkoxypyridine start->ether + R-OH (alcoholysis) tar Tar/Polymer start->tar High Temp Decomposition product Fluoropyridine intermediate->product - Cl⁻ product->tar High Temp Decomposition

Caption: Reaction pathways in HALEX fluorination, showing the desired product and common side products.

Signaling Pathway: Balz-Schiemann Reaction

balz_schiemann_pathway start Aminopyridine diazonium Pyridyl Diazonium Salt start->diazonium + NaNO₂, HBF₄ cation Pyridyl Cation diazonium->cation Heat (-N₂) product Fluoropyridine cation->product + F⁻ (from BF₄⁻)

Caption: The key steps involved in the Balz-Schiemann synthesis of fluoropyridines.

References

stability of 2-Fluoro-3-hydroxypyridine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Fluoro-3-hydroxypyridine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature in a dry, cool, and well-ventilated area.[1][2] The container should be kept tightly closed to prevent moisture absorption.[3]

Q2: What are the known incompatibilities of this compound?

A2: This compound is incompatible with strong oxidizing agents, strong acids, strong bases, finely powdered metals, and acid chlorides.[3] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q3: Is this compound sensitive to light?

Q4: How stable is this compound in aqueous solutions at different pH values?

A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. The presence of a fluorine atom at the 2-position may make the compound susceptible to hydrolysis under strongly acidic or basic conditions. The hydroxyl group can also influence its reactivity. It is crucial to perform pH stability studies to understand its degradation profile in your formulation or reaction medium.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the degradation of similar pyridine compounds, potential degradation pathways for this compound could include further hydroxylation of the pyridine ring, especially under oxidative conditions, to form dihydroxy-fluoro-pyridine derivatives.[3] Under more strenuous conditions, cleavage of the pyridine ring is also a possibility.

Troubleshooting Guides

Issue 1: Unexpected degradation of this compound in an aqueous formulation.
Possible Cause Troubleshooting Step
pH of the medium Measure the pH of your formulation. The compound may be unstable at that specific pH. Adjust the pH with a suitable buffer system and monitor the stability.
Presence of oxidizing agents Ensure that none of the excipients in your formulation have oxidizing properties. If so, consider replacing them with non-oxidizing alternatives.
Exposure to light Protect your formulation from light at all stages of preparation and storage. Conduct a comparative study with a sample kept in the dark to confirm light sensitivity.
Elevated temperature Ensure that the formulation is stored at the recommended temperature. Avoid exposure to high temperatures during preparation and handling.
Issue 2: Appearance of unknown peaks during HPLC analysis of a stability sample.
Possible Cause Troubleshooting Step
Compound degradation The new peaks are likely degradation products. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify these degradants.
Interaction with excipients Analyze each excipient separately to ensure they do not co-elute with the main peak or its degradants. Also, prepare a placebo formulation to check for any interfering peaks.
Contamination Ensure the purity of your starting material and the cleanliness of your equipment. Use high-purity solvents and reagents for your analytical work.

Stability Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound, illustrating how such data would be presented. These values are for illustrative purposes only and should be confirmed by experimental data.

Table 1: Stability of this compound under Hydrolytic Conditions

ConditionTime (hours)% Degradation
0.1 N HCl248.5
0.1 N HCl4815.2
Water48< 1.0
0.1 N NaOH2412.8
0.1 N NaOH4822.5

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress

ConditionDuration% Degradation
3% H₂O₂24 hours18.7
Dry Heat (80°C)48 hours5.3
Photolytic (ICH Q1B)1.2 million lux hours10.4

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is based on ICH guideline Q1A(R2) for stability testing.[5]

1. Acid and Base Hydrolysis:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
  • For acid hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of approximately 1 mg/mL.
  • For base hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.
  • For neutral hydrolysis, dilute the stock solution with water.
  • Incubate the solutions at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours).
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Prepare a solution of this compound (approx. 1 mg/mL) in a suitable solvent.
  • Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).
  • Keep the solution at room temperature and protected from light.
  • Collect samples at various time points and analyze by HPLC.

3. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven (e.g., 80°C).
  • Collect samples at various time points.
  • Prepare solutions of the stressed solid and analyze by HPLC.

4. Photostability Testing:

  • Expose the solid compound and a solution (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
  • Maintain a control sample protected from light (e.g., wrapped in aluminum foil).
  • Analyze the exposed and control samples by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid thermal Thermal Stress (Solid, 80°C) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc char Characterize Degradants (LC-MS, NMR) hplc->char

Caption: Workflow for Forced Degradation Studies.

degradation_pathway cluster_products Potential Degradation Products parent This compound prod1 Dihydroxy-fluoro-pyridine parent->prod1 Oxidation (e.g., H₂O₂) prod2 Ring-Opened Products parent->prod2 Strong Acid/Base High Temperature prod1->prod2 Further Degradation

Caption: Plausible Degradation Pathways.

References

handling and safety precautions for pyridine hydrofluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and emergency protocols for researchers, scientists, and drug development professionals working with pyridine hydrofluoride (also known as Olah's Reagent or PPHF).

Frequently Asked Questions (FAQs)

Q1: What is pyridine hydrofluoride and what are its primary hazards?

Pyridine hydrofluoride is a complex of hydrogen fluoride and pyridine, often used as a mild and selective fluorinating agent in organic synthesis.[1][2] It is a highly toxic and corrosive material that can be fatal if swallowed, inhaled, or in contact with skin.[1][3][4] The substance causes severe skin burns, serious eye damage, and may cause respiratory irritation.[1][3] It reacts violently with water and is corrosive to glass and other siliceous materials.[5][6][7]

Q2: What are the critical storage requirements for pyridine hydrofluoride?

Proper storage is crucial to maintain stability and prevent hazardous situations. Key requirements include:

  • Temperature: Store in a cool, dry, well-ventilated area, with some sources recommending refrigeration or storage at -20°C in an explosion-proof freezer.[1][2][8]

  • Container: Keep the container tightly closed when not in use.[1][3][7] Do not store in glass containers due to its corrosive nature towards silica; use polyethylene or polytetrafluoroethylene containers instead.[6][9]

  • Incompatibilities: Store separately from incompatible materials such as strong acids, bases, alkali metals, oxidizing agents, and water.[1][5][7] Warning signs indicating "highly toxic" and "corrosive" should be clearly displayed in the storage area.[6]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling pyridine hydrofluoride?

Comprehensive PPE is required to prevent any direct contact with the substance.[5][9]

  • Eye and Face Protection: Chemical safety goggles and a full face shield are necessary.[1][5][9]

  • Hand Protection: Use acid-resistant outer gloves (e.g., Neoprene or Viton) with inner double nitrile gloves.[10] Always inspect gloves before use and use proper removal techniques.[4]

  • Body Protection: A full-sleeve lab coat and a chemical-resistant apron are required.[9][10] Long pants and closed-toe shoes are mandatory.[9]

  • Respiratory Protection: Work must be conducted in a certified chemical fume hood.[1][10][11] If ventilation is inadequate, a NIOSH/MSHA-approved full-facepiece airline respirator is required.[1][7]

Exposure Limits

The following table summarizes the occupational exposure limits for pyridine hydrofluoride.

AgencyLimit TypeValueNotes
ACGIHTWA0.5 ppmUpper Respiratory Tract, Lower Respiratory Tract, skin, & eye irritation.[1]
ACGIHCeiling2 ppm
OSHAPEL (TWA)3 ppmSee Table Z-2.[1]
NIOSHIDLH250 mg/m³Immediately Dangerous to Life or Health.[7]

Troubleshooting Guides

Q: What should I do in case of accidental skin contact?

Immediate action is critical as fluorides can penetrate the skin, causing delayed and severe tissue damage.[5]

  • Immediately begin flushing the affected area with copious amounts of water for at least 15-20 minutes, using a safety shower if available.[5][10]

  • Quickly remove all contaminated clothing, including shoes.[5]

  • After flushing, continuously rub 2.5% calcium gluconate gel into the affected area for 1.5 hours or until medical assistance is available.[1] This helps to bind the fluoride ions and prevent further tissue damage.[10]

  • Seek immediate medical attention without delay, even if no pain is felt initially.[1][7][10] Show the Safety Data Sheet (SDS) to the attending physician.[7][8]

Q: How should I respond to eye contact with pyridine hydrofluoride?

  • Immediately flush the eyes with large amounts of water for at least 15-20 minutes at an eyewash station.[1][10][11]

  • If present, remove contact lenses, but only if it can be done easily.[1][3] Continue rinsing.[3]

  • After an initial 5-minute rinse with water, a specialized calcium gluconate eyewash solution can be used if available.[10] Do not apply calcium gluconate gel directly to the eyes.[9]

  • Seek immediate emergency medical help.[1][3]

Q: What is the correct procedure for handling a small spill?

  • Alert personnel in the immediate area and evacuate if necessary.[10] Ensure the area is well-ventilated, and work upwind of the spill.[3][5]

  • Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and a face shield.[3][5]

  • Contain the spill using an inert, dry absorbent material like sand, earth, or vermiculite.[5] Do not use materials that react with HF, such as silica-based absorbents.[9]

  • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[3]

  • Neutralize the spill area with a suitable agent like calcium hydroxide or calcium carbonate.[10]

  • Dispose of the waste through your institution's environmental health and safety (EHS) office.[9]

Q: What should I do in case of inhalation?

  • Immediately move the affected person to fresh air.[3][5][7]

  • If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[1][3][7]

  • Keep the person warm and at rest.[5]

  • Seek immediate medical attention.[1][7] Inhalation can cause severe damage to the respiratory tract.[1][5]

Q: What is the first aid procedure for ingestion?

  • Do NOT induce vomiting.[1][5][7]

  • Rinse the mouth thoroughly with water.[1][3]

  • If the person is conscious, have them drink large amounts of water or milk to dilute the substance.[9] Antacid tablets containing calcium carbonate may also be given.[9][10]

  • Never give anything by mouth to an unconscious person.[1][3]

  • Call a poison control center or seek immediate emergency medical help.[7]

Experimental Workflow & Logic Diagrams

The following diagrams illustrate the standard workflow for handling pyridine hydrofluoride and a decision tree for troubleshooting accidental exposure.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Reaction Phase cluster_cleanup 3. Post-Experiment Phase a Review SDS and SOPs b Verify Fume Hood Certification a->b c Inspect & Don Full PPE b->c d Prepare Spill Kit & Calcium Gluconate Gel c->d e Work Inside Fume Hood d->e f Use Non-Glass (Teflon/Plastic) Apparatus e->f g Dispense Reagent Slowly f->g h Keep Container Tightly Closed g->h i Quench Reaction Carefully h->i j Segregate HF-Containing Waste i->j k Decontaminate Work Area j->k l Remove PPE & Wash Hands k->l G cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Emergency Event Occurs skin Skin/Hair Contact? start->skin eyes Eye Contact? start->eyes inhaled Inhalation? start->inhaled spill_size Spill Size? start->spill_size action_flush_skin Flush with water (15-20 min) Remove contaminated clothing skin->action_flush_skin Yes action_flush_eyes Flush eyes at eyewash (15+ min) eyes->action_flush_eyes Yes action_fresh_air Move to Fresh Air inhaled->action_fresh_air Yes spill_small Small & Contained spill_size->spill_small Small spill_large Large or Uncontained spill_size->spill_large Large action_absorb Contain & Absorb with Inert Material (No Silica!) spill_small->action_absorb action_evacuate EVACUATE AREA Call Emergency Services spill_large->action_evacuate action_apply_gel Apply Calcium Gluconate Gel action_flush_skin->action_apply_gel action_medical SEEK IMMEDIATE MEDICAL ATTENTION action_apply_gel->action_medical action_flush_eyes->action_medical action_fresh_air->action_medical

References

Technical Support Center: Improving Regioselectivity in the Fluorination of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective fluorination of substituted pyridines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Regioselectivity with Multiple Isomers Formed

Question Answer
My reaction is producing a mixture of regioisomers. How can I improve selectivity for a specific position? The regioselectivity of pyridine fluorination is heavily influenced by both electronic and steric factors. Here are several strategies to enhance selectivity: * Directing Groups: The presence of certain functional groups can direct fluorination to specific positions. For example, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C2 position.[1][2] * Choice of Fluorinating Agent: Different fluorinating reagents exhibit varying selectivities. For C2-H fluorination, silver(II) fluoride (AgF₂) often shows high selectivity for the position adjacent to the nitrogen atom.[3][4] For C3-fluorination, a strategy involving Zincke imine intermediates with an electrophilic fluorinating agent like Selectfluor® can be employed.[5][6] * Reaction Conditions: Optimizing reaction temperature and solvent can improve selectivity. Lower temperatures often favor the kinetically controlled product, potentially increasing regioselectivity.[7] The choice of solvent can also be critical; for instance, a co-solvent system of water and chloroform has been shown to be effective for the fluorination of 2-aminopyridines with Selectfluor®.[1][8]
I am attempting C2-H fluorination on a 3,5-disubstituted pyridine and getting a mixture of C2 and C6 isomers. How can I favor one over the other? The electronic properties of the substituents at the 3 and 5 positions play a crucial role. More Lewis basic pyridines tend to undergo C-H fluorination with AgF₂ more readily.[4] Therefore, a more electron-donating group at the 3-position may favor fluorination at the C2 position. For instance, 3-benzyloxy-substituted pyridines show modest to high selectivity for fluorination at the C2 position over the C6 position.[2]
Why am I observing poor regioselectivity in the fluorination of 3-substituted pyridines? While many 3-substituted pyridines undergo fluorination with AgF₂ with exclusive selectivity at the C2-position (e.g., those with 3-halo, alkoxy, cyano, or CF₃ groups), substrates with 3-alkyl, 3-CO₂R, and 3-C(O)NR₂ substituents are known to yield a mixture of 2-fluoro isomers.[2][4] In such cases, alternative strategies or careful optimization of reaction conditions are necessary.

Issue 2: Low or No Product Yield

Question Answer
My fluorination reaction is sluggish or not proceeding to completion. What are the potential causes and how can I improve the yield? Low reactivity can stem from several factors: * Substrate Reactivity: Pyridines with multiple electron-withdrawing groups can be deactivated and result in lower yields when using reagents like AgF₂.[2][4] Conversely, for electrophilic fluorination with reagents like Selectfluor®, electron-rich systems are generally more reactive.[5] * Reagent Quality: AgF₂ is a hygroscopic solid that decomposes in the presence of water.[4] Although reactions can be run without rigorous exclusion of air and moisture, using freshly opened or properly stored reagent is crucial for optimal results.[9][10] Similarly, the activity of electrophilic fluorinating agents like Selectfluor® can be compromised if not stored correctly.[1] * Reaction Temperature: Some fluorination reactions may require elevated temperatures to proceed at a reasonable rate. However, for sensitive substrates, higher temperatures can lead to decomposition. A careful optimization of the reaction temperature is recommended.[1]
I am using AgF₂ for C-H fluorination, but the yield is poor. What are some key experimental considerations? While the AgF₂ method is robust, attention to detail is important: * Moisture Sensitivity: Although the reaction can be performed on the benchtop, yields may be slightly reduced compared to reactions set up in a glovebox with rigorously dried solvents.[2][4] For maximum yield, using anhydrous acetonitrile is recommended.[9][10] * Work-up Procedure: The presence of soluble silver salts after the reaction can interfere with subsequent steps or purification. Filtering the reaction mixture through Celite followed by an appropriate aqueous work-up is crucial.[9][10]

Issue 3: Formation of Byproducts

Question Answer
I am observing a significant amount of difluorinated product in my reaction. How can I promote monofluorination? The formation of difluorinated byproducts is a common challenge.[7] To favor monofluorination, consider the following strategies: * Stoichiometry: Carefully control the amount of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination.[7] * Reaction Time: Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed to prevent over-fluorination.[7] * Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for the monofluorinated product.[7]
My reaction is producing unexpected side products. What could be the cause? Side reactions can be substrate or reagent-dependent: * Substrate Decomposition: Some substituted pyridines may be unstable under the reaction conditions. For example, pyridines with free amines, alcohols, or carboxylic acids are generally not compatible with the AgF₂ C-H fluorination method.[2] * Reagent Reactivity: Some electrophilic fluorinating agents can react exothermically with certain solvents like DMF, pyridine, and DMSO, potentially leading to side reactions.[1] It is important to choose a solvent that is compatible with the chosen fluorinating agent. Acetonitrile is a commonly used and generally safe solvent for many fluorination reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving regioselective fluorination of substituted pyridines?

A1: The primary strategies include:

  • Direct C-H Fluorination: This method, often employing AgF₂, selectively fluorinates the C-H bond adjacent to the pyridine nitrogen (C2 position).[3] It is particularly useful for late-stage fluorination of complex molecules.[5]

  • Electrophilic Aromatic Substitution (SEAr): This approach uses electrophilic fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI). The regioselectivity is governed by the electronic effects of the substituents on the pyridine ring, with electron-donating groups activating the ring towards electrophilic attack.[8][11]

  • Nucleophilic Aromatic Substitution (SNAr): This involves the displacement of a leaving group (e.g., a halide) by a fluoride source. This method's regioselectivity is determined by the position of the leaving group.

  • Via Zincke Imine Intermediates: This novel strategy allows for the challenging C3-selective fluorination of pyridines. The pyridine ring is temporarily opened to form a Zincke imine, which then undergoes regioselective fluorination before ring closure.[5][6]

Q2: How do electron-donating and electron-withdrawing groups on the pyridine ring affect regioselectivity?

A2: The electronic nature of the substituents has a profound impact on regioselectivity:

  • In electrophilic fluorination , electron-donating groups (EDGs) such as amino and alkoxy groups activate the pyridine ring and are generally ortho, para-directing. The specific position of fluorination will depend on the interplay between the directing effects of the substituent and the pyridine nitrogen. For example, in 2-aminopyridines, the amino group activates the ring, leading to fluorination at the C3 or C5 positions.[8]

  • In C-H fluorination with AgF₂ , the reaction is proposed to proceed via coordination of the pyridine nitrogen to silver. More Lewis basic pyridines, often those with electron-donating groups, react faster.[4] The reaction, however, consistently shows high selectivity for the C2 position.[3]

  • For pyridines with electron-withdrawing groups (EWGs) , the ring is deactivated towards electrophilic attack, often requiring harsher conditions or leading to lower yields.[2][4]

Q3: What are the advantages of using AgF₂ for the C-H fluorination of pyridines?

A3: The AgF₂ method offers several advantages:

  • High Regioselectivity: It provides excellent selectivity for the C-H bond at the C2 position.[3]

  • Mild Reaction Conditions: The reaction typically proceeds at or near ambient temperature and is often complete within an hour.[3]

  • Broad Substrate Scope: It tolerates a wide range of functional groups.[5]

  • Late-Stage Functionalization: Its high selectivity and mild conditions make it suitable for introducing fluorine into complex molecules at a late stage in the synthesis.[5]

Q4: When should I consider using Selectfluor® for pyridine fluorination?

A4: Selectfluor® is a versatile electrophilic fluorinating agent that is particularly well-suited for electron-rich pyridine systems.[5] It is a good choice when targeting positions activated by electron-donating groups. For example, it has been successfully used for the regioselective fluorination of 2-aminopyridines and pyridin-2(1H)-ones.[8]

Data Presentation

Table 1: Regioselectivity in the Fluorination of 3,5-Disubstituted Pyridines with AgF₂ [2]

3-Substituent5-SubstituentC2:C6 Regiomeric Ratio
BenzyloxyPhenyl4.2 : 1
BenzyloxyCyano20 : 1
BenzyloxyBromo>20 : 1
BenzyloxyCF₃10 : 1
PhenylBromo1.1 : 1
MethylBromo1.5 : 1

Table 2: Effect of Reaction Conditions on the Fluorination of 4-Phenyl-2-aminopyridine with Selectfluor® [12]

SolventTemperature (°C)Time (h)Yield of 3-fluoro isomer (%)Yield of 5-fluoro isomer (%)
CH₃CN25241522
DCM25242533
Toluene25241018
THF25241220
CHCl₃/H₂O (1:1)15244045
CHCl₃/H₂O (1:1)3563138
CHCl₃/H₂O (1:1)5723540

Experimental Protocols

Protocol 1: Site-Selective C-H Fluorination of 2-Phenylpyridine using AgF₂ [9][10]

  • Preparation: To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the substrate.

  • Reagent Addition: Place the flask in an ambient temperature water bath. Add silver(II) fluoride (AgF₂) (3.0 equiv) to the reaction mixture in one portion.

  • Reaction: Stir the reaction mixture at ambient temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 90 minutes.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts. Rinse the Celite pad with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [13]

  • Preparation: In a reaction vessel, dissolve the 1,2-dihydropyridine (1.0 equiv) in dry acetonitrile.

  • Reagent Addition: Slowly add a solution of Selectfluor® (1.0 equiv) in dry acetonitrile dropwise to the solution of the dihydropyridine.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrate.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the fluorinated dihydropyridine.

Protocol 3: C3-Selective Pyridine Fluorination via Zincke Imine Intermediates [5]

  • Zincke Imine Formation: In a suitable solvent, dissolve the pyridine derivative and add an aniline or dibenzylamine derivative. Heat the mixture to form the Zincke imine intermediate.

  • Fluorination: Cool the reaction mixture and add an electrophilic fluorinating agent (e.g., Selectfluor®). Stir at room temperature to facilitate C-F bond formation.

  • Ring Closure: Add ammonium acetate and heat the mixture (e.g., at 60 °C for 2 hours) to promote ring closure and the formation of the 3-fluoropyridine.

  • Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up. Purify the crude product by column chromatography to isolate the desired 3-fluoropyridine.

Mandatory Visualization

G cluster_workflow Experimental Workflow: C-H Fluorination with AgF₂ start Start: Substituted Pyridine dissolve Dissolve in Anhydrous MeCN start->dissolve add_agf2 Add AgF₂ (3 equiv) at Room Temperature dissolve->add_agf2 react Stir for ~90 min add_agf2->react workup Filter through Celite, Aqueous Work-up react->workup purify Column Chromatography workup->purify product Product: 2-Fluoropyridine purify->product

Caption: Workflow for C-H fluorination of substituted pyridines using AgF₂.

G cluster_factors Factors Influencing Regioselectivity in Pyridine Fluorination regioselectivity Desired Regioselectivity substituents Substituent Effects regioselectivity->substituents reagent Fluorinating Agent regioselectivity->reagent conditions Reaction Conditions regioselectivity->conditions electronics Electronic Properties (EDG vs. EWG) substituents->electronics sterics Steric Hindrance substituents->sterics agf2 AgF₂ (C2-selective) reagent->agf2 selectfluor Selectfluor® (Electrophilic) reagent->selectfluor zincke Zincke Imine Strategy (C3-selective) reagent->zincke temperature Temperature conditions->temperature solvent Solvent conditions->solvent

Caption: Key factors influencing the regioselectivity of pyridine fluorination.

References

Technical Support Center: Purification of Crystalline 2-Fluoro-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crystalline 2-Fluoro-3-hydroxypyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The crystalline product has a persistent yellow or brownish tint.

  • Question: My synthesized this compound is not the expected white to off-white crystalline solid and has a noticeable color. What are the likely causes and how can I remove the color?

  • Answer: A persistent color is often indicative of residual impurities from the synthesis process. Potential sources include:

    • Residual Nitro Compounds: Incomplete reduction of the nitro intermediate (2-fluoro-3-nitropyridine) can leave highly colored impurities.

    • Diazonium Salt Byproducts: Side reactions during the diazotization of 3-amino-2-fluoropyridine can form colored azo compounds.

    • Oxidation Products: Phenolic compounds like this compound can be susceptible to oxidation, leading to colored degradation products.

    Troubleshooting Steps:

    • Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water mixture, ethyl acetate/heptane mixture). Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution and continue to heat for a short period. The activated carbon will adsorb many colored impurities. Perform a hot filtration to remove the carbon, and then allow the filtrate to cool slowly to form crystals.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a more rigorous purification method. A solvent system of heptane/ethyl acetate can be effective for separating the desired product from more polar or less polar colored impurities.[1]

Issue 2: The melting point of the purified product is broad and lower than the literature value.

  • Question: After recrystallization, the melting point of my this compound is still broad (e.g., 122-127 °C) and below the expected range (typically 126-131 °C). What does this indicate and how can I improve the purity?

  • Answer: A broad and depressed melting point is a classic sign of impurities remaining in the crystalline lattice. The presence of even small amounts of contaminants disrupts the crystal structure, leading to this observation.

    Troubleshooting Steps:

    • Re-evaluate the Recrystallization Solvent: The initial solvent system may not be optimal for rejecting all impurities. Experiment with different solvent pairs to find a system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution upon cooling. Common solvent systems to try include ethanol/water, methanol/water, and ethyl acetate/hexane.

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the once-purified material can significantly improve purity.

    • Check for Solvent Inclusion: Ensure the crystals are thoroughly dried under vacuum after filtration. Trapped solvent molecules can also lead to a depressed and broad melting point.

Issue 3: Poor recovery of the product after recrystallization.

  • Question: I am losing a significant amount of my this compound during the recrystallization process. How can I improve the yield?

  • Answer: Low recovery is a common issue in recrystallization and can be attributed to several factors:

    Troubleshooting Steps:

    • Minimize the Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding an excess of hot solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.

    • Ensure Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of product that precipitates out prematurely with impurities.

    • Cool the Mother Liquor Thoroughly: Once the solution has reached room temperature, cool it further in an ice bath to maximize the precipitation of the product.

    • Wash with Cold Solvent: When washing the filtered crystals, use a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: Based on a common synthetic route from 2-chloro-3-nitropyridine, potential impurities include:

  • Starting Materials: Unreacted 2-chloro-3-nitropyridine.

  • Intermediates: 2-fluoro-3-nitropyridine and 3-amino-2-fluoropyridine.

  • Byproducts:

    • Over-fluorinated or under-fluorinated pyridine derivatives.

    • Byproducts from the reduction of the nitro group.

    • Azo compounds and other colored byproducts from the diazotization and hydrolysis steps.

    • Dihydroxypyridines, such as the 2,3-isomer, can sometimes form as byproducts in related hydroxypyridine syntheses.[2]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and identifying impurities. The presence of unexpected signals can indicate contaminants. ¹⁹F NMR can be particularly useful for identifying other fluorinated species.[1][3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying the purity of the main component and detecting even small amounts of impurities.[5][6]

  • Gas Chromatography (GC): For volatile impurities, GC can be used. Some vendors report purity analysis of this compound by GC.[7]

  • Melting Point Analysis: A sharp melting point within the literature range is a good indicator of high purity.

Q3: What is a good starting point for a recrystallization solvent system for this compound?

A3: A good starting point would be a mixed solvent system. Given that this compound has both polar (hydroxyl) and less polar (fluoropyridine ring) characteristics, a combination of a polar and a non-polar solvent is often effective. Consider trying:

  • Ethanol/Water: Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then add a few drops of hot ethanol to redissolve the precipitate and allow it to cool.

  • Ethyl Acetate/Heptane (or Hexane): Dissolve the compound in a minimum of hot ethyl acetate and then slowly add heptane or hexane until turbidity is observed. Reheat to clarify and then cool.

Q4: Can column chromatography be used to purify this compound?

A4: Yes, silica gel column chromatography is an effective method for purifying this compound, especially when dealing with impurities that are difficult to remove by recrystallization. A documented solvent system is a mixture of heptane and ethyl acetate.[1] The polarity of the eluent can be adjusted to achieve optimal separation.

Quantitative Data Summary

ParameterValueAnalytical MethodReference
Purity (Commercial)>98.0%Gas Chromatography (GC)[7]
Melting Point126.0 to 131.0 °CNot specified[7]
¹H NMR (DMSO-d₆)δ 10.41 (s, 1H), 7.64 (td, J=1.7, 4.7 Hz, 1H), 7.42 (dd, J=1.7, 10.8 Hz, 1H), 7.17 (ddd, J=1.3, 4.7, 7.8 Hz, 1H)NMR Spectroscopy[1]
¹³C NMR (DMSO-d₆)δ 152.8 (d, J=233 Hz), 140.2 (d, J=27 Hz), 135.6 (d, J=13 Hz), 126.2 (d, J=5 Hz), 122.6NMR Spectroscopy[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane) based on preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethanol or ethyl acetate) and heat the mixture on a hot plate with stirring until the solid dissolves.

  • Addition of Anti-solvent: While the solution is hot, slowly add the less soluble solvent (e.g., water or heptane) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few more drops of the more soluble hot solvent until the solution becomes clear again.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then gently reheat for 5-10 minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a high ratio of heptane to ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and carefully pipette it directly onto the top of the silica bed.

  • Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in heptane) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified crystalline this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Start Crude this compound Recrystallization Recrystallization Start->Recrystallization Initial Attempt PurityCheck Purity Check (MP, NMR, HPLC) Recrystallization->PurityCheck ColumnChrom Column Chromatography ColumnChrom->PurityCheck PureProduct Pure Crystalline Product PurityCheck->PureProduct Purity > 98% Repurify Repurify PurityCheck->Repurify Purity < 98% Repurify->Recrystallization Minor Impurities Repurify->ColumnChrom Persistent Impurities

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Crystalline Product Q1 Is the product colored? Start->Q1 A1_Yes Recrystallize with Activated Carbon Q1->A1_Yes Yes Q2 Is the melting point broad/low? Q1->Q2 No A1_Yes->Q2 A2_Yes Optimize Recrystallization Solvent / Re-recrystallize Q2->A2_Yes Yes Q3 Are impurities still present after recrystallization? Q2->Q3 No A2_Yes->Q3 A3_Yes Perform Column Chromatography Q3->A3_Yes Yes End Pure Product Q3->End No A3_Yes->End

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Tandem Fluorination-Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tandem fluorination-substitution reactions. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are tandem fluorination-substitution reactions?

A tandem fluorination-substitution reaction is a sequential process where a fluorination reaction is immediately followed by a nucleophilic substitution in a one-pot synthesis. This strategy is efficient for synthesizing complex fluorinated molecules, which are of significant interest in pharmaceutical and agrochemical development due to fluorine's ability to modulate a molecule's metabolic stability and biological activity.

Q2: What are the most common challenges encountered in these reactions?

The primary challenges in tandem fluorination-substitution reactions include:

  • Low reaction yield: Often due to incomplete conversion of the starting material or degradation of products.

  • Poor selectivity: Formation of undesired regioisomers or stereoisomers.

  • Competing side reactions: Such as elimination, rearrangement, and hydrolysis, which can be promoted by the reaction conditions required for either the fluorination or the substitution step.

  • Reagent instability or incompatibility: Fluorinating agents can be sensitive to moisture and may react with certain solvents or nucleophiles.

Q3: How can I monitor the progress of my tandem reaction?

Effective reaction monitoring is crucial for troubleshooting. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): Useful for a quick assessment of the consumption of starting materials and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, providing information on conversion and byproduct formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds, allowing for the identification of intermediates and products.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine conversion and identify major products and byproducts.

Troubleshooting Guide

This guide addresses specific issues that can lead to undesirable outcomes in tandem fluorination-substitution reactions.

Issue 1: Low or No Conversion of Starting Material

If you observe a low or no conversion of your starting material, consider the following potential causes and solutions.

Potential Causes & Solutions

CauseRecommended Action
Inactive Fluorinating Reagent Many fluorinating reagents, such as DAST and Deoxo-Fluor, are moisture-sensitive and can degrade over time.[1] Ensure reagents are fresh and handled under anhydrous conditions, potentially using a glovebox.[3]
Inappropriate Solvent The solvent must be anhydrous and compatible with both the fluorinating reagent and the nucleophile.[1][3] Some electrophilic fluorinating agents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[3][4] Consider screening a range of anhydrous, non-nucleophilic solvents such as acetonitrile or dichloromethane.[1][3]
Low Reaction Temperature Some fluorination or substitution reactions require heating to proceed at a reasonable rate.[1] Gradually increase the temperature while carefully monitoring for the formation of byproducts.
Insufficient Reagent The stoichiometry of the fluorinating agent and the nucleophile is critical. An excess of the fluorinating reagent may be necessary for sterically hindered substrates.[1] Consider increasing the equivalents of the limiting reagent.
Poor Leaving Group (for Deoxyfluorination) If starting from an alcohol, ensure the hydroxyl group is sufficiently activated for the fluorination step.
Issue 2: Formation of Elimination Byproducts

Elimination reactions are a common side reaction, leading to the formation of alkenes instead of the desired substitution product.

Potential Causes & Solutions

CauseRecommended Action
High Reaction Temperature Elimination is often favored at higher temperatures.[1] Lowering the reaction temperature can help minimize this side reaction.
Strongly Basic Conditions The presence of a strong, non-nucleophilic base can promote E2 elimination.[1] If possible, use neutral or acidic conditions, or a weaker, sterically hindered base.
Substrate Structure Substrates prone to forming stable alkenes are more susceptible to elimination. Modifying the substrate or protecting groups may be necessary.
Solvent Choice Aprotic polar solvents can sometimes favor substitution over elimination. The use of tert-alcohols as co-solvents has been shown to reduce olefin byproduct formation in nucleophilic fluorination.[5]
Issue 3: Poor Diastereo- or Enantioselectivity

Achieving high stereoselectivity can be challenging due to the nature of the intermediates formed.

Potential Causes & Solutions

CauseRecommended Action
Reaction Mechanism Reagents that favor an SN1-type mechanism are more likely to lead to racemization or rearrangements.[1] Consider switching to a reagent or conditions that promote an SN2-type mechanism, which proceeds with inversion of stereochemistry.[1]
Substrate Control The inherent stereochemistry of the substrate can influence the outcome. The use of chiral auxiliaries or catalysts may be necessary to achieve high stereoselectivity.
Conformational Flexibility Flexible ring systems can lead to a mixture of diastereomers.[1] Running the reaction at a lower temperature may improve selectivity.[3]
Catalyst Choice For catalytic reactions, the choice of ligand can be crucial in controlling the stereochemical outcome.[6]

Experimental Protocols

Below are representative experimental protocols that can be adapted for troubleshooting.

General Protocol for a Tandem Deoxyfluorination-Substitution Reaction
  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the alcohol starting material (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) to a concentration of approximately 0.1 M.[1]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Fluorinating Reagent Addition: Slowly add the deoxyfluorinating reagent (e.g., DAST, 1.2-1.5 eq) dropwise to the stirred solution.[1]

  • Fluorination Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Nucleophile Addition: Once the fluorination is complete, cool the reaction mixture to an appropriate temperature (e.g., 0 °C) and add the nucleophile (1.1-2.0 eq), either neat or as a solution in an anhydrous solvent.

  • Substitution Reaction: Allow the reaction to stir and warm to room temperature or heat as necessary. Continue to monitor the reaction progress.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.[1]

  • Work-up: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Visualizing Troubleshooting Workflows

The following diagrams illustrate logical workflows for addressing common issues in tandem fluorination-substitution reactions.

G Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Activity & Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_monitoring Analyze Reaction Monitoring Data start->check_monitoring reagent_issue Reagent Degradation or Impurity? check_reagents->reagent_issue temp_issue Temperature Too Low? check_conditions->temp_issue incomplete_fluorination Incomplete Fluorination Step? check_monitoring->incomplete_fluorination reagent_issue->check_conditions No use_fresh_reagents Use Fresh, Anhydrous Reagents reagent_issue->use_fresh_reagents Yes solvent_issue Solvent Incompatible/Wet? temp_issue->solvent_issue No increase_temp Increase Temperature Incrementally temp_issue->increase_temp Yes solvent_issue->check_monitoring No change_solvent Screen Anhydrous, Compatible Solvents solvent_issue->change_solvent Yes incomplete_substitution Incomplete Substitution Step? incomplete_fluorination->incomplete_substitution No optimize_fluorination Optimize Fluorination (Equivalents, Time) incomplete_fluorination->optimize_fluorination Yes optimize_substitution Optimize Substitution (Nucleophile Equivalents, Time, Temp) incomplete_substitution->optimize_substitution Yes

Caption: A decision-making workflow for troubleshooting low reaction yields.

G Minimizing Side Reactions start Undesired Side Products Observed elimination Elimination Product start->elimination rearrangement Rearrangement Product start->rearrangement hydrolysis Hydrolysis Product start->hydrolysis check_temp_base High Temp or Strong Base? elimination->check_temp_base check_mechanism SN1-type Mechanism Favored? rearrangement->check_mechanism check_anhydrous Anhydrous Conditions Maintained? hydrolysis->check_anhydrous lower_temp Lower Reaction Temperature check_temp_base->lower_temp High Temp use_weaker_base Use Weaker/Hindered Base check_temp_base->use_weaker_base Strong Base change_reagent Switch to SN2-favoring Reagent/Conditions check_mechanism->change_reagent Yes ensure_dry Rigorously Dry Reagents & Solvents check_anhydrous->ensure_dry No

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Fluoro-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-3-hydroxypyridine, a molecule of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this compound, this guide presents a predicted spectroscopic profile based on the analysis of structurally similar compounds. This predictive approach, grounded in established substituent effects, offers valuable insights for the identification and characterization of this compound and its derivatives.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and provide a comparison with experimentally determined data for related pyridine derivatives. The predictions are derived from the known effects of fluorine and hydroxyl substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Analogous Compounds.

CompoundH-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Solvent
This compound (Predicted) ~7.1-7.3~7.0-7.2~7.8-8.0CDCl₃
2-Fluoropyridine7.18 (ddd)6.93 (ddd)8.23 (ddd)CDCl₃
3-Hydroxypyridine7.33 (m)7.29 (m)8.28 (m)CDCl₃
2-Hydroxypyridine6.59 (dd)7.40 (ddd)7.49 (dd)CDCl₃

Note: The chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as m (multiplet), d (doublet), t (triplet), and dd (doublet of doublets).

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Analogous Compounds.

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Solvent
This compound (Predicted) ~155-160 (d, ¹JCF)~140-145 (d, ²JCF)~120-125 (d, ³JCF)~115-120 (d, ⁴JCF)~145-150 (d, ³JCF)CDCl₃
2-Fluoropyridine163.1 (d, ¹JCF = 237 Hz)111.9 (d, ²JCF = 40 Hz)140.9 (d, ³JCF = 16 Hz)123.0 (d, ⁴JCF = 5 Hz)148.2 (d, ³JCF = 13 Hz)CDCl₃
2-Fluoro-3-methylpyridine161.9 (d, ¹JCF = 234 Hz)123.4 (d, ²JCF = 24 Hz)139.5 (d, ³JCF = 15 Hz)122.5 (d, ⁴JCF = 5 Hz)147.8 (d, ³JCF = 13 Hz)CDCl₃

Note: The chemical shifts (δ) are reported in parts per million (ppm). The carbon-fluorine coupling constants (JCF) are given in Hertz (Hz) and indicated by 'd' for doublet.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of pyridine derivatives, which would be applicable for the analysis of this compound.

Sample Preparation:

  • Approximately 5-10 mg of the sample (e.g., this compound) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

NMR Spectrometer and Parameters:

  • ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • For ¹H NMR:

    • The spectral width is typically set to 10-15 ppm.

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is used between scans.

  • For ¹³C NMR:

    • The spectrum is typically acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon, except for those coupled to fluorine.

    • The spectral width is set to approximately 200-220 ppm.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is employed.

Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Fourier transformation, phase correction, and baseline correction are applied to obtain the final spectrum.

  • Chemical shifts are referenced to the solvent peak or the internal standard (TMS).

Visualizing NMR-Structure Correlations

The following diagrams illustrate the logical relationships in the NMR analysis of this compound.

cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Spectral Data 2F3OHPy This compound 1H_NMR ¹H NMR 2F3OHPy->1H_NMR yields 13C_NMR ¹³C NMR 2F3OHPy->13C_NMR yields Chemical_Shifts Chemical Shifts (δ) 1H_NMR->Chemical_Shifts Coupling_Constants Coupling Constants (J) 1H_NMR->Coupling_Constants 13C_NMR->Chemical_Shifts 13C_NMR->Coupling_Constants

Caption: Workflow of NMR analysis for this compound.

Substituent_Effects Substituent Effects Fluorine Fluorine (-F) - Strong electron-withdrawing - Large ¹JCF coupling Substituent_Effects->Fluorine Hydroxyl Hydroxyl (-OH) - Electron-donating (resonance) - Electron-withdrawing (inductive) Substituent_Effects->Hydroxyl Chemical_Shift_Prediction Prediction of ¹H & ¹³C Chemical Shifts Fluorine->Chemical_Shift_Prediction Hydroxyl->Chemical_Shift_Prediction

Caption: Influence of substituents on NMR chemical shift predictions.

Navigating the Mass Spectrometry of 2-Fluoro-3-hydroxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 2-Fluoro-3-hydroxypyridine, a key heterocyclic compound in pharmaceutical and agrochemical research. Targeted at researchers, scientists, and drug development professionals, this document outlines the expected outcomes from various ionization methods and details generalized experimental protocols to aid in method development.

Introduction to the Analysis of this compound

This compound (C₅H₄FNO, Molecular Weight: 113.09 g/mol ) is a substituted pyridine derivative with significant potential in medicinal chemistry. Its analysis by mass spectrometry is crucial for identification, purity assessment, and metabolic studies. The choice of ionization technique profoundly impacts the resulting mass spectrum, influencing the degree of fragmentation and the observability of the molecular ion. This guide compares common ionization methods: Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI), to inform the selection of the most appropriate analytical strategy.

Comparison of Ionization Techniques

The selection of an ionization source is a critical first step in the mass spectrometric analysis of this compound. "Hard" ionization techniques like Electron Ionization (EI) impart high energy, leading to extensive fragmentation useful for structural elucidation.[1] In contrast, "soft" ionization methods such as Chemical Ionization (CI) and Electrospray Ionization (ESI) are less energetic, typically preserving the molecular ion and providing molecular weight information.[2][3]

Ionization TechniquePrincipleExpected Outcome for this compoundAdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[2]Molecular ion peak (m/z 113) may be weak or absent. Rich fragmentation spectrum providing structural information.Provides a reproducible fragmentation pattern for library matching and structural analysis.[4]Molecular ion may be too unstable to be observed, complicating molecular weight determination.[5]
Chemical Ionization (CI) A reagent gas is ionized, which then transfers a proton to the analyte molecule in a less energetic process.[5]Prominent pseudomolecular ion peak [M+H]⁺ (m/z 114). Reduced fragmentation compared to EI.Clearly indicates the molecular weight.[6] Complementary to EI for full characterization.[6]Provides less structural information from fragmentation.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol, resulting in charged droplets and eventually gas-phase ions.[3]Strong signal for the protonated molecule [M+H]⁺ (m/z 114) in positive ion mode.Excellent for polar and thermally labile molecules.[7] Easily coupled with liquid chromatography (LC-MS).[7]Susceptible to matrix effects and ion suppression.

Predicted Fragmentation Patterns

The fragmentation of this compound in the mass spectrometer is dictated by its chemical structure. The pyridine ring provides stability, while the fluoro and hydroxyl substituents influence the fragmentation pathways. Aromatic compounds tend to show a prominent molecular ion peak.[8] The presence of a halogen atom can lead to characteristic losses.[9]

Table 1: Predicted Major Fragment Ions of this compound

Proposed Fragment (m/z)Proposed Neutral LossIonization Method(s)Plausible Structure/Comment
113-EI, CI, ESIMolecular ion (M⁺) or pseudomolecular ion ([M+H]⁺ - H)
114-CI, ESIProtonated molecule ([M+H]⁺)
94HFEILoss of hydrogen fluoride from the molecular ion.
85COEILoss of carbon monoxide from the molecular ion after rearrangement.
84HCNEILoss of hydrogen cyanide, a common fragmentation of pyridine rings.[10]
66CO, HCNEISubsequent loss of HCN from the m/z 94 fragment, or CO from the m/z 93 fragment.

Experimental Protocols

Below are generalized protocols for the mass spectrometry analysis of this compound. Optimization will be required for specific instrumentation.

Sample Preparation

A stock solution of this compound (1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. For direct infusion analysis, dilute the stock solution to 1-10 µg/mL with the same solvent. For LC-MS analysis, the final concentration will depend on the sensitivity of the instrument and the column loading capacity.

Electron Ionization (EI-MS) Protocol
  • Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions :

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature : 250 °C.

    • Oven Program : Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization Energy : 70 eV.[1]

    • Source Temperature : 230 °C.

    • Mass Range : m/z 40-200.

    • Scan Speed : 2 scans/second.

Chemical Ionization (CI-MS) Protocol
  • Instrumentation : GC-MS with a CI source.

  • GC Conditions : Same as for EI-MS.

  • MS Conditions :

    • Reagent Gas : Methane or ammonia.[5]

    • Ionization Energy : 100-200 eV (for ionization of the reagent gas).

    • Source Temperature : 150-200 °C.

    • Mass Range : m/z 50-250.

Electrospray Ionization (ESI-MS) Protocol
  • Instrumentation : Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an ESI source.

  • LC Conditions :

    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : Start with 5% B, hold for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

  • MS Conditions :

    • Ionization Mode : Positive.

    • Capillary Voltage : 3.5 kV.

    • Drying Gas Temperature : 325 °C.

    • Drying Gas Flow : 8 L/min.

    • Nebulizer Pressure : 35 psi.

    • Mass Range : m/z 50-200.

Visualizing the Analysis Workflow and Fragmentation

To further clarify the analytical process and the interpretation of the resulting data, the following diagrams illustrate a typical experimental workflow and a proposed fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing A This compound (Solid) B Dissolution in Methanol/Acetonitrile A->B C Dilution to Working Concentration B->C D Introduction (GC or LC) C->D E Ionization (EI, CI, or ESI) D->E F Mass Analyzer E->F G Detector F->G H Mass Spectrum Generation G->H I Data Interpretation H->I

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway cluster_losses M [C₅H₄FNO]⁺˙ m/z = 113 F1 [C₅H₂NO]⁺˙ m/z = 94 M->F1   F2 [C₄H₄FN]⁺˙ m/z = 85 M->F2   F3 [C₄H₃FO]⁺˙ m/z = 84 M->F3   L1 L2 L3 loss_HF - HF loss_CO - CO loss_HCN - HCN L1->loss_HF L2->loss_CO L3->loss_HCN

Caption: Proposed EI fragmentation pathway for this compound.

References

A Comparative Guide to the Synthesis of 2-Fluoro-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Fluoro-3-hydroxypyridine is a crucial building block in the development of novel pharmaceuticals and agrochemicals, owing to the unique properties conferred by the fluorine substituent. The strategic introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their respective methodologies, quantitative performance, and operational considerations.

Method 1: Multi-step Synthesis from 2-Chloro-3-nitropyridine

This widely utilized three-step pathway begins with the readily available starting material, 2-chloro-3-nitropyridine. The synthesis proceeds through fluorination, followed by nitro group reduction and subsequent diazotization and hydrolysis.

Experimental Workflow

A 2-Chloro-3-nitropyridine B Fluorination (e.g., KF, CsF in DMF/DMSO) A->B Step 1 C 2-Fluoro-3-nitropyridine B->C D Reduction (e.g., Fe/NH4Cl in EtOH/H2O) C->D Step 2 E 3-Amino-2-fluoropyridine D->E F Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) E->F Step 3 G This compound F->G

Caption: Workflow for the synthesis of this compound from 2-Chloro-3-nitropyridine.

Quantitative Data Summary
StepReagents & ConditionsReaction TimeTemperature (°C)Yield (%)
1. FluorinationCsF in DMSONot Specified140-150Not Specified
2. ReductionFe, NH4Cl in Ethanol/WaterNot SpecifiedRefluxNot Specified
3. Diazotization & HydrolysisNaNO2, H2SO4 then H2O3 hours (total)0-60Not Specified

Note: Specific yields for each step were not available in the provided search results, which is a limitation for a direct quantitative comparison.

Experimental Protocol

Step 1: Synthesis of 2-Fluoro-3-nitropyridine 2-Chloro-3-nitropyridine is dissolved in a polar aprotic solvent such as DMF or DMSO. A fluorinating agent, such as cesium fluoride (CsF), is added, with the molar ratio of fluoride reagent to the starting material being between 1.5:1 and 2.5:1.[1] The reaction mixture is heated to 140-150 °C under a nitrogen atmosphere and monitored until the starting material is consumed.[1] After cooling to room temperature, water is added, and the product is extracted with ethyl acetate. The organic layer is washed and concentrated to yield 2-fluoro-3-nitropyridine.[1]

Step 2: Synthesis of 3-Amino-2-fluoropyridine Iron powder and ammonium chloride are dissolved in an aqueous solution of ethanol or methanol and heated to reflux.[1] 2-Fluoro-3-nitropyridine, dissolved in ethanol or methanol, is then added slowly. The molar ratio of iron powder to 2-fluoro-3-nitropyridine is between 4:1 and 5:1, and the molar ratio of ammonium chloride to the nitropyridine is between 1.5:1 and 2:1.[1] The reaction is heated at reflux until the starting material has disappeared. The reaction mixture is then filtered, and the filtrate is concentrated to give 3-amino-2-fluoropyridine.[1]

Step 3: Synthesis of this compound 3-Amino-2-fluoropyridine is added to a sulfuric acid solution and cooled to 0-5 °C.[1] An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature between 0-5 °C. The molar ratio of sodium nitrite to 3-amino-2-fluoropyridine is between 1.2:1 and 1.4:1.[1] After stirring for 2 hours at this temperature, the mixture is allowed to warm to room temperature and then heated to 40 °C for 1 hour, and finally to 60 °C until the reaction is complete.[1] After cooling, the pH is adjusted to 7.5 with a sodium hydroxide solution. The product is then collected by filtration, washed, and dried.[1]

Method 2: Synthesis from 2-Amino-3-hydroxypyridine via Diazotization and Fluorination

This approach utilizes 2-amino-3-hydroxypyridine as the immediate precursor. The key transformation is a diazotization of the amino group followed by a fluorination reaction, which can be considered a variation of the Balz-Schiemann or Sandmeyer-type reactions.

Experimental Workflow

cluster_0 Precursor Synthesis cluster_1 Final Conversion A 2-Hydroxy-3-nitropyridine B Reduction (e.g., 10% Pd/C, H2 in Methanol) A->B C 2-Amino-3-hydroxypyridine B->C D 2-Amino-3-hydroxypyridine E Diazotization & Fluorination (e.g., NaNO2, HBF4) D->E F This compound E->F

Caption: Synthesis of this compound from 2-Amino-3-hydroxypyridine.

Quantitative Data Summary
StepReagents & ConditionsReaction TimeTemperature (°C)Yield (%)
1. Precursor Synthesis (Reduction)10% Pd/C, H2, in MethanolOvernightRoom Temperature89
2. Diazotization & FluorinationNaNO2, HBF4 (Balz-Schiemann)Not SpecifiedNot SpecifiedNot Specified

Note: While a high yield is reported for the precursor synthesis, specific conditions and yields for the final fluorination step of 2-amino-3-hydroxypyridine were not found in the search results, which is a significant data gap.

Experimental Protocol

Step 1: Synthesis of 2-Amino-3-hydroxypyridine To a solution of 2-hydroxy-3-nitropyridine in methanol, 10% palladium on carbon (Pd/C) is added. The mixture is flushed with argon, and then hydrogen gas is bubbled through the solution. The reaction is stirred overnight under a hydrogen atmosphere at room temperature. The catalyst is then removed by filtration through celite, and the solvent is evaporated. The resulting solid can be purified by silica gel chromatography to give 2-amino-3-hydroxypyridine in high yield.

Step 2: Synthesis of this compound (Proposed) This step would typically involve a Balz-Schiemann reaction. The 2-amino-3-hydroxypyridine would be dissolved in an aqueous solution of fluoroboric acid (HBF4) and cooled. An aqueous solution of sodium nitrite would then be added dropwise to form the diazonium tetrafluoroborate salt. This intermediate would then be decomposed, often by heating, to yield this compound. The Sandmeyer reaction, which uses copper(I) salts as catalysts for the conversion of diazonium salts, represents an alternative approach for this transformation.[2][3]

Comparison of Synthesis Methods

FeatureMethod 1: From 2-Chloro-3-nitropyridineMethod 2: From 2-Amino-3-hydroxypyridine
Starting Material Availability 2-Chloro-3-nitropyridine is a common and readily available starting material.2-Amino-3-hydroxypyridine can be synthesized from 2-hydroxy-3-nitropyridine.[4]
Number of Steps Three distinct chemical transformations.One key transformation from the immediate precursor, though the precursor itself requires synthesis.
Reagents and Conditions Involves high temperatures, strong acids, and metal-based reduction.The final step would likely involve potentially hazardous diazonium salt intermediates.
Scalability The multi-step nature may present challenges for large-scale industrial production.A shorter route from a key intermediate could be more amenable to scale-up, pending optimization of the fluorination step.
Known Challenges The fluorination step requires high temperatures. The diazotization step requires careful temperature control.The stability of the diazonium salt of 2-amino-3-hydroxypyridine is a critical and unknown factor that would need experimental validation.

Conclusion

Both presented methods offer viable pathways to this compound. The synthesis from 2-chloro-3-nitropyridine is a well-documented, albeit lengthy, route. It utilizes standard and relatively inexpensive reagents, making it a practical choice for laboratory-scale synthesis.

The synthesis from 2-amino-3-hydroxypyridine presents a potentially more convergent and efficient route, especially given the high-yield synthesis of the precursor. However, the critical final step of diazotization and fluorination requires further investigation and optimization to be considered a robust and reliable method.

For researchers and drug development professionals, the choice of synthesis method will depend on factors such as the availability of starting materials, the desired scale of production, and the laboratory's capabilities for handling the specific reagents and reaction conditions involved in each route. Further experimental validation of the second method is warranted to fully assess its potential as a superior alternative.

References

A Comparative Analysis of the Reactivity of 2-Fluoro-3-hydroxypyridine and 3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Fluoro-3-hydroxypyridine and its structural analog, 3-hydroxypyridine. The introduction of a fluorine atom at the 2-position significantly alters the electronic properties of the pyridine ring, leading to distinct differences in their behavior in key organic reactions. This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate scaffold for their synthetic and drug development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below. These properties provide a foundational understanding of their physical behavior and stability.

PropertyThis compound3-hydroxypyridine
CAS Number 174669-74-0[1]109-00-2[2]
Molecular Formula C₅H₄FNO[1][3]C₅H₅NO[4][5]
Molecular Weight 113.09 g/mol [1][3]95.10 g/mol
Appearance Light yellow crystalline solid[6][7]White to light yellow crystal[5][8]
Melting Point 131-133 °C[6][7]125-128 °C[5]
Boiling Point 306.7 °C at 760 mmHg[6]280-281 °C[5]
pKa 4.92 ± 0.10 (Predicted)[6][7]4.79, 8.75 (at 20℃)[4][5]
Solubility Soluble in DMSO, Methanol[6][7]Soluble in water and alcohol[5][8]

Comparative Reactivity Analysis

The primary difference in reactivity stems from the strong electron-withdrawing inductive effect of the fluorine atom in this compound, which modifies the electron density of the entire pyridine ring system.

Electrophilic Aromatic Substitution (EAS)

In pyridine, the nitrogen atom deactivates the ring towards electrophilic attack, making these reactions significantly slower than in benzene.[9] The reaction, when it occurs, is directed to the 3- and 5-positions to avoid placing a positive charge on the electronegative nitrogen atom in the intermediate.[9][10]

  • 3-hydroxypyridine : The hydroxyl group is an activating, ortho-, para-director. However, in the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. The interplay of these effects and reaction conditions determines the final regioselectivity.[11] Studies have explored the mechanism and orientation of electrophilic substitution in 3-hydroxypyridines, noting the complexity based on the reaction type and conditions.[11]

  • This compound : The fluorine atom is a strongly deactivating group due to its high electronegativity. This effect, combined with the inherent deactivation by the pyridine nitrogen, renders the ring of this compound significantly less reactive towards electrophiles compared to 3-hydroxypyridine. Electrophilic substitution on this molecule is expected to be very challenging and require harsh reaction conditions.

Logical Relationship: Factors Influencing Electrophilic Aromatic Substitution

cluster_3hp 3-hydroxypyridine cluster_2f3hp This compound N_3hp Pyridine Nitrogen (Deactivating) Reactivity Overall Reactivity towards EAS N_3hp->Reactivity Decreases OH_3hp Hydroxyl Group (Activating) OH_3hp->Reactivity Increases N_2f3hp Pyridine Nitrogen (Deactivating) N_2f3hp->Reactivity OH_2f3hp Hydroxyl Group (Activating) OH_2f3hp->Reactivity F_2f3hp Fluorine Atom (Strongly Deactivating) F_2f3hp->Reactivity Strongly Decreases

Caption: Electronic contributions of substituents to EAS reactivity.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic substitution is a key area where the reactivity of these two molecules diverges significantly. The pyridine ring is inherently more susceptible to nucleophilic attack than benzene, especially at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom which can stabilize the negatively charged Meisenheimer intermediate.[12][13]

  • 3-hydroxypyridine : The hydroxyl group is a poor leaving group, making direct nucleophilic substitution at the 3-position unfavorable. While the molecule can participate in nucleophilic substitution reactions if the hydroxyl group is first converted to a better leaving group, the halide at the C3 position is generally unreactive towards direct displacement.[2][12][14]

  • This compound : This molecule is primed for nucleophilic aromatic substitution. The fluorine atom at the 2-position is a good leaving group and its departure is activated by the adjacent ring nitrogen.[15] This makes this compound a valuable substrate for introducing a wide range of nucleophiles at the 2-position under relatively mild conditions.[15][16] This reactivity is a cornerstone of its utility in medicinal chemistry for late-stage functionalization.[15]

Workflow: Nucleophilic Aromatic Substitution (SNAr)

cluster_workflow SNAr on this compound Start This compound Intermediate Meisenheimer Intermediate (Stabilized by N) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product 2-Nu-3-hydroxypyridine Intermediate->Product Loss of Leaving Group Leaving_Group Fluoride Ion (F-)

Caption: Generalized workflow for SNAr on this compound.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution on this compound

This protocol is a generalized procedure based on the established reactivity of 2-fluoropyridines.[15][16] Researchers should optimize conditions for specific nucleophiles.

  • Reaction Setup : To a solution of this compound (1.0 eq.) in an appropriate aprotic solvent (e.g., DMF, DMSO) is added the desired nucleophile (1.1-1.5 eq.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5-2.0 eq.) if the nucleophile is not already anionic.

  • Reaction Conditions : The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. Reaction progress is monitored by TLC or LC-MS.

  • Work-up : Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution of NH₄Cl.

  • Extraction : The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-3-hydroxypyridine.

General Protocol for Synthesis of 3-hydroxypyridine

One common laboratory synthesis involves the reaction of furfurylamine with hydrogen peroxide in the presence of hydrochloric acid.[5][8]

  • Reaction Setup : In a reaction vessel equipped with a dropping funnel and a reflux condenser, a solution of furfurylamine in hydrochloric acid is prepared. The molar ratio is typically around 1 part furfurylamine to 5 parts HCl.[8]

  • Addition of Oxidant : The vessel is cooled to 0-5 °C in an ice bath. Hydrogen peroxide (approx. 1.1 eq.) is added dropwise while maintaining the low temperature.[8]

  • Hydrolysis : After the addition is complete, the reaction mixture is heated to reflux (100-105 °C) for approximately 30 minutes to facilitate hydrolysis.[8]

  • Work-up and Purification : The reaction mixture is cooled, and the pH is adjusted to facilitate the isolation of the product. The crude product can be purified by recrystallization from a suitable solvent such as toluene, water, or ethanol.[5][17]

Conclusion

The reactivity of this compound and 3-hydroxypyridine is markedly different, a direct consequence of the fluorine substituent at the C2 position.

  • 3-hydroxypyridine behaves as a moderately activated pyridine ring, susceptible to electrophilic substitution under specific conditions, but it is largely unreactive towards direct nucleophilic substitution.[11][14]

  • This compound is significantly deactivated towards electrophilic attack. However, it is an excellent substrate for nucleophilic aromatic substitution at the 2-position.[15] This predictable and efficient reactivity makes it a highly valuable building block in medicinal chemistry and materials science for the synthesis of complex, functionalized pyridine derivatives.

This comparative guide highlights the importance of substituent effects in heterocyclic chemistry and provides a practical framework for chemists to leverage the unique reactivity profiles of these two pyridine scaffolds.

References

Comparative Analysis of the Biological Activities of 2-Fluoro-3-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antibacterial, Anticancer, and Anti-inflammatory Potential of 2-Fluoro-3-hydroxypyridine Derivatives.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the antibacterial, anticancer, and anti-inflammatory properties of various this compound derivatives, supported by experimental data and detailed methodologies.

Antibacterial Activity

Derivatives of this compound have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria. The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Comparative Antibacterial Potency

The following table summarizes the MIC values of selected this compound derivatives against various bacterial strains. Lower MIC values indicate greater antibacterial potency.

DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 21d S. pneumoniae (ATCC 49619)0.5[1]
Compound 21b S. aureus (ATCC 25923)1[1]
Compound 21f E. faecalis (ATCC 29212)2[1]
Compound 7j Gram-positive bacteria0.25[2]
Linezolid (Control) S. pneumoniae (ATCC 49619)2[1]

Key Observations:

  • Compound 7j exhibited an 8-fold stronger inhibitory effect than the commercial antibiotic linezolid, with a MIC value of 0.25 µg/mL against a panel of Gram-positive bacteria.[2]

  • Several derivatives, including 21b, 21d, and 21f, showed strong antibacterial activity, comparable to or exceeding that of linezolid against specific strains.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Principle: This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible bacterial growth.

Detailed Protocol:

  • Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria with a known effective antibiotic), a negative control (broth only), and a vehicle control (bacteria with the solvent used to dissolve the compounds).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Stock Solution of This compound Derivative serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Assess for Bacterial Growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anticancer Activity

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Comparative Anticancer Potency

The following table presents the IC50 values of representative this compound derivatives against different human cancer cell lines. Lower IC50 values indicate higher cytotoxic activity.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 5 A549 (Human Lung Cancer)0.452[3]
Compound 7 Caco-2 (Human Colorectal Adenocarcinoma)7.83 ± 0.50[4]
Compound 8 HepG-2 (Human Liver Cancer)8.42 ± 0.70[4]
Doxorubicin (Control) A549 (Human Lung Cancer)0.460[3]
Doxorubicin (Control) HepG-2 (Human Liver Cancer)4.50 ± 0.20[4]

Key Observations:

  • Compound 5 demonstrated potent anticancer activity against the A549 human lung cancer cell line, with an IC50 value comparable to the standard anticancer drug doxorubicin.[3]

  • Spiro-pyridine derivatives 7 and 8 exhibited significant cytotoxic effects against Caco-2 and HepG-2 cell lines, respectively.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Experimental Workflow for MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Test Compounds seed_cells->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 G start Start acclimatize Animal Acclimatization start->acclimatize grouping Grouping and Dosing of Animals acclimatize->grouping measure_initial Measure Initial Paw Volume grouping->measure_initial carrageenan Induce Paw Edema with Carrageenan measure_intervals Measure Paw Volume at Intervals carrageenan->measure_intervals measure_initial->carrageenan calculate Calculate % Edema Inhibition measure_intervals->calculate end End calculate->end G compound This compound Derivative target_enzymes Bacterial DNA Gyrase & Topoisomerase IV compound->target_enzymes Inhibits dna_replication DNA Replication, Repair, and Recombination compound->dna_replication Disrupts target_enzymes->dna_replication Essential for chromosome_damage Bacterial Chromosome Damage dna_replication->chromosome_damage Leads to cell_death Bacterial Cell Death chromosome_damage->cell_death

References

The Impact of Fluorination on Pyridine Analogs: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of fluorinated pyridine analogs reveals the profound influence of fluorine substitution on their pharmacological properties. For researchers and drug development professionals, understanding these nuances is critical for designing potent, selective, and metabolically stable drug candidates. This guide provides a comparative analysis of fluorinated pyridine analogs against their non-fluorinated counterparts, supported by experimental data and detailed protocols.

The introduction of fluorine into a pyridine ring can dramatically alter a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affects its biological activity.[1][2] Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[1] Furthermore, the strategic placement of fluorine atoms can block metabolic pathways, enhancing the drug's half-life and bioavailability.[3][4] This guide will explore these effects through specific examples targeting various receptors and enzymes.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

The modulation of nicotinic acetylcholine receptors (nAChRs) is a key strategy for treating neurological disorders.[5] Epibatidine, a potent nAChR agonist, has been the subject of extensive derivatization to improve its selectivity and reduce its toxic side effects. Fluorination of the pyridine ring in epibatidine analogs has yielded promising results.

A study comparing epibatidine with its 3'-fluoro substituted analog demonstrated a significant improvement in selectivity for the α4β2 nAChR subtype over the α3β4 subtype.[5] The 3'-fluoroepibatidine showed increased efficacy at the α4β2 receptor while exhibiting only partial agonist activity and even inhibitory effects at higher concentrations at the α3β4 receptor, which is associated with peripheral side effects.[5]

Comparative Activity at nAChR Subtypes
CompoundReceptor SubtypeEC50 (µM)Maximal Response (% of ACh)IC50 (µM)
Epibatidineα4β20.02 ± 0.003100-
3'-Fluoroepibatidineα4β20.03 ± 0.005100-
Epibatidineα3β40.05 ± 0.007100-
3'-Fluoroepibatidineα3β4-248.3

Data sourced from Abdrakhmanova et al. (2010).[5]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The functional activity of the epibatidine analogs was assessed using the whole-cell patch-clamp technique on HEK-293 cells stably expressing human nAChR subtypes.

  • Cell Culture: HEK-293 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic.

  • Transfection: Cells were transfected with cDNAs encoding the respective nAChR subunits using a lipid-based transfection reagent.

  • Electrophysiological Recordings: Whole-cell currents were recorded at a holding potential of -60 mV. The external solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contained (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and 2 Mg-ATP, adjusted to pH 7.2.

  • Drug Application: Test compounds were applied using a rapid solution exchange system. The peak current amplitude in response to the agonist application was measured.

  • Data Analysis: Concentration-response curves were fitted to the Hill equation to determine EC50 and maximal response values.

nAChR_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Fluorinated_Analog Fluorinated Pyridine Analog (Agonist) a4b2_nAChR α4β2 nAChR Fluorinated_Analog->a4b2_nAChR Binds Ca_Influx Ca²⁺ Influx a4b2_nAChR->Ca_Influx Activates NT_Release Neurotransmitter Release Ca_Influx->NT_Release Triggers Postsynaptic_Response Postsynaptic Potential NT_Release->Postsynaptic_Response Induces

Figure 1: Signaling pathway of a fluorinated pyridine analog acting as an agonist at a presynaptic α4β2 nAChR, leading to neurotransmitter release.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a therapeutic strategy for cancer.[6] The pyrazolo[3,4-b]pyridine scaffold has been explored for developing CDK2 inhibitors.

A study on pyridine derivatives as CDK2 inhibitors demonstrated that a 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile compound exhibited potent inhibitory activity. While this specific study did not directly compare fluorinated and non-fluorinated analogs in a systematic SAR, it highlights a scaffold where fluorine incorporation could be explored to modulate activity and pharmacokinetic properties. For instance, fluorination of the thiophene or naphthalene rings could influence binding affinity and metabolic stability.

CDK2/cyclin A2 Inhibition Data
CompoundIC50 (µM)
Roscovitine (Reference)0.394
2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile0.24
6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine0.65

Data sourced from Abdel-Maksoud et al. (2022).[6]

Experimental Protocol: CDK2/cyclin A2 Kinase Assay

The inhibitory activity against CDK2/cyclin A2 was determined using a radiometric kinase assay.

  • Reaction Mixture: The assay was conducted in a final volume of 50 µL containing kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4), 10 µM ATP, 0.2 µCi [γ-32P]ATP, 1 µg histone H1 as a substrate, and the test compound at various concentrations.

  • Enzyme: The reaction was initiated by adding 25 ng of purified recombinant CDK2/cyclin A2 enzyme.

  • Incubation: The reaction mixture was incubated for 30 minutes at 30°C.

  • Termination: The reaction was stopped by spotting 40 µL of the mixture onto P81 phosphocellulose paper.

  • Washing: The paper was washed three times with 0.75% phosphoric acid and once with acetone.

  • Quantification: The radioactivity incorporated into the histone H1 substrate was measured by scintillation counting.

  • Data Analysis: IC50 values were calculated by fitting the inhibition data to a sigmoidal dose-response curve.

CDK2_Inhibition_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, ATP, [γ-³²P]ATP, Histone H1, Test Compound) Start->Prepare_Reaction_Mix Add_Enzyme Add CDK2/cyclin A2 Enzyme Prepare_Reaction_Mix->Add_Enzyme Incubate Incubate at 30°C for 30 min Add_Enzyme->Incubate Stop_Reaction Spot onto P81 Paper Incubate->Stop_Reaction Wash Wash Paper Stop_Reaction->Wash Measure_Radioactivity Scintillation Counting Wash->Measure_Radioactivity Calculate_IC50 Calculate IC₅₀ Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Experimental workflow for the CDK2/cyclin A2 radiometric kinase assay.

Physicochemical Properties: Lipophilicity and Basicity

Fluorination significantly impacts the lipophilicity (logD) and basicity (pKa) of pyridine analogs, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

A study on 2-(thiofluoroalkyl)pyridines systematically investigated the effect of fluorine substitution on these properties.[1] It was found that increasing the degree of fluorination on the thioalkyl side chain generally increased lipophilicity. For instance, the trifluoromethyl analog exhibited the highest logD value in the methyl series.[1] Conversely, fluorination led to a decrease in the pKa of the pyridine nitrogen due to the electron-withdrawing nature of fluorine.[1]

Physicochemical Properties of 2-(Thioalkyl)pyridines
CompoundR GrouplogD at pH 7.4pKa
1-SCH31.693.69
2-SCF2H1.95-
3-SCF32.130.97
5-SCH2CH3-3.68
8-SCH2CF3-1.49

Data sourced from Huchet et al. (2017).[1]

Experimental Protocol: pKa Determination by NMR

The pKa values were determined by monitoring the chemical shift changes of the pyridine ring protons as a function of pH using 1H NMR spectroscopy.

  • Sample Preparation: A solution of the test compound was prepared in D2O.

  • pH Titration: The pH of the solution was adjusted by adding small aliquots of NaOD or DCl. The pH was measured at each point.

  • NMR Spectra Acquisition: 1H NMR spectra were recorded at each pH value.

  • Data Analysis: The chemical shifts of specific protons on the pyridine ring were plotted against the pH. The resulting titration curve was fitted to the Henderson-Hasselbalch equation to determine the pKa.

SAR_Logic cluster_physicochemical Physicochemical Effects cluster_pharmacological Pharmacological Consequences Fluorine_Substitution Fluorine Substitution on Pyridine Analog Increase_Lipophilicity Increase Lipophilicity (logD) Fluorine_Substitution->Increase_Lipophilicity Decrease_Basicity Decrease Basicity (pKa) Fluorine_Substitution->Decrease_Basicity Altered_Binding Altered Target Binding Affinity & Selectivity Increase_Lipophilicity->Altered_Binding Modified_ADME Modified ADME Properties Increase_Lipophilicity->Modified_ADME Decrease_Basicity->Altered_Binding Improved_Metabolic_Stability Improved Metabolic Stability Improved_Metabolic_Stability->Modified_ADME

References

comparison of fluorinating agents for pyridine synthesis (AgF2 vs Selectfluor)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of fluorine into a pyridine ring is a critical step in the synthesis of many pharmaceuticals and agrochemicals. The choice of fluorinating agent can significantly impact reaction efficiency, regioselectivity, and substrate scope. This guide provides an objective comparison of two prominent fluorinating agents, silver(II) fluoride (AgF2) and Selectfluor, supported by experimental data, detailed protocols, and mechanistic diagrams.

Executive Summary

Silver(II) fluoride (AgF2) and Selectfluor (F-TEDA-BF4) are both electrophilic fluorinating agents, but their reactivity and applications in pyridine synthesis are distinct. AgF2 excels in the direct C-H fluorination of unactivated pyridine rings, exhibiting remarkable regioselectivity for the position adjacent to the nitrogen atom. In contrast, Selectfluor is generally ineffective for the direct C-H fluorination of simple pyridines and is the reagent of choice for the fluorination of activated pyridine systems, such as aminopyridines and electron-rich heterocyclic systems fused to a pyridine ring.

Performance Comparison: AgF2 vs. Selectfluor

The following tables summarize the key performance differences between AgF2 and Selectfluor in the context of pyridine fluorination.

Table 1: General Comparison
FeatureAgF2Selectfluor
Primary Application Direct C-H fluorination of pyridines and diazinesFluorination of activated pyridines (e.g., aminopyridines)
Regioselectivity High selectivity for the C2/C6 positionDependent on the activating group
Substrate Scope Broad for unactivated and functionalized pyridinesPrimarily for electron-rich and activated pyridines
Reaction Conditions Typically mild (room temperature)Generally mild, can be performed in aqueous solutions
Handling Moisture-sensitive, should be handled with careAir and moisture stable, user-friendly
Mechanism Proposed to involve a Ag(II)-mediated radical pathwayElectrophilic aromatic substitution or radical pathway depending on substrate and conditions
Table 2: Quantitative Data for AgF2 in Pyridine C-H Fluorination
SubstrateProductReagent Equiv.SolventTime (h)Yield (%)
2-Phenylpyridine2-Fluoro-6-phenylpyridine3.0MeCN1.581
2-Chloropyridine2-Chloro-6-fluoropyridine3.0MeCN0.575
3-Chloropyridine3-Chloro-2-fluoropyridine3.0MeCN0.588
4-Methoxypyridine4-Methoxy-2-fluoropyridine3.0MeCN0.585
Table 3: Quantitative Data for Selectfluor in Aminopyridine Fluorination
SubstrateProductReagent Equiv.SolventTime (h)Yield (%)
2-Amino-4-methylpyridine2-Amino-5-fluoro-4-methylpyridine1.2CHCl3/H2O1285
2-Amino-4-chloropyridine2-Amino-5-fluoro-4-chloropyridine1.2CHCl3/H2O1278
2-Amino-4-methoxypyridine2-Amino-5-fluoro-4-methoxypyridine1.2CHCl3/H2O1282
2-Amino-6-chloropyridine2-Amino-5-fluoro-6-chloropyridine1.2CHCl3/H2O1275

Mechanistic Insights

The distinct reactivity of AgF2 and Selectfluor towards pyridine stems from their different mechanisms of action.

AgF2: A Radical Approach to C-H Fluorination

The fluorination of pyridine with AgF2 is proposed to proceed through a mechanism inspired by the classic Chichibabin amination reaction. This pathway involves the coordination of the pyridine nitrogen to AgF2, followed by a single-electron transfer to generate a pyridine radical cation and a Ag(I) species. Subsequent steps involve deprotonation and fluorine transfer.

AgF2_Mechanism cluster_start Initiation cluster_propagation Fluorination Cascade Pyridine Pyridine Complex Pyridine-AgF2 Complex Pyridine->Complex Coordination AgF2 AgF2 Radical_Cation Pyridine Radical Cation + AgF Complex->Radical_Cation Single-Electron Transfer (SET) Deprotonated_Radical Pyridyl Radical Radical_Cation->Deprotonated_Radical -H+ Product 2-Fluoropyridine Deprotonated_Radical->Product + F• (from AgF2) Selectfluor_Mechanism cluster_activation Electrophilic Attack cluster_rearomatization Rearomatization Aminopyridine 2-Aminopyridine Sigma_Complex Wheland Intermediate (Sigma Complex) Aminopyridine->Sigma_Complex Nucleophilic Attack Selectfluor Selectfluor (F-TEDA-BF4) Selectfluor->Sigma_Complex Product 5-Fluoro-2-aminopyridine Sigma_Complex->Product -H+

Fluorination: A Strategic Enhancement for the Metabolic Stability of Pyridine-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the journey from discovery to clinical application. Pyridine moieties are a common feature in many pharmacologically active molecules, but they can be susceptible to metabolic degradation. A key strategy to mitigate this is the introduction of fluorine atoms. This guide provides an objective comparison of the metabolic performance of fluorinated versus non-fluorinated pyridines, supported by experimental data, detailed methodologies, and visual representations of the underlying metabolic principles.

The strategic incorporation of fluorine into a pyridine ring can significantly enhance a compound's metabolic stability, primarily by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This "metabolic blocking" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

Comparative Metabolic Stability Data

The following tables summarize quantitative data from studies comparing the metabolic stability of fluorinated and non-fluorinated pyridine-containing compounds. These data, derived from in vitro assays using liver microsomes, provide a clear indication of the advantages conferred by fluorination.

Table 1: Comparison of a Fluorinated vs. Non-Fluorinated Pyridine-Containing Drug

CompoundDescriptionHalf-life (t½) in Human Liver Microsomes (min)Relative Stability Increase
RisperidoneNon-fluorinated parent drug--
9-FluororisperidoneFluorinated analog16-fold more stable than risperidone[1]16x

Table 2: Metabolic Stability of Piperazin-1-ylpyridazine Analogs

This table illustrates how strategic modifications, including fluorination, can dramatically improve metabolic stability.

Compound IDKey Structural FeaturesHalf-life (t½) in Mouse Liver Microsomes (min)Half-life (t½) in Human Liver Microsomes (min)
1 Non-fluorinated parent structure~2[2]~3[2]
20 Benzene ring replaced with a pyridine ringShorter than benzene analogue[2]-
29 "Fluorine-blocked" para-position, electron-poor pyridine, and other modifications>100[2]>100[2]

Note: While compound 20 showed that simply introducing a pyridine ring can create a new metabolic "hotspot," compound 29 demonstrates that strategic fluorination, in combination with other modifications, can lead to a significant increase in metabolic stability.[2]

Experimental Protocols

The data presented above are typically generated using in vitro metabolic stability assays with liver microsomes. Below is a detailed methodology for such an assay.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (fluorinated and non-fluorinated analogs)

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (with internal standard for quenching and analysis)

  • Control compounds (with known metabolic stability)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation mixture is low, typically <1%).

    • Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, MgCl₂, and the HLM suspension.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. For control incubations (time zero and no-NADPH controls), an equivalent volume of buffer is added instead.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing:

    • After quenching, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .

Visualizing the Impact of Fluorination

The following diagrams, created using the Graphviz DOT language, illustrate the experimental workflow and the metabolic pathways affected by fluorination.

G cluster_prep Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis reagents Prepare Reagents (Compound, HLM, NADPH) incubate Incubate at 37°C reagents->incubate Add to Plate quench Quench at Time Points incubate->quench Stop Reaction process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for an in vitro microsomal stability assay.

G cluster_non_fluorinated Non-Fluorinated Pyridine cluster_fluorinated Fluorinated Pyridine Pyridine Pyridine Derivative Metabolite1 N-Oxide Metabolite Pyridine->Metabolite1 CYP450 (N-Oxidation) Metabolite2 Hydroxylated Metabolite Pyridine->Metabolite2 CYP450 (Hydroxylation) F_Pyridine Fluorinated Pyridine (at metabolic hotspot) Blocked Metabolism Blocked F_Pyridine->Blocked Resistant to CYP450 Oxidation

Caption: Impact of fluorination on pyridine metabolism by CYP450.

References

A Spectroscopic Showdown: Unveiling the Molecular Nuances of 2-Fluoropyridine and 3-Fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In this comprehensive guide, we delve into a detailed spectroscopic comparison of two closely related isomers, 2-fluoropyridine and 3-fluoropyridine. By examining their distinct signatures across various spectroscopic techniques, we provide a foundational resource for their identification, characterization, and application in complex chemical syntheses.

This guide presents a side-by-side analysis of the vibrational, nuclear magnetic resonance (NMR), and electronic spectroscopy of 2-fluoropyridine and 3-fluoropyridine. The subtle shift in the position of the fluorine atom on the pyridine ring induces significant changes in their respective spectra, offering a clear method for differentiation. All quantitative data is summarized in easy-to-reference tables, and detailed experimental protocols for the cited spectroscopic methods are provided.

Vibrational Spectroscopy: A Tale of Two Isomers in IR and Raman

The infrared (IR) and Raman spectra of 2-fluoropyridine and 3-fluoropyridine reveal characteristic vibrational modes that are sensitive to the position of the fluorine substituent. A comprehensive study published in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy provides a detailed assignment of the observed vibrational frequencies for both molecules in the liquid and vapor phases.[1][2]

Key differences in the vibrational spectra arise from the coupling of the C-F stretching and bending vibrations with the pyridine ring modes. For instance, the C-F stretching frequency is influenced by the electronic environment, which differs between the ortho (2-position) and meta (3-position) substitutions.[1][2]

Below is a summary of selected prominent vibrational frequencies for 2-fluoropyridine and 3-fluoropyridine.

Vibrational Mode2-Fluoropyridine (cm⁻¹)3-Fluoropyridine (cm⁻¹)Reference
Ring Breathing985 (vs)990 (vs)[3]
C-F Stretch~1250~1150-1250[2]
Ring Deformation754 (s)808 (s)[1][2]

Note: Intensities are denoted as (vs) - very strong, (s) - strong. Frequencies are approximate and can vary based on the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei are highly sensitive to the electronic environment, providing unambiguous fingerprints for 2-fluoropyridine and 3-fluoropyridine.

¹H NMR Spectroscopy: The proton chemical shifts are significantly influenced by the electronegativity and position of the fluorine atom. In 2-fluoropyridine, the proton adjacent to the nitrogen (H6) is typically the most deshielded. In 3-fluoropyridine, the protons ortho and para to the fluorine atom experience distinct electronic effects.

¹³C NMR Spectroscopy: The carbon chemical shifts, particularly the carbon directly bonded to the fluorine atom, show large differences between the two isomers. The C-F coupling constants (¹JCF) are also a key diagnostic feature.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR chemical shift provides a direct probe of the fluorine's local environment.

¹⁵N NMR Spectroscopy: The nitrogen chemical shift is also affected by the position of the fluorine substituent.

The following tables summarize the reported NMR data for 2-fluoropyridine and 3-fluoropyridine.

Table 1: ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)

CompoundH2H3H4H5H6SolventReference
2-Fluoropyridine -6.937.787.188.23CDCl₃[4]
3-Fluoropyridine 8.35 (d, J=2.6)-7.37 (ddd, J=8.5, 4.9, 1.0)7.25 (m)8.42 (d, J=4.9)Not Specified[5]

Table 2: ¹³C, ¹⁹F, and ¹⁵N NMR Chemical Shifts (ppm)

Nucleus2-Fluoropyridine3-FluoropyridineReference
¹³C C2: 163.2 (d, ¹JCF=237.1), C3: 112.1 (d, ²JCF=39.5), C4: 140.8 (d, ³JCF=7.9), C5: 122.9 (d, ⁴JCF=4.6), C6: 149.2 (d, ³JCF=14.4)C2: 145.0 (d, J=10.6), C3: 157.0 (d, J=260.8), C4: 124.9 (d, J=21.5), C5: 120.1 (d, J=4.3), C6: 152.9 (d, J=4.6)[6][7]
¹⁹F -60.7-127.1 (d, J=10.5)[4][6]
¹⁵N Not readily available-126[7]

Note: d - doublet, ddd - doublet of doublet of doublets, m - multiplet. J values represent coupling constants.

UV-Vis Spectroscopy: Electronic Transitions

The electronic absorption spectra of 2-fluoropyridine and 3-fluoropyridine in the ultraviolet-visible (UV-Vis) region are characterized by π → π* and n → π* transitions of the pyridine ring. The position of the fluorine atom influences the energies of these transitions. The NIST WebBook provides UV/Visible spectra for 2-fluoropyridine, showing absorption maxima that can be used for its identification.[8][9] Studies have suggested that for 2-fluoropyridine, the lowest singlet state (S1) is a (π, π) state, whereas for 3-fluoropyridine, the S1 state is of (n, π) character.[10]

Compoundλmax (nm)TransitionReference
2-Fluoropyridine ~260π → π[9]
3-Fluoropyridine ~270n → π[10]

Note: λmax values are approximate and can be solvent-dependent.

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic techniques discussed.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Objective: To obtain the vibrational spectrum of the analyte for identification and structural analysis.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for liquid samples, and a Fourier-transform Raman (FT-Raman) spectrometer.

Procedure:

  • Sample Preparation: For liquid samples like 2- and 3-fluoropyridine, a small drop can be placed directly on the ATR crystal or placed in a liquid sample cell. For vapor phase measurements, the sample is introduced into a gas cell.

  • Data Acquisition (FT-IR):

    • A background spectrum of the empty sample compartment or clean ATR crystal is recorded.

    • The sample is placed in the beam path.

    • The spectrum is recorded, typically by co-adding multiple scans (e.g., 16-32) at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.[11]

  • Data Acquisition (FT-Raman):

    • The sample is placed in a suitable container (e.g., NMR tube or glass vial).

    • The sample is irradiated with a monochromatic laser source (e.g., 1064 nm).

    • The scattered light is collected and analyzed by the spectrometer.

experimental_workflow_vibrational cluster_ftir FT-IR Spectroscopy cluster_ftraman FT-Raman Spectroscopy ftir_prep Sample Preparation (Liquid/Vapor) ftir_bg Record Background Spectrum ftir_prep->ftir_bg ftir_sample Record Sample Spectrum ftir_bg->ftir_sample ftir_process Data Processing ftir_sample->ftir_process raman_prep Sample Preparation raman_irradiate Laser Irradiation raman_prep->raman_irradiate raman_collect Collect Scattered Light raman_irradiate->raman_collect raman_process Data Processing raman_collect->raman_process experimental_workflow_nmr start Start prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep instrument Place Sample in NMR Spectrometer prep->instrument setup Setup Acquisition Parameters (Nucleus, Scans, etc.) instrument->setup acquire Acquire FID setup->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shifts, Couplings) process->analyze end End analyze->end

References

Comparative Evaluation of 2-Fluoro-3-hydroxypyridine Derivatives as Novel Antiparasitic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant parasites necessitate the urgent development of novel chemotherapeutics. Pyridine-based scaffolds have garnered significant attention in medicinal chemistry due to their presence in numerous biologically active compounds. This guide provides a comparative evaluation of a fluorinated 3-hydroxypyridine derivative, specifically a 3-alkylpyridine marine alkaloid (3-APA) analog, for its antiparasitic activity, drawing comparisons with its non-fluorinated counterparts and other hydroxypyridine derivatives.

Data Presentation: In Vitro Antiparasitic Activity and Cytotoxicity

The following tables summarize the in vitro activity of a key fluorinated 3-hydroxypyridine derivative and its precursors against the malaria parasite, Plasmodium falciparum, and the cytotoxicity against a human fibroblast cell line. A comparison with other hydroxypyridine derivatives tested against Leishmania mexicana is also included to provide a broader context of this chemical class as a potential source of antiparasitic agents.

Table 1: Antiplasmodial Activity and Cytotoxicity of 3-Alkylpyridine Alkaloid (3-APA) Analogs

CompoundModificationAntiplasmodial IC50 (μM) [P. falciparum W2 strain]Cytotoxicity CC50 (μM) [WI-26VA4 Human Fibroblast]Selectivity Index (SI) [CC50/IC50]
5c Non-fluorinated precursor14.7>99.06.7
7 Fluorinated derivative 2.5 >99.0>39.6
4aNon-fluorinated analog210.6>99.0>0.5
5aNon-fluorinated analog20.9>99.0>4.7
6aNon-fluorinated analog18.7>99.0>5.3

Data extracted from a study on synthetic 3-alkylpyridine marine alkaloid analogs.[1]

Table 2: Antileishmanial Activity of Other Hydroxypyridine Derivatives

Compound ClassParasiteActivity
Hydroxyalkyl derivatives of 2- and 3-hydroxypyridineLeishmania mexicanaShowed remarkable growth inhibitory activity.
Acyloxyalkyl derivatives of 2- and 3-hydroxypyridineLeishmania mexicanaAcetylated derivatives showed the best results.

Qualitative data from a study on chemoenzymatic synthesis of 2- and 3-hydroxypyridine derivatives.[2]

Key Findings

  • Enhanced Potency with Fluorination : The introduction of a fluorine atom to the 3-hydroxypyridine core in compound 7 resulted in a significant enhancement of antiplasmodial activity, with the IC50 value decreasing from 14.7 μM in its precursor 5c to 2.5 μM.[1]

  • Improved Selectivity : The fluorinated derivative 7 exhibited a substantially improved selectivity index (>39.6) compared to its non-fluorinated counterpart (6.7), indicating a better safety profile.[1]

  • Low Cytotoxicity : All tested 3-APA analogs, including the fluorinated derivative, showed low cytotoxicity against the human fibroblast cell line WI-26VA4 (CC50 > 99.0 μM).[1]

  • Broad Potential of Hydroxypyridine Scaffold : Studies on other derivatives of 2- and 3-hydroxypyridine have demonstrated their potential as growth inhibitors of Leishmania mexicana, suggesting that this scaffold could be a promising starting point for the development of a broader range of antiparasitic agents.[2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of these findings.

In Vitro Antiplasmodial Activity Assay (P. falciparum)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the malaria parasite.

  • Parasite Culture : The chloroquine-resistant W2 strain of Plasmodium falciparum is maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3, under a gas mixture of 5% O2, 5% CO2, and 90% N2 at 37°C.

  • Drug Susceptibility Testing : The assay is performed in 96-well microtiter plates. Asynchronous parasite cultures with 1% parasitemia and 2.5% hematocrit are incubated with various concentrations of the test compounds for 72 hours.

  • Growth Inhibition Measurement : Parasite growth is quantified using a SYBR Green I-based fluorescence assay. After incubation, the plates are frozen and thawed to lyse the erythrocytes. Lysis buffer containing SYBR Green I is added to each well. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis : The fluorescence readings are plotted against the drug concentration, and the IC50 values are calculated using a nonlinear dose-response regression analysis.

Cytotoxicity Assay (Human Fibroblast Cell Line)

This assay evaluates the toxicity of the compounds against a human cell line to determine their selectivity.

  • Cell Culture : The human lung fibroblast cell line WI-26VA4 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Exposure : Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds, and the plates are incubated for 48 hours.

  • Viability Assessment : Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells. The formazan crystals are then solubilized with DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis : The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Heme Complexation Studies (Mechanism of Action)

The antimalarial activity of the fluorinated 3-hydroxypyridine derivative is proposed to involve the inhibition of hemozoin formation through complexation with heme.

  • In Silico Modeling : Computational studies using ab initio electronic structure prediction can be employed to model the interaction between the compound and heme. This can predict the stability of the complex formed.

  • Spectroscopic Analysis : UV-visible spectroscopy can be used to monitor the interaction between the compound and heme in solution. Changes in the Soret band of heme upon addition of the compound can indicate complex formation.

  • Heme Crystallization Inhibition Assay : This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin). Heme is induced to crystallize in the presence of a lipid or detergent, and the amount of β-hematin formed is quantified after incubation with the test compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Study start 2-Fluoro-3-hydroxypyridine Derivatives antimalarial Antiplasmodial Assay (P. falciparum W2 strain) start->antimalarial cytotoxicity Cytotoxicity Assay (WI-26VA4 Fibroblasts) start->cytotoxicity ic50 Determine IC50 antimalarial->ic50 cc50 Determine CC50 cytotoxicity->cc50 si Calculate Selectivity Index (SI) (CC50 / IC50) ic50->si cc50->si heme Heme Complexation Studies si->heme Lead Compound insilico In Silico Modeling heme->insilico spectroscopy UV-Vis Spectroscopy heme->spectroscopy cryst_inhibit Heme Crystallization Inhibition Assay heme->cryst_inhibit

Caption: Workflow for the evaluation of this compound derivatives.

Proposed Mechanism of Action

mechanism_of_action cluster_parasite Malaria Parasite Food Vacuole cluster_drug Drug Action hemoglobin Host Hemoglobin digestion Digestion hemoglobin->digestion heme Free Heme (Toxic) digestion->heme detox Detoxification heme->detox complex Stable Heme-Drug Complex heme->complex hemozoin Hemozoin (Non-toxic crystal) detox->hemozoin drug This compound Derivative drug->complex inhibition Inhibition complex->inhibition toxicity Increased Parasite Toxicity complex->toxicity inhibition->detox

Caption: Proposed mechanism of action via heme complexation.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-3-hydroxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-3-hydroxypyridine (CAS No. 174669-74-0), a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.

  • If swallowed: Rinse mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention.

Quantitative Data Summary

PropertyValueSource
CAS Number 174669-74-0[5]
Molecular Formula C5H4FNO[5]
Molecular Weight 113.09 g/mol [5]
Appearance White to light yellow crystalline powder[6]
Melting Point 131-133 °C[6]
Boiling Point 306.7 °C at 760 mmHg[6]
Flash Point 139.3 °C[6]
Solubility Soluble in DMSO and Methanol[6]

Disposal Procedures: A Step-by-Step Guide

The proper disposal of this compound is a critical step in the laboratory workflow. Due to its hazardous nature, this chemical cannot be disposed of in standard waste streams. The following procedure outlines the necessary steps for its safe and compliant disposal.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be classified as hazardous waste.

  • This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams.

Step 2: Waste Collection and Storage

  • Collect this compound waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., irritant).

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Step 3: Engage a Licensed Waste Disposal Service

  • The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.[8][9][10][11] These companies are equipped to manage the transportation and final disposal in accordance with all federal, state, and local regulations.[12][13][14]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Step 4: Incineration as the Preferred Disposal Method

  • The recommended method for the final disposal of fluorinated organic compounds like this compound is high-temperature incineration.[15]

  • Incineration must be carried out in a permitted hazardous waste incinerator that can achieve a destruction and removal efficiency of 99.99% or higher.[13][16] This process ensures the complete breakdown of the hazardous compound into less harmful substances.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Generation of This compound Waste Classify Classify as Hazardous Waste Start->Classify Segregate Segregate from Non-Hazardous Waste Classify->Segregate Collect Collect in a Labeled, Sealed Container Segregate->Collect Store Store in a Safe and Ventilated Area Collect->Store Contact Contact Licensed Hazardous Waste Disposal Company Store->Contact ProvideSDS Provide Safety Data Sheet to Disposal Company Contact->ProvideSDS Yes Transport Arrange for Professional Waste Transport ProvideSDS->Transport Incinerate High-Temperature Incineration at a Permitted Facility Transport->Incinerate End Disposal Complete Incinerate->End

Caption: Decision and action flow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe management and disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 2-Fluoro-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-3-hydroxypyridine

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, which is a powder solid, stringent use of Personal Protective Equipment (PPE) is mandatory to prevent exposure through inhalation, skin, or eye contact.[1] The required PPE is detailed below.

Protection TypeSpecificationPurpose
Eye Protection Tight-sealing safety goggles or a face shield.[1][2]Protects against dust particles and chemical splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][2]Prevents skin contact and irritation.[1]
Body Protection A lab coat or other protective clothing to prevent skin exposure.[1][3]Shields skin from accidental spills and contamination.[1]
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[1][3]Prevents inhalation of harmful dust.[1]
Immediate First Aid Measures

In the event of exposure to this compound, immediate action is crucial. The following table outlines first aid procedures for different routes of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped or is difficult, perform artificial respiration and seek immediate medical attention.[2][4][5]
Skin Contact Immediately flush the contaminated skin with large amounts of water for at least 15 minutes.[6] Remove all contaminated clothing while rinsing.[4][6] If skin irritation occurs or persists, get medical advice/attention.[4][5] Given the presence of fluorine, consider treatment for potential hydrofluoric acid-like burns and seek specialized medical advice.[7][8]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[4][5][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[2][4] Call a POISON CENTER or doctor/physician if you feel unwell.[4] Never give anything by mouth to an unconscious person.[2]

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is essential to minimize risk.

Safe Handling and Operational Plan
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Prepare a designated and well-ventilated workspace, preferably a chemical fume hood.[1][4]

    • Don all required personal protective equipment (PPE) as detailed in the table above.[1]

  • Handling :

    • Weigh and handle the solid chemical within the fume hood to avoid dust inhalation.[1]

    • Avoid all personal contact with the substance, including inhalation of dust.[1]

    • Wash hands thoroughly after handling.[4]

    • Keep the container tightly closed when not in use.[1][4]

  • Cleanup and Spill Management :

    • In case of a minor spill, carefully sweep up the dry material.[1]

    • Collect the spilled material in a suitable, closed container for disposal.[9]

    • Decontaminate all surfaces and glassware that have come into contact with the chemical.[1]

Disposal Plan
  • Waste Collection :

    • Collect all solid waste, including contaminated PPE and spilled material, in a clearly labeled hazardous waste container.[1][4]

    • Collect any contaminated solvents or solutions in a separate, appropriately labeled hazardous waste container.[1]

  • Disposal Procedure :

    • Dispose of all waste materials in accordance with local, state, and federal regulations.[4]

    • Do not flush the chemical into the surface water or sanitary sewer system.[4]

    • Contact a licensed professional waste disposal service to dispose of this material.[2]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Weigh/Handle Solid prep3->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Surfaces handling2->cleanup1 spill Spill Occurs handling2->spill If Spill Occurs cleanup2 Collect Waste cleanup1->cleanup2 cleanup3 Dispose via Licensed Service cleanup2->cleanup3 spill->cleanup2

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-hydroxypyridine
Reactant of Route 2
2-Fluoro-3-hydroxypyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.